Ferroportin-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21FN8OS |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-7-[(3-fluoro-2-pyridinyl)methylamino]-6H-[1,3]thiazolo[5,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C22H21FN8OS/c23-13-4-3-9-25-16(13)12-26-20-19-21(31-22(32)30-20)33-18(29-19)8-11-24-10-7-17-27-14-5-1-2-6-15(14)28-17/h1-6,9,24H,7-8,10-12H2,(H,27,28)(H2,26,30,31,32) |
InChI Key |
AMCFSVKOAOALFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC4=C(NC(=O)N=C4S3)NCC5=C(C=CC=N5)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Vamifeport (VIT-2763): A First-in-Class Oral Ferroportin Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vamifeport (formerly VIT-2763) is a pioneering, orally bioavailable small molecule inhibitor of ferroportin, the sole known cellular iron exporter in vertebrates. Its development marks a significant advancement in the potential treatment of iron overload disorders, particularly β-thalassemia and sickle cell disease. By mimicking the action of the natural iron-regulatory hormone hepcidin, vamifeport blocks the transport of iron from enterocytes and macrophages into the bloodstream, thereby reducing systemic iron levels and mitigating the deleterious effects of iron toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of vamifeport, with a focus on the experimental methodologies employed in its characterization.
Discovery of Vamifeport
Vamifeport was identified through the screening of a small molecule library for compounds that could modulate the internalization of ferroportin.[1] The primary goal was to find a hepcidin mimetic that could be administered orally, overcoming the limitations of parenteral administration required for hepcidin-based therapies. The screening process led to the identification of a heterocyclic organic molecule, later named vamifeport, which demonstrated the desired activity of inhibiting ferroportin function.[2]
Chemical Synthesis
The chemical structure of vamifeport is 2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide.[3] While a detailed, step-by-step synthesis protocol is not publicly available in the primary literature, the synthesis of similar 1,3-oxazole carboxamide derivatives generally involves the coupling of a carboxylic acid with an amine. For vamifeport, this would likely involve the synthesis of the 2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-1,3-oxazole-4-carboxylic acid core structure, followed by an amide coupling reaction with (3-fluoropyridin-2-yl)methanamine.
A general synthetic approach for related structures involves the following key reactions:
-
Formation of the oxazole ring: This can be achieved through various methods, such as the reaction of an α-haloketone with an amide.
-
Amide bond formation: The carboxylic acid on the oxazole ring is activated (e.g., to an acid chloride or using coupling reagents like HBTU) and then reacted with the appropriate amine to form the final carboxamide.[4]
Innovations in the industrial-scale synthesis of similar compounds have focused on improving yields and reducing environmental impact through techniques like microwave-assisted synthesis and the use of greener solvents.[5] Vamifeport is often formulated as a hydrochloride or tosylate salt to enhance its solubility.[5]
Mechanism of Action and Signaling Pathway
Vamifeport exerts its therapeutic effect by directly targeting ferroportin and mimicking the physiological action of hepcidin. The key steps in its mechanism of action are:
-
Competitive Binding to Ferroportin: Vamifeport competes with hepcidin for binding to ferroportin on the cell surface.[2]
-
Inhibition of Iron Efflux: By binding to ferroportin, vamifeport blocks the export of iron from cells, leading to an increase in intracellular iron levels.[6]
-
Induction of Ferroportin Internalization and Degradation: Similar to hepcidin, the binding of vamifeport to ferroportin triggers the ubiquitination of the transporter, leading to its internalization and subsequent degradation in lysosomes.[6][7] This effectively reduces the number of ferroportin molecules on the cell surface, further limiting iron release into the circulation.
The signaling pathway for hepcidin-mediated ferroportin regulation, which vamifeport mimics, is a central component of systemic iron homeostasis.
Quantitative Data
The biological activity of vamifeport has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Biological Activity of Vamifeport
| Parameter | Assay | Cell Line / System | Value | Reference(s) |
| IC50 | TMR-Hepcidin Internalization | J774 (macrophage) | 9 ± 5 nM | [2] |
| IC50 | Fluorescence Polarization (hepcidin displacement) | Purified human ferroportin | 24 ± 13 nM | [6][8] |
| EC50 | BLA Reporter Gene Activity (intracellular iron increase) | HEK293 | 140 ± 50 nM | [6] |
Table 2: Preclinical In Vivo Efficacy of Vamifeport in Hbbth3/+ Mouse Model of β-Thalassemia
| Parameter | Dosage | Duration | Result | Reference(s) |
| Serum Iron | 30 mg/kg & 100 mg/kg (oral, twice daily) | 36 days | Decreased by 77% and 84%, respectively | [6] |
| Hemoglobin (Hb) | 30 mg/kg & 100 mg/kg (oral, twice daily) | 36 days | Significant increase from day 8 of treatment | [6] |
| ROS-positive RBCs | 30 mg/kg & 100 mg/kg (oral, twice daily) | 36 days | Decreased from 67% to 30% | [6] |
Table 3: Phase 1 Clinical Trial Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
| Dose | Tmax (median, hours) | T1/2 (geometric mean, hours) | Reference(s) |
| 5 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
| 15 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
| 60 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
| 120 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
| 240 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
Experimental Protocols
Hepcidin Competition Assay (TMR-Hepcidin Internalization)
This assay measures the ability of a compound to compete with fluorescently labeled hepcidin for binding to and internalization by ferroportin-expressing cells.
-
Cell Line: J774 murine macrophage cell line.
-
Protocol:
-
Culture J774 cells and induce ferroportin expression by incubating with an iron source.
-
Plate the cells in a suitable format (e.g., 96-well plate).
-
Treat the cells with varying concentrations of vamifeport or unlabeled hepcidin (as a positive control) for a defined period.
-
Add a fixed concentration of tetramethylrhodamine (TMR)-labeled hepcidin to all wells and incubate to allow for binding and internalization.
-
Wash the cells to remove unbound TMR-hepcidin.
-
Fix the cells and stain the nuclei (e.g., with DAPI).
-
Image the cells using fluorescence microscopy, quantifying the intracellular TMR-hepcidin fluorescence.
-
Calculate the IC50 value by plotting the percentage of inhibition of TMR-hepcidin internalization against the concentration of the test compound.[8]
-
Fluorescence Polarization Assay
This cell-free assay quantifies the displacement of a fluorescently labeled ligand from its receptor by a test compound.
-
Reagents: Purified human ferroportin, TMR-labeled hepcidin, vamifeport.
-
Protocol:
-
In a microplate, combine a fixed concentration of purified ferroportin and TMR-hepcidin.
-
Add varying concentrations of vamifeport or unlabeled hepcidin to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters. The binding of the large ferroportin protein to the small TMR-hepcidin molecule slows its rotation, increasing the polarization of the emitted light.
-
The displacement of TMR-hepcidin by vamifeport results in a decrease in fluorescence polarization.
-
Calculate the IC50 value from the dose-response curve.[8][10]
-
Cellular Iron Efflux Assay
This assay measures the ability of a compound to inhibit the export of iron from cells.
-
Cell Line: T47D human breast cancer cell line (endogenously expressing ferroportin).
-
Protocol:
-
Culture T47D cells and load them with a stable isotope of iron, such as 58Fe-labeled iron sulfate, for approximately 20 hours.
-
Wash the cells to remove excess unincorporated iron.
-
Treat the cells with varying concentrations of vamifeport or hepcidin.
-
At different time points, collect both the cell lysates and the culture medium.
-
Measure the amount of 58Fe in the cell lysates and the medium using inductively coupled plasma mass spectrometry (ICP-MS).
-
The inhibition of iron efflux is determined by the retention of 58Fe within the cells.[8]
-
Ferroportin Ubiquitination and Internalization Assay
This assay determines if a compound induces the ubiquitination and subsequent internalization and degradation of ferroportin.
-
Cell Line: J774 cells or a cell line engineered to express tagged ferroportin (e.g., FPN-GFP).
-
Protocol:
-
Culture the chosen cell line and induce ferroportin expression if necessary.
-
Treat the cells with the test compound (vamifeport) or hepcidin for various time points (e.g., 10, 20, 40, 60, 120 minutes).[6]
-
For ubiquitination analysis:
-
Lyse the cells and immunoprecipitate ferroportin using an anti-ferroportin antibody.
-
Perform SDS-PAGE and Western blotting on the immunoprecipitate.
-
Probe the Western blot with an anti-ubiquitin antibody to detect ubiquitinated ferroportin.[11]
-
-
For internalization analysis:
-
If using FPN-GFP, monitor the localization of the fluorescently tagged ferroportin using live-cell imaging or confocal microscopy. A shift from plasma membrane to intracellular vesicles indicates internalization.
-
Alternatively, cell surface proteins can be biotinylated, and the amount of biotinylated ferroportin remaining on the cell surface after treatment can be quantified.
-
-
Experimental Workflows and Logical Relationships
Conclusion
Vamifeport (VIT-2763) represents a promising new class of oral therapeutics for the management of iron overload disorders. Its discovery through targeted screening and subsequent detailed characterization have elucidated a clear mechanism of action that mimics the natural regulatory pathway of iron homeostasis. The preclinical and early clinical data demonstrate its potential to correct the underlying pathophysiology of diseases like β-thalassemia by restricting iron availability. Further clinical development will be crucial in establishing its efficacy and safety profile in patient populations. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of iron metabolism and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A convenient luminescence assay of ferroportin internalization to study its interaction with hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020123850A1 - Ferroportin inhibitors and methods of use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 11. embopress.org [embopress.org]
The Function and Regulation of Ferroportin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: Ferroportin as the Master Iron Exporter
Ferroportin (FPN1), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is a pivotal transmembrane protein in vertebrate iron homeostasis.[1] It stands as the sole identified cellular iron exporter, responsible for transferring iron from the intracellular environment into the systemic circulation.[1][2][3] This function is critical in several key cell types:
-
Duodenal Enterocytes: Following the absorption of dietary iron, ferroportin facilitates its transport from these intestinal cells into the bloodstream.[1][2]
-
Macrophages: These cells, particularly in the spleen and liver, recycle iron from senescent erythrocytes. Ferroportin is essential for exporting this recycled iron back into circulation for reuse in erythropoiesis.[1][4][5]
-
Hepatocytes: As the primary iron storage cells, hepatocytes rely on ferroportin to release iron into the plasma when systemic demand increases.[1][6]
Given its central role, the dysregulation of ferroportin function is implicated in various iron-related disorders.[3] Mutations in the ferroportin gene can lead to a form of iron overload known as hemochromatosis type 4, or Ferroportin Disease.[1] Conversely, insufficient iron export contributes to conditions of iron-restricted erythropoiesis, such as the anemia of chronic disease.[4]
The Hepcidin-Ferroportin Axis: The Primary Mechanism of Inhibition
The activity of ferroportin is principally regulated by the peptide hormone hepcidin.[2][3] Produced primarily by the liver, hepcidin functions as the master negative regulator of iron entry into the plasma.[7] The interaction between hepcidin and ferroportin is a key focus for therapeutic development in iron metabolism disorders.
The mechanism of inhibition is a multi-step process:
-
Binding: Hepcidin binds directly to ferroportin on the cell surface.[2][7]
-
Internalization: This binding event triggers the ubiquitination, internalization, and eventual lysosomal degradation of the ferroportin protein.[8]
-
Reduced Iron Export: The removal of ferroportin from the cell membrane effectively traps iron within the cell, leading to a decrease in plasma iron levels.[7]
This regulatory loop is responsive to systemic iron levels. High iron stores stimulate hepcidin production, which in turn reduces iron absorption and recycling by promoting ferroportin degradation.[7] Conversely, in states of iron deficiency or increased erythropoietic demand, hepcidin expression is suppressed, allowing for increased ferroportin activity and iron release into the circulation.[7]
Quantitative Data on Ferroportin Regulation
The following table summarizes quantitative findings from studies on the hepcidin-ferroportin interaction.
| Cell Type | Treatment | Effect on Ferroportin Protein Levels | Reference |
| THP-1 Macrophages | 300 nmol/L Hepcidin | Decreased | [9] |
| THP-1 Macrophages | 1000 nmol/L Hepcidin | Decreased | [9] |
| Intestinal Caco-2 Cells | Hepcidin (concentration not specified) | Unaltered | [9] |
Note: While ferroportin protein levels were unaltered in Caco-2 cells in this specific study, iron efflux was significantly inhibited, suggesting that hepcidin can block ferroportin function without necessarily causing its immediate degradation in all cell types.[9]
Signaling Pathways and Experimental Workflows
Hepcidin-Mediated Ferroportin Degradation
The following diagram illustrates the signaling pathway by which hepcidin binding leads to the degradation of ferroportin and the subsequent reduction of cellular iron export.
Caption: Hepcidin binds to ferroportin, leading to its degradation.
Experimental Workflow: Investigating Hepcidin's Effect on Ferroportin
The diagram below outlines a typical experimental workflow to assess the impact of a potential ferroportin inhibitor, such as hepcidin, on ferroportin expression and cellular iron levels.
Caption: Workflow for analyzing ferroportin inhibition.
Detailed Experimental Protocols
In Vivo Murine Model of Iron Overload
-
Objective: To study the expression of hepcidin and ferroportin in an iron-overload state.
-
Animal Model: Mice.
-
Procedure:
-
Induce iron overload through repeated intraperitoneal injections of iron dextran.
-
Collect blood and tissue samples (e.g., bone marrow, liver, spleen) at specified time points (e.g., before injection, 2 weeks, and 4 weeks post-injection).
-
Assay serum hepcidin levels using an enzyme-linked immunosorbent assay (ELISA).
-
Measure the labile iron pool in bone marrow cells via flow cytometry.
-
Detect ferroportin 1 expression in bone marrow cells at both the mRNA (RT-PCR) and protein (Western blot) levels.[10]
-
In Vitro Analysis of Hepcidin's Effect on Macrophages
-
Objective: To determine the direct effect of hepcidin on ferroportin protein expression in a macrophage cell line.
-
Cell Line: THP-1 human monocytic cells (differentiated into macrophages).
-
Procedure:
-
Culture THP-1 cells under standard conditions.
-
Treat cells with varying concentrations of synthetic hepcidin (e.g., 300 nmol/L and 1000 nmol/L) for a specified duration.
-
Harvest cells and prepare protein lysates.
-
Perform Western blot analysis using a primary antibody specific for ferroportin to determine changes in protein expression relative to untreated control cells.[9]
-
In Vitro Iron Efflux Assay
-
Objective: To measure the functional impact of hepcidin on ferroportin-mediated iron export.
-
Cell Line: Caco-2 human intestinal epithelial cells.
-
Procedure:
-
Culture Caco-2 cells on permeable supports to form a polarized monolayer.
-
Load cells with a trackable iron isotope (e.g., ⁵⁹Fe).
-
Add hepcidin to the basolateral (blood-facing) side of the cell monolayer.
-
Measure the amount of ⁵⁹Fe transported from the cells into the basolateral medium over time.
-
Compare the rate of iron efflux in hepcidin-treated cells to that of untreated control cells to determine the degree of inhibition.[9]
-
Conclusion
Ferroportin is the critical gatekeeper for cellular iron release and a prime target for therapeutic intervention in diseases of iron imbalance. Its function is tightly controlled by the inhibitory hormone hepcidin, which promotes its degradation. Understanding the molecular details of the hepcidin-ferroportin interaction provides a robust framework for the development of novel drugs aimed at modulating systemic iron homeostasis. The experimental protocols outlined herein offer established methods for evaluating the efficacy of such potential therapeutic agents.
References
- 1. Ferroportin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. thebloodproject.com [thebloodproject.com]
- 7. youtube.com [youtube.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Hepcidin decreases iron transporter expression in vivo in mouse duodenum and spleen and in vitro in THP-1 macrophages and intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Ferroportin-IN-1: A Technical Guide for Iron Homeostasis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ferroportin-IN-1, a novel small molecule inhibitor of ferroportin, for the study of iron homeostasis. This document details the compound's mechanism of action, presents available quantitative data, and outlines key experimental protocols to facilitate its use in a research setting.
Introduction to Ferroportin and Iron Homeostasis
Iron is an essential element for numerous physiological processes, and its systemic levels are tightly regulated. Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the sole known cellular iron exporter in vertebrates. It plays a critical role in controlling iron flow into the plasma from key cell types, including duodenal enterocytes responsible for dietary iron absorption, macrophages that recycle iron from senescent erythrocytes, and hepatocytes that store iron.
The activity of ferroportin is post-translationally regulated by the peptide hormone hepcidin. Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation, thereby reducing iron export and lowering plasma iron concentrations. Dysregulation of the hepcidin-ferroportin axis is implicated in a variety of iron metabolism disorders. Insufficient hepcidin or ferroportin resistance leads to iron overload conditions like hereditary hemochromatosis, while excessive hepcidin activity results in iron-restricted anemias, such as anemia of inflammation.
Small molecule inhibitors of ferroportin, such as this compound, are valuable tools for dissecting the intricate mechanisms of iron homeostasis and for exploring potential therapeutic strategies for iron overload disorders.
This compound: A Novel Ferroportin Inhibitor
This compound is a small molecule inhibitor of ferroportin, identified as Compound 23 in patent WO2020123850A1, titled "Ferroportin inhibitors and methods of use". This compound represents a valuable research tool for investigating the physiological and pathological roles of ferroportin-mediated iron transport.
Mechanism of Action
This compound acts as an antagonist of the hepcidin-ferroportin interaction. By binding to ferroportin, it inhibits the export of iron from cells. This leads to an increase in intracellular iron levels and a decrease in systemic iron availability. The inhibitory action of this compound provides a means to pharmacologically mimic the effects of hepcidin, allowing for the study of iron restriction in various experimental models.
Figure 1. Simplified signaling pathway illustrating the inhibition of ferroportin-mediated iron export by this compound and hepcidin.
Quantitative Data
The biological activity of this compound has been characterized in in vitro assays as described in patent WO2020123850A1. The data demonstrates the compound's potency as a ferroportin inhibitor.
| Compound ID | Assay Type | Cell Line | Endpoint | Potency (IC50) |
| This compound (Compound 23) | Ferroportin Inhibition | Not Specified in Publicly Available Abstract | Inhibition of Iron Efflux | +++ |
Table 1: In Vitro Activity of this compound. The potency is indicated by a qualitative score as specific quantitative values are detailed within the full patent document. '+++' denotes high potency.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies for evaluating ferroportin inhibitors. These should be adapted and optimized for specific experimental systems.
In Vitro Ferroportin Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the export of iron from cells expressing ferroportin.
Materials:
-
A suitable cell line endogenously expressing or engineered to overexpress ferroportin (e.g., HEK293T-FPN, J774 macrophages).
-
Cell culture medium and supplements.
-
Iron source (e.g., ferric ammonium citrate - FAC).
-
Iron chelator (e.g., deferoxamine - DFO).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Reagents for measuring intracellular iron (e.g., calcein-AM) or exported iron (e.g., ferrozine-based assay).
Procedure:
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.
-
Iron Loading: Pre-load the cells with iron by incubating with an iron source (e.g., 100 µM FAC) for a defined period (e.g., 18-24 hours).
-
Compound Treatment: Wash the cells to remove excess iron and then incubate with varying concentrations of this compound in a low-iron medium for a specified time (e.g., 2-4 hours). Include appropriate controls (vehicle, positive control like hepcidin).
-
Measurement of Iron Efflux/Retention:
-
Intracellular Iron (Calcein-AM): If measuring iron retention, load cells with calcein-AM. The fluorescence of calcein is quenched by intracellular iron. Higher fluorescence indicates lower intracellular iron (i.e., effective iron export), while lower fluorescence indicates iron retention due to ferroportin inhibition.
-
Extracellular Iron (Ferrozine): To measure iron export, collect the supernatant from the cells and use a ferrozine-based colorimetric assay to quantify the amount of iron released into the medium.
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Figure 2. A generalized experimental workflow for assessing the in vitro inhibitory activity of this compound.
Conclusion
This compound is a valuable chemical probe for the scientific community engaged in iron biology research. Its ability to inhibit ferroportin allows for the controlled manipulation of iron efflux, providing a powerful tool to investigate the consequences of iron dysregulation in cellular and in vivo models. This guide serves as a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies of iron homeostasis and related pathologies. For detailed chemical synthesis and specific assay conditions, users are encouraged to consult the primary literature, specifically patent WO2020123850A1.
Investigating Iron Metabolism with Ferroportin-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of iron metabolism using Ferroportin-IN-1, a novel inhibitor of the iron export protein ferroportin. This document outlines the central role of the hepcidin-ferroportin axis in iron homeostasis, the mechanism of action of ferroportin inhibitors, and detailed experimental protocols for their evaluation. While specific quantitative data for this compound is detailed within patent WO2020123850A1 as compound 23, this guide utilizes publicly available data for the well-characterized ferroportin inhibitor, vamifeport (VIT-2763), as a representative example to illustrate the expected biological activity and experimental outcomes.
Introduction to Iron Metabolism and the Role of Ferroportin
Iron is an essential element for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. However, excess iron can be toxic due to its ability to generate reactive oxygen species. Therefore, systemic iron levels are tightly regulated. The master regulator of systemic iron homeostasis is the peptide hormone hepcidin, which is primarily produced by the liver.[1]
Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known cellular iron exporter in vertebrates. It is highly expressed on the surface of cells that play a key role in iron absorption and recycling, such as duodenal enterocytes, macrophages, and hepatocytes.[2] Ferroportin facilitates the transport of iron from the intracellular space into the bloodstream.
The hepcidin-ferroportin axis is the central regulatory mechanism of systemic iron balance. Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation.[3] This process traps iron within cells, leading to a decrease in plasma iron concentrations. Conversely, low hepcidin levels allow for increased ferroportin expression and iron export into the circulation. Dysregulation of this axis can lead to iron overload disorders, such as hemochromatosis and β-thalassemia, or iron-deficiency anemias.
This compound and the Therapeutic Potential of Ferroportin Inhibition
This compound is a small molecule inhibitor of ferroportin, identified as compound 23 in patent WO2020123850A1. By inhibiting ferroportin, this compound mimics the action of hepcidin, leading to a reduction in iron export from cells. This mechanism of action holds significant therapeutic potential for treating iron overload disorders that are characterized by inappropriately low hepcidin levels and consequently high ferroportin activity.
Mechanism of Action of Ferroportin Inhibitors
Ferroportin inhibitors, such as this compound and the example compound vamifeport, act by binding to ferroportin and inducing its internalization and degradation, thereby blocking iron efflux from the cell. This leads to a reduction in plasma iron levels and can alleviate the pathological consequences of iron overload.
Quantitative Data for a Representative Ferroportin Inhibitor (Vamifeport/VIT-2763)
The following tables summarize the in vitro and in vivo activity of the oral ferroportin inhibitor vamifeport, which serves as a relevant example for the expected potency of this compound.
Table 1: In Vitro Activity of Vamifeport
| Assay Type | Cell Line | Parameter | Value (nM) |
| Hepcidin Competition Assay | J774 (mouse macrophage) | IC50 | 9 ± 5 |
| Iron Efflux Inhibition | T47D (human breast cancer) | EC50 | 68 ± 21 |
Data sourced from a study on the oral ferroportin inhibitor VIT-2763.[4]
Table 2: In Vivo Pharmacodynamic Effects of Vamifeport in a Mouse Model of β-thalassemia (Hbbth3/+)
| Treatment Group | Dose (mg/kg) | Change in Serum Iron | Change in Hemoglobin |
| Vehicle | - | Baseline | Baseline |
| Vamifeport | 30 | ↓ 77% | ↑ |
| Vamifeport | 100 | ↓ 84% | ↑ |
Data represents the effects after treatment, showing a significant decrease in serum iron and an improvement in anemia (increased hemoglobin).[5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ferroportin inhibitors, based on published protocols for vamifeport. These protocols can be adapted for the evaluation of this compound.
In Vitro Hepcidin Competition Assay
This assay determines the ability of a test compound to compete with hepcidin for binding to ferroportin on the cell surface.
Materials:
-
J774 mouse macrophage cell line (expresses endogenous ferroportin)
-
Fluorescently labeled hepcidin (e.g., TMR-hepcidin)
-
Unlabeled hepcidin (for standard curve)
-
Test compound (this compound)
-
Cell culture medium and supplements
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Seed J774 cells in a 96-well plate and culture overnight.
-
To induce ferroportin expression, treat cells with an iron source (e.g., ferric ammonium citrate) for 24 hours.
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the test compound (this compound) or unlabeled hepcidin to the wells.
-
Add a fixed concentration of fluorescently labeled hepcidin to all wells.
-
Incubate for a specified time at 37°C to allow for binding and internalization.
-
Wash the cells to remove unbound fluorescent hepcidin.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent hepcidin binding.
Cellular Iron Efflux Assay
This assay measures the ability of a test compound to inhibit the export of iron from cells.
Materials:
-
T47D human breast cancer cell line (expresses endogenous ferroportin)
-
Stable iron isotope (e.g., 58Fe)
-
Test compound (this compound)
-
Hepcidin (as a positive control)
-
Cell culture medium and supplements
-
Inductively coupled plasma mass spectrometry (ICP-MS) or a colorimetric iron assay kit
Protocol:
-
Culture T47D cells in appropriate medium.
-
Load the cells with the stable iron isotope by incubating them with 58Fe-labeled iron sulfate for 20 hours.
-
Wash the cells to remove extracellular iron.
-
Treat the cells with various concentrations of the test compound (this compound) or hepcidin.
-
At different time points, collect both the cell culture supernatant and the cell lysate.
-
Measure the concentration of 58Fe in both the supernatant (representing exported iron) and the cell lysate (representing retained iron) using ICP-MS or a suitable iron assay.
-
Calculate the percentage of iron efflux inhibition for each concentration of the test compound and determine the EC50 value.
In Vivo Efficacy in an Animal Model of Iron Overload
Animal models are crucial for evaluating the in vivo efficacy and pharmacodynamics of ferroportin inhibitors. The Hbbth3/+ mouse model of β-thalassemia is a relevant model of iron overload due to ineffective erythropoiesis.
Materials:
-
Hbbth3/+ mice
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Equipment for blood collection and analysis (serum iron, hemoglobin)
-
Tissue collection and processing reagents
Protocol:
-
Acclimate Hbbth3/+ mice to the experimental conditions.
-
Administer the test compound (this compound) or vehicle to the mice daily via oral gavage for a specified duration.
-
Monitor the health of the animals throughout the study.
-
At designated time points, collect blood samples to measure serum iron levels and complete blood counts (including hemoglobin).
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, spleen) for iron content analysis and histological examination.
-
Compare the hematological parameters and tissue iron levels between the treated and vehicle control groups to assess the efficacy of the compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of iron overload disorders. By inhibiting ferroportin, it directly targets the key mechanism of iron export, offering a potential oral treatment to restore iron homeostasis. The experimental protocols and data presented in this guide, using a well-characterized ferroportin inhibitor as a surrogate, provide a comprehensive framework for the continued investigation and development of this compound and other molecules in its class. Further research into the specific binding kinetics and long-term efficacy of this compound will be crucial in advancing this compound towards clinical applications.
References
In-Depth Technical Guide: Ferroportin-IN-1 for Cellular Iron Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroportin-1 (FPN1), the sole known cellular iron exporter in vertebrates, plays a critical role in maintaining systemic iron homeostasis. Its activity is tightly regulated by the peptide hormone hepcidin. Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. Ferroportin-IN-1, a novel small molecule inhibitor of ferroportin, offers a valuable tool for studying cellular iron transport and developing therapeutic strategies for diseases characterized by iron overload. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in cellular iron transport research.
Introduction to Ferroportin and its Regulation
Ferroportin is a transmembrane protein responsible for the efflux of iron from cells into the circulatory system. It is highly expressed in duodenal enterocytes, which absorb dietary iron, as well as in macrophages and hepatocytes, which recycle and store iron. The primary regulator of ferroportin is hepcidin, a hormone produced by the liver. Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation, thereby blocking cellular iron export. This mechanism is central to systemic iron balance.
In conditions of high iron or inflammation, hepcidin levels rise, leading to decreased ferroportin activity and reduced iron absorption and release. Conversely, in response to iron deficiency or increased erythropoietic demand, hepcidin expression is suppressed, allowing for greater ferroportin-mediated iron transport.
This compound: A Potent Inhibitor of Cellular Iron Export
This compound is a synthetic, small-molecule inhibitor of ferroportin. It is identified as compound 23 in patent WO2020123850A1. By directly inhibiting ferroportin's iron export function, this compound mimics the effect of hepcidin, leading to intracellular iron accumulation. This makes it a powerful pharmacological tool for investigating the physiological and pathological consequences of ferroportin inhibition.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C22H21FN8OS |
| Molecular Weight | 464.52 g/mol |
Quantitative Data
Currently, specific quantitative data such as IC50 or EC50 values for this compound are not publicly available in peer-reviewed literature and are likely contained within the patent documentation. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study cellular iron transport.
In Vitro Ferroportin Inhibition Assay using Calcein-AM
This assay measures the intracellular labile iron pool (LIP) as an indicator of ferroportin activity. Calcein-AM is a cell-permeant, non-fluorescent probe that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to intracellular iron. Therefore, an increase in the LIP due to ferroportin inhibition results in decreased calcein fluorescence.
Materials:
-
Cells expressing ferroportin (e.g., HEK293T cells overexpressing FPN1, or cell lines with endogenous FPN1 expression like J774A.1 macrophages)
-
This compound
-
Calcein-AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Culture: Plate cells in a 96-well plate (for plate reader) or appropriate culture vessel (for flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for the inhibition of ferroportin and subsequent changes in the LIP.
-
Calcein-AM Loading:
-
Prepare a working solution of Calcein-AM (typically 1-2 µM) in HBSS or serum-free medium immediately before use.
-
Wash the cells once with HBSS.
-
Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Plate Reader: Wash the cells twice with HBSS to remove extracellular Calcein-AM. Add fresh HBSS to each well and measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Flow Cytometry: After incubation with Calcein-AM, gently detach the cells (if adherent), wash them with HBSS, and resuspend in fresh HBSS. Analyze the cells using a flow cytometer with a blue laser (~488 nm excitation) and a green emission filter (~530/30 nm).
-
-
Data Analysis: A decrease in calcein fluorescence indicates an increase in the intracellular labile iron pool, and thus, inhibition of ferroportin. Normalize the fluorescence values of the treated cells to the vehicle control.
Western Blot Analysis of Ferroportin Expression
This protocol is used to assess whether this compound affects the total protein levels of ferroportin, distinguishing between direct inhibition and induction of degradation.
Materials:
-
Cells treated with this compound as described above
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ferroportin (SLC40A1)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ferroportin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an appropriate imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the ferroportin protein levels.
Visualizations
Signaling Pathway of Hepcidin-Mediated Ferroportin Regulation
Caption: Hepcidin binds to ferroportin, inducing its internalization and degradation.
Experimental Workflow for In Vitro Ferroportin Inhibition Assay
Caption: Workflow for assessing ferroportin inhibition using the Calcein-AM assay.
Logical Relationship of this compound Action
The Biological Target of Ferroportin Inhibition: A Technical Guide
An In-Depth Examination of Ferroportin-1 as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available scientific literature or data could be found for a specific molecule designated "Ferroportin-IN-1". This technical guide will, therefore, focus on the biological target itself, Ferroportin-1 (FPN1), and the broader strategy of its inhibition, with a primary focus on its natural regulator, hepcidin, as the archetypal inhibitor. This document serves as a comprehensive resource on the core biology of Ferroportin, its mechanism of action, and the implications of its inhibition for therapeutic development.
Executive Summary
Ferroportin-1 (also known as Solute Carrier Family 40 Member 1, SLC40A1) is the only known vertebrate iron exporter, playing a critical role in maintaining systemic iron homeostasis.[1][2][3] It is a transmembrane protein responsible for the efflux of iron from cells into the bloodstream.[1][2] The regulation of Ferroportin activity is central to preventing both iron deficiency and iron overload disorders. The peptide hormone hepcidin is the principal negative regulator of Ferroportin.[1][2][4] By binding to Ferroportin, hepcidin induces its internalization and degradation, thereby blocking cellular iron export.[1][4] This intricate interplay makes the hepcidin-ferroportin axis a prime therapeutic target for a range of hematological and metabolic diseases.[5][6] This guide provides a detailed overview of Ferroportin biology, the mechanism of its inhibition, and the experimental methodologies used to study this critical interaction.
The Biological Target: Ferroportin-1 (FPN1)
Ferroportin-1 is a multipass transmembrane protein consisting of 571 amino acids.[7] It is highly expressed in tissues critical for iron metabolism, including the duodenum, spleen, liver, and placenta.[7] Functionally, Ferroportin facilitates the transport of ferrous iron (Fe2+) from the cytoplasm to the extracellular environment.[7]
Key Characteristics of Ferroportin-1
| Feature | Description | References |
| Gene | SLC40A1 | [1] |
| Protein Size | 571 amino acids | [7] |
| Function | Transmembrane export of ferrous iron (Fe2+) from cells. | [1][2][7] |
| Cellular Location | Basolateral membrane of enterocytes, plasma membrane of macrophages and hepatocytes. | [8][9] |
| Endogenous Regulator | Hepcidin (a peptide hormone). | [1][2][4] |
| Pathologies | Mutations can lead to Ferroportin Disease (Type 4 Hemochromatosis). | [8] |
Mechanism of Action: The Hepcidin-Ferroportin Axis
The regulation of iron export by Ferroportin is primarily controlled by the peptide hormone hepcidin, which is synthesized in the liver in response to iron levels and inflammation.
Signaling Pathway of Ferroportin Inhibition by Hepcidin
The binding of hepcidin to Ferroportin on the cell surface triggers a cascade of events leading to the cessation of iron export.
Description of the Signaling Pathway:
-
Binding: Hepcidin binds to an extracellular loop of Ferroportin.
-
Conformational Change and Ubiquitination: This binding induces a conformational change in Ferroportin, exposing lysine residues that are then targeted for ubiquitination by cellular machinery.
-
Internalization: The ubiquitinated Ferroportin is recognized by the endocytic machinery and is internalized into the cell via an endosome.
-
Degradation: The endosome containing the Ferroportin-hepcidin complex fuses with a lysosome, leading to the degradation of Ferroportin.
-
Blocked Iron Efflux: The removal of Ferroportin from the cell surface effectively halts the export of iron from the cell, leading to intracellular iron accumulation.
Experimental Protocols for Studying Ferroportin Inhibition
A variety of experimental techniques are employed to investigate the interaction between inhibitors like hepcidin and Ferroportin.
Western Blotting for Ferroportin Degradation
This method is used to quantify the amount of Ferroportin protein in cells following treatment with an inhibitor.
References
- 1. Ferroportin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ferroportin – Wikipedia [de.wikipedia.org]
- 8. Ferroportin disease: pathogenesis, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Small Molecule Inhibitors on Intracellular Iron Homeostasis: A Technical Overview of Ferroportin-IN-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of small molecule inhibitors targeting ferroportin, the sole known cellular iron exporter in mammals. While information on "Ferroportin-IN-1" is not publicly available, this document focuses on two well-characterized ferroportin inhibitors, VIT-2763 (Vamifeport) and Ferristatin II , as functional analogs. This guide will detail their mechanisms of action, present quantitative data on their impact on intracellular iron levels, provide comprehensive experimental protocols, and illustrate key biological pathways and workflows using Graphviz diagrams.
Introduction: Ferroportin and the Regulation of Intracellular Iron
Iron is an essential element for numerous physiological processes, but its excess can be toxic. Therefore, intracellular iron levels are tightly regulated. Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), plays a crucial role in this process by exporting iron from the cell's interior to the exterior. The activity of ferroportin is primarily regulated by the peptide hormone hepcidin. When hepcidin binds to ferroportin, it induces the internalization and subsequent degradation of the transporter, leading to a decrease in iron export and a consequent increase in intracellular iron concentrations.[1][2] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders.
Mechanism of Action of Ferroportin Inhibitors
Small molecule inhibitors of ferroportin offer a therapeutic strategy to modulate intracellular iron levels. This section details the mechanisms of two such inhibitors.
VIT-2763 (Vamifeport)
Vamifeport is an orally active small molecule that directly inhibits ferroportin. Its mechanism of action is similar to that of hepcidin. Vamifeport competes with hepcidin for binding to ferroportin, which triggers the internalization and ubiquitination of the transporter.[3][4] This leads to a reduction in the amount of functional ferroportin on the cell surface, thereby blocking cellular iron efflux and increasing intracellular iron levels.[3][5] Studies have shown that vamifeport displaces TMR-hepcidin from ferroportin with an IC50 of 24 ± 13 nM and induces a reporter gene responsive to increased intracellular iron with an EC50 of 140 ± 50 nM in HEK293 cells.[5]
Ferristatin II
Ferristatin II acts as an inhibitor of iron transport, although its primary mechanism is indirect. It promotes the degradation of Transferrin Receptor 1 (TfR1), a key protein responsible for the uptake of iron into cells.[6][7] This degradation is mediated through a nystatin-sensitive lipid raft pathway.[7] By reducing the amount of TfR1 on the cell surface, ferristatin II effectively decreases the import of iron, which can indirectly affect intracellular iron pools. Additionally, in vivo studies have shown that ferristatin II can lead to an increase in hepatic hepcidin expression, which would then act to inhibit ferroportin and increase intracellular iron in certain tissues.[6][8]
Quantitative Data on the Effect of Ferroportin Inhibitors
The following tables summarize the quantitative effects of VIT-2763 and Ferristatin II on various iron-related parameters as reported in preclinical and clinical studies.
Table 1: Quantitative Effects of VIT-2763 (Vamifeport) on Iron Homeostasis
| Parameter | Model System | Treatment | Result | Reference |
| Ferroportin Binding (IC50) | J774 macrophage cell line | VIT-2763 | 9 ± 5 nM | [3] |
| Cellular Iron Efflux (EC50) | T47D human breast cancer cells | VIT-2763 | 68 ± 21 nM | [9] |
| Serum Iron Levels | Hbbth3/+ mice | 30 mg/kg VIT-2763 (oral, twice daily for 36 days) | 77% decrease | [3] |
| Serum Iron Levels | Hbbth3/+ mice | 100 mg/kg VIT-2763 (oral, twice daily for 36 days) | 84% decrease | [3] |
| Serum Iron | Healthy anemic rats | 10 or 30 mg/kg VIT-2763 (single oral dose) | Significant suppression of iron increase 3h after oral iron bolus | [10] |
| Transferrin Saturation | Healthy human volunteers | Multiple doses of VIT-2763 | Temporary decrease, maximal at 4-8h post-dose | [10] |
Table 2: Quantitative Effects of Ferristatin II on Iron Homeostasis
| Parameter | Model System | Treatment | Result | Reference |
| Cellular 55Fe Uptake (IC50) | HeLa cells | Ferristatin II (4 hours) | ~12 µM | [6] |
| Serum Iron Levels | Rats | Ferristatin II (0.2, 10, and 40 mg/kg) | Significant reduction after 4 days | [6] |
| Transferrin Saturation | Rats | Ferristatin II (0.2, 10, and 40 mg/kg) | Significant reduction after 4 days | [6] |
| Hepatic Hepcidin mRNA | Rats | Ferristatin II | ~9-fold increase | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of ferroportin inhibitors on intracellular iron levels.
Cellular Iron Efflux Assay using a Stable Isotope
This protocol is adapted from studies on vamifeport (VIT-2763) using the T47D human breast cancer cell line which endogenously expresses ferroportin.[9]
Objective: To quantify the inhibition of cellular iron efflux by a ferroportin inhibitor.
Materials:
-
T47D cells
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, penicillin/streptomycin)
-
Stable iron isotope solution (e.g., 58Fe-Iron Sulfate)
-
Ferroportin inhibitor (e.g., vamifeport) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument
Procedure:
-
Cell Seeding: Seed T47D cells in a 24-well plate at a density that allows for confluence at the time of the assay. Culture overnight in a CO2 incubator at 37°C.
-
Iron Loading: The following day, replace the culture medium with fresh medium containing a known concentration of 58Fe-Iron Sulfate (e.g., 10 µM). Incubate for 18-24 hours to allow for cellular uptake of the stable isotope.
-
Washing: After the iron loading period, aspirate the medium and wash the cells three times with ice-cold assay buffer (e.g., HBSS) to remove extracellular iron.
-
Inhibitor Treatment: Add fresh, serum-free medium containing various concentrations of the ferroportin inhibitor (e.g., vamifeport, ranging from 1 nM to 10 µM) or vehicle control (e.g., DMSO) to the cells.
-
Iron Efflux: Incubate the cells for a defined period (e.g., 4 hours) at 37°C to allow for iron efflux.
-
Sample Collection:
-
Supernatant: Collect the supernatant from each well. This contains the iron that has been exported from the cells.
-
Cell Lysate: Wash the cells again with ice-cold assay buffer. Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis buffer). This fraction contains the intracellular iron.
-
-
Quantification:
-
Measure the concentration of 58Fe in both the supernatant and the cell lysate fractions using ICP-MS.
-
The percentage of iron efflux can be calculated as: (58Fe in supernatant) / (58Fe in supernatant + 58Fe in cell lysate) * 100.
-
-
Data Analysis: Plot the percentage of iron efflux against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
Intracellular Labile Iron Pool Measurement using Calcein-AM Assay
This protocol provides a general framework for measuring changes in the intracellular labile iron pool (LIP) upon treatment with a ferroportin inhibitor. The LIP is a pool of chelatable, redox-active iron in the cytosol.
Objective: To qualitatively and semi-quantitatively measure changes in the intracellular labile iron pool.
Materials:
-
Cells of interest (e.g., HeLa cells, primary hepatocytes)
-
Cell culture medium and supplements
-
Calcein-AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., PBS with 1 mg/ml BSA and 20 mM Hepes, pH 7.3)
-
Ferroportin inhibitor
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the ferroportin inhibitor at various concentrations for a desired period. Include a vehicle-treated control group.
-
Calcein-AM Loading:
-
Prepare a working solution of Calcein-AM in the assay buffer at a final concentration of 0.15-0.25 µM.
-
Wash the cells once with the assay buffer.
-
Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C in the dark.[11]
-
-
Fluorescence Measurement (Quenching):
-
After incubation, measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~488 nm and emission at ~518 nm. The fluorescence of calcein is quenched by the binding of labile iron.
-
-
Addition of a Strong Iron Chelator (De-quenching):
-
To determine the total calcein fluorescence (Fmax), add a strong, membrane-permeable iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone - SIH) to a final concentration of 100 µM to a set of wells. This will strip the iron from calcein, leading to de-quenching of the fluorescence.
-
To determine the minimum fluorescence (Fmin), add a membrane-permeable iron salt (e.g., ferrous ammonium sulfate) to saturate the intracellular calcein with iron in another set of wells.
-
-
Data Analysis:
-
The change in fluorescence upon inhibitor treatment reflects a change in the labile iron pool. An increase in fluorescence indicates a decrease in the LIP, while a decrease in fluorescence indicates an increase in the LIP.
-
The relative LIP can be calculated using the formula: LIP = (Fmax - Fsample) / (Fmax - Fmin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Hepcidin and Vamifeport signaling pathway leading to ferroportin degradation.
Caption: Experimental workflow for the cellular iron efflux assay.
Caption: Experimental workflow for the Calcein-AM assay to measure labile iron pool.
Conclusion
Small molecule inhibitors of ferroportin, such as VIT-2763 (vamifeport), and compounds that indirectly affect iron homeostasis, like ferristatin II, are valuable tools for researchers and drug developers. By modulating the key iron export pathway, these molecules provide a means to manipulate intracellular iron levels, offering potential therapeutic avenues for a range of iron-related disorders. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals working in this field.
References
- 1. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ferristatin II Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferristatin II Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. The small molecule ferristatin II induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacology of Ferroportin Inhibitors: A Technical Guide
Introduction
Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate iron exporter, playing a crucial role in intestinal iron absorption, macrophage iron recycling, and hepatic iron release.[1][2][3] Its activity is post-translationally regulated by the peptide hormone hepcidin.[2][3] Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby blocking cellular iron egress.[4][5] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. Consequently, ferroportin has emerged as a key therapeutic target.
This guide provides an in-depth overview of the pharmacology of ferroportin inhibitors. While the initial topic of interest was "Ferroportin-IN-1," a compound identified as a ferroportin inhibitor from patent WO2020123850A1 (compound 23), a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative pharmacological data or detailed experimental protocols for this particular molecule.[6][7][8]
Therefore, to fulfill the request for a detailed technical resource, this document will focus on the pharmacology of a well-characterized, clinical-stage oral ferroportin inhibitor, VIT-2763 (Vamifeport) , as a representative example. The principles, assays, and mechanisms described herein are broadly applicable to the study of other small molecule ferroportin inhibitors.
Mechanism of Action of Ferroportin Inhibitors
Small molecule ferroportin inhibitors, such as VIT-2763, mimic the action of hepcidin. They bind to ferroportin, leading to its ubiquitination, internalization, and subsequent lysosomal degradation.[5][9] This prevents the export of iron from cells, resulting in iron restriction in the plasma.[5] Some inhibitors may also directly occlude the iron transport channel of ferroportin.[10][11]
Below is a diagram illustrating the signaling pathway of ferroportin inhibition.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for the representative ferroportin inhibitor, VIT-2763.
Table 1: In Vitro Activity of VIT-2763
| Assay Type | Cell Line/System | Endpoint | IC₅₀/EC₅₀ (nM) | Reference |
| Hepcidin Binding Competition | J774 (murine macrophage) | Inhibition of TMR-hepcidin binding | 9 ± 5 | [10] |
| Fluorescence Polarization | Purified Ferroportin | Displacement of TMR-hepcidin | 24 ± 13 | [5] |
| Iron Export Inhibition | HEK293 (human embryonic kidney) | BLA reporter gene activity | 140 ± 50 | [5] |
| Ferroportin Internalization | J774 (murine macrophage) | Ferroportin ubiquitination | ~100 | [5] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of VIT-2763 in Humans (Single Ascending Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | Effect on Serum Iron | Reference |
| 5 | - | - | 1.9 - 5.3 | No significant change | [12] |
| 15 | - | - | 1.9 - 5.3 | No significant change | [12] |
| 60 | - | ~3-4 | 1.9 - 5.3 | Temporary decrease | [12] |
| 120 | - | ~3-4 | 1.9 - 5.3 | Temporary decrease | [12] |
| 240 | >3805 | ~3-4 | 1.9 - 5.3 | Temporary decrease | [12] |
Table 3: In Vivo Efficacy of VIT-2763 in a Mouse Model of β-Thalassemia (Hbbth3/+)
| Dose (mg/kg, oral, BID) | Duration | Key Finding | Reference |
| 30 | 36 days | Significantly decreased serum iron by 77% | [5] |
| 100 | 36 days | Significantly decreased serum iron by 84% | [5] |
| 30 and 100 | 36 days | Significantly corrected anemia and improved RBC parameters | [5][9] |
Experimental Protocols
Detailed methodologies for key experiments in the pharmacological characterization of ferroportin inhibitors are provided below.
Hepcidin Binding and Ferroportin Internalization Assay
This assay is designed to measure the ability of a test compound to compete with hepcidin for binding to ferroportin and induce its internalization.
Workflow Diagram:
Protocol:
-
Cell Culture: J774 murine macrophage cells, which endogenously express ferroportin, are cultured in appropriate media. Ferroportin expression can be enhanced by pre-treating the cells with an iron source (e.g., ferric ammonium citrate).
-
Compound and Ligand Preparation: Prepare a dilution series of the test compound (e.g., VIT-2763). A fluorescently labeled hepcidin analog (e.g., 6-carboxytetramethylrhodamine hepcidin, TMR-hepcidin) is used as the tracer.
-
Treatment: Cells are co-incubated with a fixed concentration of TMR-hepcidin and varying concentrations of the test compound for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, cells are washed with cold phosphate-buffered saline (PBS) to remove unbound TMR-hepcidin and test compound.
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer or a high-content imager. A decrease in cellular fluorescence in the presence of the test compound indicates competition for binding and/or inhibition of internalization.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular Iron Export Assay (Ferrozine-Based)
This assay measures the ability of a compound to inhibit the export of iron from cells, leading to an increase in intracellular iron levels.
Workflow Diagram:
Protocol:
-
Cell Culture and Iron Loading: Cells (e.g., HEp-2 cells stably expressing DMT1) are cultured and pre-loaded with a source of iron, such as ferric ammonium citrate (FAC) or holo-transferrin, for several hours.[13]
-
Washing: Cells are thoroughly washed with PBS to remove any remaining extracellular iron.
-
Treatment: The iron-loaded cells are then incubated with various concentrations of the ferroportin inhibitor for a specified time (e.g., 18 hours).[13]
-
Cell Lysis: After treatment, cells are washed and then lysed using a suitable buffer (e.g., 50 mM NaOH) to release the intracellular contents.[13]
-
Iron Detection: A ferrozine-based colorimetric reagent is added to the cell lysates. Ferrozine forms a stable magenta-colored complex with ferrous iron (Fe²⁺). An iron reducer may be added to measure total cellular iron.
-
Quantification: The absorbance of the ferrozine-iron complex is measured at approximately 593 nm using a microplate reader.[14][15]
-
Data Analysis: A standard curve using known concentrations of iron is prepared to quantify the amount of iron in the cell lysates. An increase in intracellular iron in the presence of the test compound indicates inhibition of ferroportin-mediated iron export.
In Vivo Pharmacodynamic Assessment in Rodents
This protocol outlines the general procedure for evaluating the effect of a ferroportin inhibitor on systemic iron levels in a rodent model.
Protocol:
-
Animal Model: Healthy rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are used. For disease models, specific strains such as the Hbbth3/+ mouse model of β-thalassemia can be employed.[5][9]
-
Dosing: The test compound is administered orally or via another relevant route at various dose levels. A vehicle control group is included.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, 24 hours).
-
Serum Iron Measurement: Serum is separated from the blood samples, and the concentration of serum iron is determined using a colorimetric assay or an automated clinical chemistry analyzer.
-
Data Analysis: The change in serum iron concentration over time is plotted for each dose group and compared to the vehicle control. A significant decrease in serum iron is indicative of in vivo ferroportin inhibition.
Conclusion
The pharmacological exploration of ferroportin inhibitors is a rapidly advancing field with significant therapeutic potential for a range of iron metabolism disorders. The methodologies and data presented in this guide, using VIT-2763 as a representative agent, provide a framework for the comprehensive characterization of novel ferroportin-targeting compounds. As research progresses, the development of potent and specific ferroportin inhibitors holds the promise of novel treatments for patients with diseases of iron dysregulation.
References
- 1. Ferroportin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Biophysical and Cell Biological Properties of Ferroportin, a Multi-Pass Integral Membrane Protein Iron Exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:2443432-65-1 | Chemsrc [chemsrc.com]
- 9. mdpi.com [mdpi.com]
- 10. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron Export through the Transporter Ferroportin 1 Is Modulated by the Iron Chaperone PCBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: Ferroportin Inhibitors for Research on Iron Overload Disorders
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "Ferroportin-IN-1" did not yield any publicly available information. This guide therefore focuses on a well-characterized, clinical-stage oral ferroportin inhibitor, VIT-2763 (Vamifeport) , as a representative tool for studying the therapeutic potential of ferroportin inhibition in iron overload disorders. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other small molecule ferroportin inhibitors.
Introduction: The Ferroportin-Hepcidin Axis as a Therapeutic Target
Systemic iron homeostasis is meticulously regulated by the interplay between the peptide hormone hepcidin and the transmembrane iron exporter, ferroportin (FPN).[1] Ferroportin is the sole known cellular iron efflux channel in vertebrates, expressed on the surface of cells critical for iron metabolism, including duodenal enterocytes, macrophages, and hepatocytes.[2][3] The binding of hepcidin to ferroportin triggers the internalization and subsequent degradation of the transporter, thereby reducing iron export into the plasma.[4]
In several iron overload disorders, such as β-thalassemia and hereditary hemochromatosis, hepcidin expression is pathologically low. This leads to excessive ferroportin activity, resulting in increased dietary iron absorption and uncontrolled release of recycled iron from macrophages, culminating in systemic iron overload and end-organ damage.[5] Consequently, the development of small molecule inhibitors of ferroportin that mimic the action of hepcidin represents a promising therapeutic strategy to control iron levels and ameliorate the pathophysiology of these conditions.[4][5]
Mechanism of Action of VIT-2763 (Vamifeport)
VIT-2763 is an orally bioavailable small molecule that acts as a direct inhibitor of ferroportin.[2][4] Its mechanism of action closely mimics that of the endogenous regulator, hepcidin.
Key Mechanistic Features:
-
Competitive Binding: VIT-2763 competes with hepcidin for binding to ferroportin.[4]
-
Induction of Internalization and Degradation: Binding of VIT-2763 to ferroportin induces the ubiquitination, internalization, and subsequent lysosomal degradation of the transporter.[4]
-
Inhibition of Iron Efflux: By reducing the amount of functional ferroportin on the cell surface, VIT-2763 effectively blocks the export of iron from cells into the plasma.[4]
This leads to a reduction in serum iron levels and transferrin saturation, thereby limiting the availability of iron for erythropoiesis and preventing the deposition of excess iron in vital organs.[2][6]
Caption: Mechanism of action of VIT-2763.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for VIT-2763.
Table 1: In Vitro Activity of VIT-2763
| Parameter | Cell Line | Assay Description | VIT-2763 | Hepcidin | Reference |
| IC50 | J774 (mouse macrophage) | Competition with fluorescently labeled hepcidin for ferroportin binding | 9 ± 5 nM | 13 ± 4 nM | [4] |
| EC50 | T47D (human breast cancer) | Inhibition of cellular iron efflux of 58Fe | 68 ± 21 nM | 123 ± 46 nM | |
| EC50 | MDCK (canine kidney) expressing fluorescent ferroportin | Induction of ferroportin internalization | ~20 µM (slower kinetics) | ~1.6 nM |
Table 2: In Vivo Efficacy of VIT-2763 in Hbbth3/+ Mouse Model of β-Thalassemia
| Parameter | Treatment Group | Result | Reference |
| Serum Iron | VIT-2763 | Significantly reduced | [6] |
| Transferrin Saturation (TSAT) | VIT-2763 | Significantly reduced | [6] |
| Hemoglobin | VIT-2763 | Significantly increased | [2] |
| Red Blood Cell (RBC) Count | VIT-2763 | Significantly increased | [2] |
| Reticulocyte Count | VIT-2763 | Significantly reduced | [2] |
| Spleen Weight | VIT-2763 (30 mg/kg and 100 mg/kg) | Significantly reduced | [2] |
| Liver Iron Concentration | VIT-2763 | No significant reduction | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize VIT-2763.
In Vitro Assays
4.1.1. Ferroportin Binding and Internalization Assay in J774 Macrophages
This assay quantifies the ability of a test compound to compete with hepcidin for binding to endogenous ferroportin.
-
Cell Line: J774 mouse macrophage cell line.
-
Protocol Overview:
-
Culture J774 cells in α-minimum essential medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induce ferroportin expression by treating cells with an iron source (e.g., 200 µM ferric nitrilotriacetic acid) for 12-24 hours.
-
Incubate the iron-loaded cells with a fluorescently labeled hepcidin (e.g., 6-carboxytetramethylrhodamine hepcidin, TMR-hepcidin) in the presence of varying concentrations of VIT-2763 or unlabeled hepcidin (as a positive control).
-
After incubation, wash the cells to remove unbound reagents.
-
Quantify the cell-associated fluorescence using a suitable method, such as flow cytometry or high-content imaging.
-
Calculate the IC50 value by plotting the percentage of inhibition of fluorescent hepcidin binding against the concentration of the test compound.
-
4.1.2. Cellular Iron Efflux Assay in T47D Cells
This functional assay measures the ability of a compound to inhibit ferroportin-mediated iron export.
-
Cell Line: T47D human breast cancer cell line (endogenously expresses ferroportin).
-
Protocol Overview:
-
Culture T47D cells in RPMI-1640 medium supplemented with 10% FBS.
-
Load the cells with a stable iron isotope (e.g., 58Fe-sulfate) for approximately 20 hours.
-
Wash the cells to remove extracellular iron.
-
Treat the iron-loaded cells with varying concentrations of VIT-2763 or hepcidin.
-
Collect the cell supernatant at specified time points.
-
Measure the amount of 58Fe in the supernatant using inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculate the EC50 value by plotting the percentage of inhibition of iron efflux against the concentration of the test compound.
-
4.1.3. Ferroportin Ubiquitination and Degradation Assay
This assay assesses the downstream effects of compound binding on ferroportin turnover.
-
Cell Line: J774 or other ferroportin-expressing cells.
-
Protocol Overview:
-
Treat cells with VIT-2763 or hepcidin for various time points (e.g., 10, 20, 60, 120 minutes).
-
Lyse the cells and perform immunoprecipitation (IP) using an anti-ferroportin antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using antibodies against ubiquitin and ferroportin to detect ubiquitinated ferroportin and total ferroportin levels, respectively.
-
In Vivo Studies in a Mouse Model of β-Thalassemia
These studies evaluate the efficacy of a ferroportin inhibitor in a disease-relevant animal model.
-
Animal Model: Hbbth3/+ mouse model of β-thalassemia intermedia.
-
Drug Administration:
-
VIT-2763 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.
-
Administer the compound or vehicle daily by oral gavage at desired doses (e.g., 30 mg/kg, 100 mg/kg).
-
-
Study Duration: Typically 3 to 6 weeks.
-
Endpoints and Measurements:
-
Hematological Parameters: Collect blood samples (e.g., via tail vein or cardiac puncture) at regular intervals and at the end of the study. Analyze complete blood counts (CBC) using an automated hematology analyzer.
-
Iron Parameters: Measure serum iron and total iron-binding capacity (TIBC) to calculate transferrin saturation (TSAT).
-
Tissue Iron Content: Harvest organs (liver, spleen, kidneys) at the end of the study. Measure non-heme iron concentration using a colorimetric assay (e.g., bathophenanthroline method) or ICP-MS.
-
Erythropoiesis: Analyze spleen and bone marrow cells by flow cytometry to assess erythroid differentiation stages.
-
Gene Expression: Extract RNA from tissues (e.g., liver) and perform quantitative real-time PCR (qRT-PCR) to measure the expression of iron-related genes (e.g., Hamp for hepcidin).
-
Caption: General workflow for in vivo efficacy studies.
Conclusion
Small molecule inhibitors of ferroportin, such as VIT-2763, offer a promising therapeutic approach for the treatment of iron overload disorders. By directly targeting the key regulator of systemic iron efflux, these compounds can effectively reduce iron absorption and recycle, thereby ameliorating the underlying pathophysiology of these diseases. The experimental protocols and quantitative data presented in this guide provide a framework for the preclinical evaluation of novel ferroportin inhibitors and will aid researchers in the development of new therapies for patients with debilitating iron overload conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-induced ferroportin-1 expression in J774 macrophages is associated with increased iron efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron Loading Increases Ferroportin Heterogeneous Nuclear RNA and mRNA Levels in Murine J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron loading and erythrophagocytosis increase ferroportin 1 (FPN1) expression in J774 macrophages | Blood | American Society of Hematology [ashpublications.org]
- 6. Ferroportin inhibitor vamifeport ameliorates ineffective erythropoiesis in a mouse model of β-thalassemia with blood transfusions | Haematologica [haematologica.org]
Understanding the Structure-Activity Relationship of Ferroportin Inhibition: A Technical Guide
Disclaimer: Initial searches for a specific molecule designated "Ferroportin-IN-1" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the well-established principles of the structure-activity relationship (SAR) of Ferroportin (Fpn) inhibition, using its natural peptide inhibitor, hepcidin, and the clinical-stage small molecule inhibitor, vamifeport (VIT-2763), as primary examples. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the iron exporter Ferroportin.
Introduction to Ferroportin and its Inhibition
Ferroportin (also known as SLC40A1) is the sole known vertebrate iron efflux transporter, playing a critical role in intestinal iron absorption, recycling of iron by macrophages, and mobilization of iron stores from the liver.[1][2] Its activity is post-translationally regulated by the peptide hormone hepcidin.[3] The hepcidin-ferroportin axis is a central control point for systemic iron homeostasis.[1][2] Dysregulation of this axis, leading to uncontrolled ferroportin activity, is implicated in iron overload disorders such as hereditary hemochromatosis.[1][3] Consequently, the inhibition of ferroportin is a promising therapeutic strategy for managing diseases of iron excess.
The primary mechanism of ferroportin inhibition involves the binding of a ligand that either occludes the iron transport channel, induces a conformational change leading to its internalization and subsequent degradation, or both.[4][5][6]
The Hepcidin-Ferroportin Interaction: A Natural Model of Inhibition
Hepcidin is a 25-amino acid peptide that serves as the endogenous inhibitor of ferroportin. The interaction between hepcidin and ferroportin is a key determinant of systemic iron levels.
2.1 Mechanism of Action
Upon binding to an extracellular loop of ferroportin, hepcidin triggers a cascade of events:
-
Occlusion of the Iron Efflux Pathway: Hepcidin binding physically blocks the central cavity of ferroportin in its outward-open conformation, directly preventing the transport of iron out of the cell.[4][5]
-
Ubiquitination and Internalization: The binding of hepcidin induces a conformational change in ferroportin that exposes intracellular lysine residues, leading to their ubiquitination.[3][6]
-
Lysosomal Degradation: The ubiquitinated ferroportin-hepcidin complex is internalized via endocytosis and targeted for degradation in lysosomes, thereby reducing the number of functional iron exporters on the cell surface.[6][7][8]
2.2 Structure-Activity Relationship
The binding and inhibitory activity of hepcidin are critically dependent on specific structural features of both the peptide and the transporter:
-
Hepcidin's N-Terminus: The N-terminal region of hepcidin is essential for its binding and activity. Deletion of the first five N-terminal amino acids results in a progressive loss of function.[9]
-
Ferroportin's Extracellular Loop and Cysteine Residue: Hepcidin binds to an extracellular loop of ferroportin. The cysteine residue at position 326 (C326) within this loop is crucial for hepcidin binding.[1]
-
Iron-Dependent Binding: The affinity of hepcidin for ferroportin is dramatically increased in the presence of iron. Cryo-electron microscopy studies have shown an 80-fold increase in hepcidin affinity when ferroportin is bound to an iron mimetic.[4][5] This suggests a model where only iron-loaded, active transporters are targeted for inhibition and degradation.
Quantitative Data on Ferroportin Inhibitors
The following tables summarize key quantitative data for the interaction of hepcidin and the synthetic inhibitor vamifeport (VIT-2763) with ferroportin.
| Inhibitor | Assay Type | Condition | Affinity (KD) / IC50 / EC50 | Reference(s) |
| Hepcidin | Binding Affinity | - | ~500 nM | [3] |
| Hepcidin | Binding Affinity | + FeCl2 | 2.5 nM | [5] |
| Hepcidin | Binding Affinity | + CoCl2 | 7.7 nM | [5] |
| Hepcidin (unlabeled) | Competition Binding (vs. TMR-hepcidin) | J774 cells | IC50 = 13 ± 4 nM | [10] |
| Hepcidin (unlabeled) | Competition Binding (vs. TMR-hepcidin) | - | IC50 = ~700 nM | [11] |
| Hepcidin | Iron Efflux Inhibition | T47D cells | EC50 = 123 ± 46 nM | [10] |
| Vamifeport (VIT-2763) | Competition Binding (vs. TMR-hepcidin) | J774 cells | IC50 = 9 ± 5 nM | [10] |
| Vamifeport (VIT-2763) | Competition Binding (vs. TMR-hepcidin) | - | IC50 = ~130 nM | [11] |
| Vamifeport (VIT-2763) | Iron Efflux Inhibition | T47D cells | EC50 = 68 ± 21 nM | [10] |
TMR-hepcidin: Tetramethylrhodamine-labeled hepcidin
Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the activity of ferroportin inhibitors.
4.1 Ferroportin Expression and Localization
-
Objective: To express ferroportin in a tractable cell line and confirm its localization to the plasma membrane.
-
Methodology:
-
HEK293T or HepG2 cells are transfected with a plasmid encoding for ferroportin, often with a fluorescent tag such as Green Fluorescent Protein (Fpn-GFP), under the control of an inducible promoter (e.g., doxycycline-inducible).[6][12]
-
Expression of the fusion protein is induced by the addition of the inducing agent.
-
Cellular localization of Fpn-GFP is visualized using fluorescence microscopy.[12]
-
To quantify cell surface expression, cells can be subjected to thiol-specific biotinylation targeting accessible cysteine residues like C326, followed by streptavidin pull-down and Western blot analysis.[12]
-
4.2 Iron Export Assay
-
Objective: To quantitatively measure the inhibition of ferroportin-mediated iron efflux.
-
Methodology:
-
Cells endogenously expressing or overexpressing ferroportin (e.g., T47D cells) are incubated with an iron source, such as ferric ammonium citrate (FAC) or a stable iron isotope like 58Fe, for several hours to load the cells with iron.[10]
-
The iron-containing medium is removed, and the cells are washed.
-
Fresh medium containing the test inhibitor at various concentrations is added to the cells.
-
After a defined incubation period, the supernatant is collected.
-
The amount of iron exported into the supernatant is quantified using methods such as inductively coupled plasma mass spectrometry (for 58Fe) or a colorimetric non-transferrin-bound iron (NTBI) assay.[10][12]
-
The concentration-response data is used to calculate the EC50 of the inhibitor.
-
4.3 Competitive Binding Assay
-
Objective: To determine the binding affinity (or IC50) of a test compound by measuring its ability to compete with a labeled ligand for binding to ferroportin.
-
Methodology:
-
A macrophage cell line (e.g., J774) that expresses ferroportin is used.[10]
-
The cells are incubated with a fluorescently labeled hepcidin derivative (e.g., TMR-hepcidin) at a constant concentration.[10]
-
Increasing concentrations of the unlabeled test compound (or unlabeled hepcidin as a positive control) are added to compete for binding.
-
The binding of the fluorescent ligand to ferroportin can be measured by techniques such as fluorescence polarization. The displacement of the labeled ligand by the test compound results in a decrease in the fluorescence polarization signal.[10]
-
The IC50 value is determined from the resulting dose-response curve.
-
4.4 Ferroportin Degradation Assay
-
Objective: To assess the ability of an inhibitor to induce the degradation of ferroportin.
-
Methodology:
-
Hepatocytes or other suitable cells expressing ferroportin are treated with the test inhibitor or hepcidin for various time points.[8]
-
Following treatment, the cells are lysed, and total protein is extracted.
-
The protein extracts are separated by SDS-PAGE and transferred to a membrane for Western blot analysis.[12]
-
The membrane is probed with a primary antibody specific for ferroportin, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
The levels of ferroportin protein are visualized and quantified by densitometry, with a loading control like β-actin or α-tubulin used for normalization. A decrease in the ferroportin band intensity indicates degradation.[8][13]
-
Visualizations
Caption: Hepcidin-Mediated Ferroportin Regulation.
Caption: Workflow for Characterizing Ferroportin Inhibitors.
References
- 1. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. UBA6 and NDFIP1 regulate the degradation of ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hepcidin-binding site on ferroportin is evolutionarily conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepcidin targets ferroportin for degradation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Munin: The analysis of the interaction between hepcidin and ferroportin [munin.uit.no]
- 10. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of ferroportin in complex with its specific inhibitor vamifeport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Preliminary Efficacy of Ferroportin Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies on small molecule inhibitors of ferroportin, the sole known cellular iron exporter. The content herein focuses on the preclinical data available for vamifeport (formerly VIT-2763), a first-in-class oral ferroportin inhibitor, as a representative agent in this therapeutic class. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biological pathways.
Core Mechanism of Action
Ferroportin (FPN), a transmembrane protein, is the critical regulator of iron egress from cells into the bloodstream. Its activity is primarily modulated by the peptide hormone hepcidin. Binding of hepcidin to ferroportin triggers the internalization and degradation of the transporter, thereby reducing iron export and lowering plasma iron levels.[1] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron overload disorders and anemias.[1]
Small molecule inhibitors of ferroportin, such as vamifeport, mimic the action of hepcidin. They bind to ferroportin, inducing its internalization and subsequent degradation, which in turn restricts iron absorption from the intestine and iron release from macrophages.[2][3][4]
Quantitative Efficacy Data
The following table summarizes the key in vitro efficacy data for vamifeport from preclinical studies.
| Assay Type | Cell Line | Description | Parameter | Value | Reference |
| Competitive Binding Assay | J774 (mouse macrophage) | Competition with fluorescently labeled hepcidin for binding to ferroportin. | IC50 | 9 ± 5 nM | [2][4] |
| Iron Efflux Inhibition | T47D (human breast cancer) | Measurement of the inhibition of iron export from cells pre-loaded with 58Fe. | EC50 | 68 ± 21 nM | [2] |
Key Experimental Protocols
Ferroportin Binding Assay (Competitive)
This assay quantifies the ability of a test compound to compete with hepcidin for binding to ferroportin expressed on the cell surface.
-
Cell Line: J774 mouse macrophage cell line, which endogenously expresses ferroportin upon iron stimulation.
-
Protocol:
-
J774 cells are cultured and stimulated with an iron source to induce ferroportin expression.
-
Cells are then incubated with a fixed concentration of fluorescently labeled hepcidin (e.g., TMR-hepcidin) in the presence of varying concentrations of the test compound (e.g., vamifeport).
-
As a positive control, unlabeled synthetic hepcidin is used as a competitor.
-
Following incubation, the amount of fluorescent hepcidin bound to the cells is measured using a suitable detection method, such as flow cytometry or a fluorescence plate reader.
-
The concentration of the test compound that inhibits 50% of the fluorescent hepcidin binding (IC50) is calculated.[4]
-
Cellular Iron Efflux Assay
This functional assay measures the ability of a compound to inhibit the export of iron from cells.
-
Cell Line: T47D human breast cancer cell line, which endogenously expresses functional ferroportin.
-
Protocol:
-
T47D cells are incubated with iron sulfate labeled with a stable isotope (e.g., 58Fe) for approximately 20 hours to load the cells with iron.
-
After loading, the cells are washed to remove extracellular iron and then treated with varying concentrations of the test compound (e.g., vamifeport) or hepcidin as a positive control.
-
The amount of 58Fe remaining inside the cells or released into the culture medium is quantified over time using techniques such as mass spectrometry.
-
The effective concentration of the test compound that inhibits 50% of the iron efflux (EC50) is determined.[4]
-
In Vivo Murine Models of Iron Overload
Animal models are crucial for evaluating the systemic effects of ferroportin inhibitors.
-
Model: Hfe C282Y knock-in mouse model, which mimics human hemochromatosis.[5] Another commonly used model is the Hbbth3/+ mouse model of β-thalassemia.[3]
-
Protocol:
-
The mouse model of iron overload is administered the test compound orally.
-
Blood samples are collected at various time points to measure serum iron levels and transferrin saturation.
-
At the end of the study, tissues such as the liver and spleen are harvested to quantify iron content.
-
The efficacy of the compound is assessed by its ability to reduce serum iron and prevent or reduce iron accumulation in the organs.[3][5]
-
Signaling and Regulatory Pathways
The regulation of iron homeostasis is a complex process centered on the hepcidin-ferroportin axis. The following diagrams illustrate the key pathways.
Caption: Mechanism of Ferroportin Inhibition.
The diagram above illustrates how both hepcidin and small molecule inhibitors like vamifeport bind to ferroportin, leading to its internalization and degradation. This process inhibits cellular iron export, thereby reducing plasma iron levels.
Caption: Systemic Action of Ferroportin Inhibitors.
This workflow demonstrates the dual sites of action for a ferroportin inhibitor like vamifeport. It blocks iron absorption from dietary sources in the duodenum and inhibits the release of recycled iron from macrophages, collectively leading to a reduction in systemic iron levels.
References
In-depth Technical Guide: The Impact of Ferroportin Modulation on Ferroptosis Pathways
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Analysis of Ferroportin's Role in Ferroptosis and Therapeutic Targeting
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Central to the execution of ferroptosis is the intracellular concentration of labile iron, which is primarily regulated by the iron exporter protein, ferroportin. This technical guide provides a detailed examination of the molecular mechanisms governing ferroportin's function and its intricate relationship with the ferroptosis signaling cascade. Due to the limited availability of public information on a specific compound designated "Ferroportin-IN-1," this document will focus on the broader and well-established principles of ferroportin inhibition as a therapeutic strategy to modulate ferroptosis. We will delve into the core pathways, present available quantitative data from studies on ferroportin modulation, and outline key experimental protocols for investigating these interactions.
Introduction to Ferroptosis and the Central Role of Iron
Ferroptosis is a unique form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] Unlike apoptosis, it is not dependent on caspase activity. The core events driving ferroptosis are the overwhelming of the cell's antioxidant capacity, specifically the glutathione peroxidase 4 (GPX4) system, and the subsequent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[2][3]
The labile iron pool (LIP), a pool of chelatable and redox-active iron within the cell, plays a catalytic role in this process by participating in Fenton reactions that generate highly reactive hydroxyl radicals, which in turn initiate lipid peroxidation.[4] Therefore, tight regulation of intracellular iron homeostasis is a critical determinant of a cell's sensitivity to ferroptosis.
Ferroportin: The Sole Cellular Iron Exporter
Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate protein that exports iron from the cytoplasm to the extracellular space.[1][5] It is highly expressed on the surface of cells that play a key role in systemic iron homeostasis, such as duodenal enterocytes (for dietary iron absorption), macrophages (for recycling iron from senescent red blood cells), and hepatocytes (for releasing stored iron).[1][6] By controlling the amount of iron available in the LIP, ferroportin acts as a critical gatekeeper against the initiation of ferroptosis.
The Hepcidin-Ferroportin Regulatory Axis
The expression and activity of ferroportin are post-translationally regulated by the peptide hormone hepcidin.[7][8] Synthesized primarily by the liver in response to high iron levels or inflammation, hepcidin binds to ferroportin, inducing its internalization and subsequent lysosomal degradation.[7] This process effectively traps iron inside the cells, increasing the LIP and sensitizing them to ferroptotic stimuli. Conversely, low hepcidin levels allow for increased ferroportin expression on the cell surface, promoting iron export and protecting against ferroptosis.[7]
Impact of Ferroportin Inhibition on Ferroptosis Pathways
Inhibiting ferroportin function, either through the action of hepcidin or synthetic small molecule inhibitors, leads to an increase in intracellular iron concentration. This elevated iron level directly contributes to the potentiation of ferroptosis through the following mechanisms:
-
Enhanced Lipid Peroxidation: The expanded labile iron pool catalyzes the Fenton reaction, generating hydroxyl radicals that initiate and propagate the chain reaction of lipid peroxidation.
-
Depletion of Antioxidant Defenses: Increased oxidative stress resulting from higher intracellular iron can deplete cellular antioxidants, including glutathione (GSH), a necessary cofactor for GPX4 activity.[4]
-
Sensitization to Ferroptosis Inducers: Cells with inhibited ferroportin activity are more susceptible to ferroptosis induced by compounds that inhibit the GPX4 system (e.g., RSL3) or the cystine/glutamate antiporter system Xc- (e.g., erastin).[9]
The signaling pathway can be visualized as follows:
Figure 1: Ferroportin inhibition leading to ferroptosis.
Quantitative Data on Ferroportin Modulation
While specific data for "this compound" is not publicly available, studies on other ferroportin modulators and the effects of ferroportin knockdown provide valuable quantitative insights.
Table 1: Effects of Ferroportin Modulation on Ferroptosis Markers
| Modulator/Condition | Cell Line/Model | Effect on Intracellular Iron | Effect on Lipid ROS | Effect on Cell Viability (in the presence of ferroptosis inducer) | Reference |
| Ferroportin siRNA | SH-SY5Y (neuroblastoma) | Increased | Increased | Decreased | [9] |
| Erastin (induces ferroptosis) | SH-SY5Y (neuroblastoma) | Increased | Increased | Decreased | [9] |
| VIT-2763 (oral ferroportin inhibitor) | Healthy Volunteers | Temporary decrease in serum iron | Not Assessed | Not Applicable | [10] |
| Hepcidin | Murine bone marrow-derived macrophages | Increased intracellular iron | Not directly measured, but implied increase | Sensitizes to ferroptosis | [11] |
Experimental Protocols
Investigating the impact of a potential ferroportin inhibitor on ferroptosis requires a series of well-defined experimental protocols.
Cell Viability Assay
-
Objective: To determine the effect of the ferroportin inhibitor on cell viability, alone and in combination with a known ferroptosis inducer (e.g., erastin, RSL3).
-
Methodology:
-
Seed cells (e.g., HT-1080, BJeLR) in a 96-well plate.
-
Treat cells with varying concentrations of the ferroportin inhibitor, a ferroptosis inducer, or a combination of both. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
Assess cell viability using a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by MTT assay.
-
Measure luminescence or absorbance using a plate reader.
-
Figure 2: Workflow for cell viability assay.
Lipid Peroxidation Assay
-
Objective: To quantify the level of lipid ROS in cells treated with the ferroportin inhibitor.
-
Methodology:
-
Treat cells with the ferroportin inhibitor and/or a ferroptosis inducer.
-
Incubate with a fluorescent probe sensitive to lipid peroxidation, such as C11-BODIPY™ 581/591 (Thermo Fisher Scientific).
-
Analyze the shift in fluorescence from red to green by flow cytometry or fluorescence microscopy, which indicates lipid peroxidation.
-
Alternatively, measure malondialdehyde (MDA) levels, a byproduct of lipid peroxidation, using a commercial kit.[9]
-
Intracellular Iron Assay
-
Objective: To measure the change in the labile iron pool upon treatment with the ferroportin inhibitor.
-
Methodology:
-
Treat cells with the ferroportin inhibitor.
-
Load cells with an iron-sensitive fluorescent probe, such as Calcein-AM. The fluorescence of calcein is quenched by iron.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence indicates an increase in the labile iron pool.
-
Alternatively, use a colorimetric iron assay kit to measure total intracellular iron.[9]
-
Western Blot for Ferroportin Expression
-
Objective: To determine if the inhibitor affects ferroportin protein levels.
-
Methodology:
-
Treat cells with the inhibitor for various time points.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ferroportin and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to HRP and detect chemiluminescence.
-
Figure 3: Western blot experimental workflow.
Conclusion and Future Directions
Ferroportin stands as a pivotal regulator of ferroptosis by controlling the availability of intracellular iron. Inhibition of ferroportin represents a promising therapeutic strategy for diseases where induction of ferroptosis is desirable, such as in certain cancers. The development of specific and potent small molecule inhibitors of ferroportin is an active area of research. Future studies should focus on elucidating the precise mechanisms of action of novel inhibitors, their off-target effects, and their efficacy in preclinical in vivo models. A thorough understanding of the interplay between ferroportin modulation and the complex network of ferroptosis signaling will be crucial for the successful clinical translation of this therapeutic approach.
References
- 1. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Contribution of ferroptosis and GPX4’s dual functions to osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ferroportin - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. europeanreview.org [europeanreview.org]
- 10. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
Methodological & Application
Application Notes and Protocols for In Vitro Ferroportin-IN-1 Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of Ferroportin-IN-1, a small molecule inhibitor of the iron exporter ferroportin (FPN). The following sections describe the mechanism of action of ferroportin, a comprehensive protocol for a cell-based ferroportin activity assay, and guidelines for data analysis and presentation.
Introduction to Ferroportin
Ferroportin is the only known vertebrate iron exporter, playing a crucial role in intestinal iron absorption, recycling of iron by macrophages, and mobilization of iron from liver stores.[1][2][3] It is a transmembrane protein that transports iron from the cytoplasm to the extracellular space.[2][3] The activity of ferroportin is post-translationally regulated by the peptide hormone hepcidin.[2][4][5] Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby decreasing iron export into the plasma.[5][6] Dysregulation of the hepcidin-ferroportin axis can lead to iron overload disorders or anemia.[6] Small molecule inhibitors of ferroportin, such as this compound, are valuable tools for studying iron metabolism and for the potential development of therapeutics for iron overload diseases.
Principle of the Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on ferroportin-mediated iron export. The assay utilizes a mammalian cell line engineered to overexpress ferroportin. Cells are first loaded with iron, and then the amount of iron exported from the cells in the presence and absence of the inhibitor is quantified. A common method to assess intracellular iron levels is by measuring the concentration of ferritin, an intracellular iron storage protein, via an enzyme-linked immunosorbent assay (ELISA). An increase in intracellular ferritin levels upon treatment with an inhibitor indicates a reduction in ferroportin-mediated iron export.
Experimental Protocol: Cellular Ferroportin Activity Assay
This protocol is adapted from established methods for measuring ferroportin activity in cultured cells.[7][8][9]
Materials:
-
Human embryonic kidney (HEK293) or human hepatoma (HuH7) cells
-
HEK293 or HuH7 cells stably transfected with a ferroportin expression vector (FPN-overexpressing cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Ferric Ammonium Citrate (FAC)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Ferritin ELISA kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Plating:
-
Culture wild-type (WT) and FPN-overexpressing HEK293 or HuH7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Iron Loading:
-
The following day, replace the culture medium with fresh medium containing 100 µM Ferric Ammonium Citrate (FAC) to load the cells with iron.
-
Incubate the cells for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
After the 24-hour iron loading, remove the FAC-containing medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing various concentrations of this compound to the FPN-overexpressing cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ferroportin inhibitor or hepcidin). Treat the WT cells with the vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After the inhibitor treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of cell lysis buffer to each well.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA protein assay.
-
-
Ferritin ELISA:
-
Measure the ferritin concentration in each cell lysate using a commercial ferritin ELISA kit, following the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein concentration for each sample.
-
Data Presentation
The quantitative data should be summarized in a structured table for clear comparison.
| Cell Line | Treatment | This compound Conc. (µM) | Ferritin (ng/mg protein) | % Inhibition |
| WT | Vehicle | 0 | Value | N/A |
| FPN-overexpressing | Vehicle | 0 | Value | 0 |
| FPN-overexpressing | This compound | 0.1 | Value | Calculate |
| FPN-overexpressing | This compound | 1 | Value | Calculate |
| FPN-overexpressing | This compound | 10 | Value | Calculate |
| FPN-overexpressing | This compound | 100 | Value | Calculate |
| FPN-overexpressing | Positive Control | Concentration | Value | Calculate |
Calculation of % Inhibition:
% Inhibition = [ (Ferritininhibitor - Ferritinvehicle) / (FerritinWT_vehicle - Ferritinvehicle) ] * 100
Where:
-
Ferritininhibitor is the ferritin concentration in FPN-overexpressing cells treated with this compound.
-
Ferritinvehicle is the ferritin concentration in FPN-overexpressing cells treated with the vehicle.
-
FerritinWT_vehicle is the ferritin concentration in WT cells treated with the vehicle (representing maximum intracellular iron accumulation).
Visualizations
Signaling Pathway: Hepcidin Regulation of Ferroportin
Caption: Hepcidin binds to ferroportin, leading to its ubiquitination, internalization, and degradation, thereby inhibiting cellular iron export.
Experimental Workflow: this compound Inhibition Assay
Caption: Workflow for the cell-based assay to determine the inhibitory effect of this compound on ferroportin-mediated iron export.
References
- 1. Functional properties of human ferroportin, a cellular iron exporter reactive also with cobalt and zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ashpublications.org [ashpublications.org]
- 6. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. In vitro functional analysis of human ferroportin (FPN) and hemochromatosis-associated FPN mutations — Africa Oxford initiative [afox.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferroportin-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroportin-1 (FPN1), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate iron exporter and a critical regulator of systemic iron homeostasis.[1][2] It is highly expressed on the surface of cells central to iron absorption and recycling, such as duodenal enterocytes, macrophages, and hepatocytes.[3][4] The activity of ferroportin is post-translationally regulated by the peptide hormone hepcidin.[2][5] Hepcidin binds to ferroportin, inducing its internalization and subsequent lysosomal degradation, which in turn blocks cellular iron efflux.[5][6][7] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. Consequently, small molecule inhibitors of ferroportin, such as Ferroportin-IN-1, are valuable research tools for studying iron metabolism and potential therapeutic agents for diseases characterized by iron overload.[8]
This compound is a novel inhibitor of ferroportin, identified from patent WO2020123850A1, with potential applications in the research of hepcidin-deficient diseases and other iron metabolism disorders.[8] These application notes provide a comprehensive guide to utilizing this compound in various cell-based assays to probe its mechanism of action and effects on cellular iron homeostasis.
Mechanism of Action
While the precise mechanism of this compound has not been extensively published, as a ferroportin inhibitor, it is hypothesized to act through one of two primary mechanisms:
-
Direct Channel Blockade: this compound may directly bind to the iron permeation pathway of ferroportin, physically occluding the channel and preventing the efflux of intracellular iron.
-
Hepcidin Mimesis: Alternatively, this compound could mimic the action of hepcidin, binding to ferroportin and inducing its internalization and subsequent degradation, thereby reducing the number of functional iron exporters on the cell surface.
The experimental protocols outlined below are designed to investigate these potential mechanisms and quantify the functional consequences of ferroportin inhibition by this compound.
Data Presentation
The following tables provide a structured summary of the types of quantitative data that can be generated from the described experimental protocols.
Table 1: Cellular Iron Status Following Treatment with this compound
| Assay | Cell Line | Treatment | Concentration (µM) | Duration (h) | Change in Labile Iron Pool (%) | Change in Ferritin Levels (ng/mg protein) |
| Calcein-AM | HEK293T | Vehicle | - | 24 | Baseline | Baseline |
| Calcein-AM | HEK293T | This compound | 0.1, 1, 10 | 24 | (Data) | (Not Applicable) |
| Ferritin ELISA | HepG2 | Vehicle | - | 48 | (Not Applicable) | Baseline |
| Ferritin ELISA | HepG2 | This compound | 0.1, 1, 10 | 48 | (Not Applicable) | (Data) |
Table 2: Effect of this compound on Ferroportin Protein Levels and Localization
| Assay | Cell Line | Treatment | Concentration (µM) | Duration (h) | Change in Total Ferroportin (%) | Change in Surface Ferroportin (%) |
| Western Blot | THP-1 | Vehicle | - | 24 | Baseline | Baseline |
| Western Blot | THP-1 | This compound | 0.1, 1, 10 | 24 | (Data) | (Not Applicable) |
| Immunofluorescence | T47D | Vehicle | - | 6 | (Not Applicable) | Baseline |
| Immunofluorescence | T47D | This compound | 1 | 6 | (Not Applicable) | (Data) |
Table 3: Functional Consequences of Ferroportin Inhibition by this compound
| Assay | Cell Line | Treatment | Concentration (µM) | Duration (h) | Change in Cell Viability (%) | Change in Cell Proliferation (%) |
| CellTiter-Glo | HNSCC cells | Vehicle | - | 72 | Baseline | (Not Applicable) |
| CellTiter-Glo | HNSCC cells | This compound | 0.1, 1, 10 | 72 | (Data) | (Not Applicable) |
| Colony Formation | HNSCC cells | Vehicle | - | 168-192 | (Not Applicable) | Baseline |
| Colony Formation | HNSCC cells | This compound | 0.1, 1, 10 | 168-192 | (Not Applicable) | (Data) |
Experimental Protocols
Assessment of Cellular Iron Status
This assay quantifies the intracellular pool of chelatable, redox-active iron. Inhibition of ferroportin is expected to increase the LIP.
-
Materials:
-
Cell line of interest (e.g., HEK293T, HepG2)
-
Complete cell culture medium
-
This compound
-
Calcein-AM (acetoxymethyl ester)
-
Iron chelator (e.g., Deferiprone or Deferoxamine)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
The following day, treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells twice with HBSS.
-
Load the cells with 1 µM Calcein-AM in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Measure the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
Add an iron chelator (e.g., 100 µM Deferiprone) to a parallel set of wells to determine the maximum fluorescence (dequenched signal).
-
The change in the labile iron pool can be calculated from the degree of fluorescence quenching.[9]
-
Ferritin is an iron storage protein, and its levels correlate with intracellular iron stores. Inhibition of iron export by this compound should lead to an increase in ferritin levels.
-
Materials:
-
Cell line of interest (e.g., HepG2, THP-1)
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Commercially available Ferritin ELISA kit
-
Microplate reader
-
-
Protocol:
-
Plate cells in a suitable format (e.g., 6-well plate) and allow them to adhere.
-
Treat cells with a dose-range of this compound or vehicle for an appropriate duration (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Perform the Ferritin ELISA according to the manufacturer's instructions, using equal amounts of total protein for each sample.
-
Normalize the ferritin concentration to the total protein concentration for each sample.
-
Analysis of Ferroportin Protein Expression and Localization
This protocol determines if this compound affects the total cellular levels of ferroportin, which would suggest a hepcidin-like mechanism of action involving protein degradation.
-
Materials:
-
Cell line expressing endogenous ferroportin (e.g., THP-1, T47D)
-
Complete cell culture medium
-
This compound
-
Hepcidin (as a positive control for degradation)
-
Cell lysis buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ferroportin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Culture cells and treat with this compound, hepcidin, or vehicle for a specified time (e.g., 24 hours).
-
Prepare whole-cell lysates as described in the ferritin ELISA protocol.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-ferroportin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
This method visualizes the subcellular localization of ferroportin to determine if this compound induces its internalization from the plasma membrane.
-
Materials:
-
Cell line with detectable surface ferroportin (e.g., T47D)
-
Complete cell culture medium
-
This compound
-
Hepcidin
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against an extracellular epitope of ferroportin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Grow cells on glass coverslips.
-
Treat with this compound, hepcidin, or vehicle for a shorter duration (e.g., 1-6 hours) to capture the internalization process.
-
Fix the cells with 4% PFA.
-
For total ferroportin staining, permeabilize the cells. For surface staining, omit the permeabilization step.
-
Block non-specific binding sites.
-
Incubate with the primary anti-ferroportin antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody and DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.[10] Compare the plasma membrane versus intracellular staining patterns between treatments.
-
Assessment of Functional Outcomes
This assay determines the cytotoxic effects of this compound, as significant alterations in iron homeostasis can impact cell health.
-
Materials:
-
Cell line of interest (e.g., HNSCC cell lines, which are sensitive to iron depletion)[3]
-
Complete cell culture medium
-
This compound
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
The next day, treat with a dose-range of this compound or vehicle.
-
Incubate for a period relevant to cell proliferation (e.g., 72 hours).
-
Perform the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence to determine the number of viable cells.
-
This long-term assay assesses the impact of this compound on the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
-
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat with a low concentration range of this compound or vehicle. The medium should be replaced with fresh medium containing the compound every 2-3 days.
-
Allow the cells to grow for 7-14 days until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies in each well.
-
Mandatory Visualizations
Caption: Ferroportin signaling and points of inhibition.
Caption: Workflow for Labile Iron Pool (LIP) assay.
Caption: Workflow for assessing ferroportin degradation.
References
- 1. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroportin - Wikipedia [en.wikipedia.org]
- 3. Ferroportin depletes iron needed for cell cycle progression in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. UBA6 and NDFIP1 regulate the degradation of ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2020123850A1 - Ferroportin inhibitors and methods of use - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferroportin-IN-1 in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ferroportin-1 (FPN1), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate iron exporter, playing a crucial role in maintaining systemic and cellular iron homeostasis.[1][2] It is a transmembrane protein that transports iron from the cytoplasm to the extracellular space.[1][2][3] In many types of cancer, ferroportin expression is downregulated, leading to an increase in the intracellular labile iron pool.[4] This elevated iron level is essential for the proliferation and survival of cancer cells.[4] Consequently, inhibiting ferroportin activity presents a promising therapeutic strategy for cancer treatment.
Ferroportin-IN-1 is a potent and specific inhibitor of ferroportin.[5] By blocking the iron export function of ferroportin, this compound induces an accumulation of intracellular iron, which can lead to ferroptosis, an iron-dependent form of programmed cell death. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell lines.
Mechanism of Action
This compound directly inhibits the iron export function of ferroportin. This leads to a disruption of iron homeostasis, characterized by an increase in the intracellular labile iron pool. The excess iron can then participate in the Fenton reaction, generating highly reactive hydroxyl radicals. This surge in reactive oxygen species (ROS) leads to lipid peroxidation and, ultimately, ferroptotic cell death.
Data Presentation
Due to the limited publicly available data for this compound, the following table is a template. Researchers should generate their own data following the provided protocols.
Table 1: Effect of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Change in Intracellular Fe²⁺ (%) |
| Example: HT-29 | Colon Cancer | Data not available | 72 | Data not available |
| Example: PC-3 | Prostate Cancer | Data not available | 72 | Data not available |
| Example: A549 | Lung Cancer | Data not available | 72 | Data not available |
| Example: MCF-7 | Breast Cancer | Data not available | 72 | Data not available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (CAS: 2443432-65-1)[5]
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of Ferroportin
This protocol is to assess the effect of this compound on the expression levels of ferroportin and other iron-related proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ferroportin, anti-Ferritin, anti-TfR1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
-
Intracellular Iron Assay
This protocol is to measure the change in the intracellular labile iron pool upon treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates (black, clear bottom for fluorescence)
-
Phen Green SK diacetate (or other iron-sensitive fluorescent probes)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound at various concentrations for the desired time.
-
-
Iron Probe Staining:
-
Prepare a working solution of the iron-sensitive fluorescent probe (e.g., 5 µM Phen Green SK in HBSS).
-
Remove the treatment medium and wash the cells with HBSS.
-
Add the probe working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS.
-
Add fresh HBSS to each well.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 488/530 nm for Phen Green SK).
-
-
Data Analysis:
-
The fluorescence intensity is inversely proportional to the intracellular labile iron concentration for quenching probes like Phen Green SK.
-
Normalize the fluorescence of treated cells to the vehicle-treated control to determine the relative change in intracellular iron.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in Western Blot | Low protein expression | Increase the amount of protein loaded. |
| Inefficient antibody binding | Optimize antibody concentration and incubation time. | |
| High background in Western Blot | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Inconsistent results in cell viability assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate. | |
| Low fluorescence signal in iron assay | Insufficient probe loading | Optimize probe concentration and incubation time. |
| Cell death | Perform the assay at an earlier time point before significant cell death occurs. |
Concluding Remarks
This compound is a valuable tool for studying the role of iron metabolism in cancer. The protocols outlined in these application notes provide a framework for investigating the effects of this inhibitor on cancer cell lines. It is important to note that optimal experimental conditions, such as compound concentration and incubation time, may vary depending on the cell line and should be determined empirically. Further investigation into the downstream effects of this compound-induced iron accumulation will provide deeper insights into its therapeutic potential.
References
- 1. WO2020123850A1 - Ferroportin inhibitors and methods of use - Google Patents [patents.google.com]
- 2. WO2009094551A1 - Ferroportin antibodies and methods of use - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Investigation of the Biophysical and Cell Biological Properties of Ferroportin, a Multi-Pass Integral Membrane Protein Iron Exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] In vitro functional analysis of human ferroportin (FPN) and hemochromatosis-associated FPN mutations. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ferroportin-IN-1 in Iron Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ferroportin-IN-1, a novel small molecule inhibitor of the cellular iron exporter ferroportin (FPN), in experimental iron uptake and export assays. The protocols detailed below are designed to facilitate the investigation of iron metabolism and the effects of this compound on cellular iron homeostasis.
Introduction to Ferroportin and this compound
Ferroportin (also known as Solute Carrier Family 40 Member 1, SLC40A1) is the only known vertebrate iron exporter, playing a crucial role in intestinal iron absorption, recycling of iron from senescent erythrocytes by macrophages, and mobilization of iron from hepatic stores.[1][2][3] The activity of ferroportin is post-translationally regulated by the peptide hormone hepcidin. Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation, thereby decreasing iron export into the plasma.[1][3][4] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders.
This compound is a small molecule inhibitor of ferroportin, identified from patent WO2020123850A1 as compound 23. Its chemical formula is C22H21FN8OS with a molecular weight of 464.52 g/mol . This compound offers a valuable tool for studying the physiological and pathological roles of ferroportin and for the development of therapeutics for iron overload disorders.
Signaling Pathway of Ferroportin Regulation
The regulation of ferroportin is a key component of systemic iron homeostasis. The primary regulatory mechanism involves the peptide hormone hepcidin, which is synthesized by the liver in response to high iron levels and inflammatory signals. Hepcidin binds to the extracellular loop of ferroportin, triggering a signaling cascade that leads to the ubiquitination, internalization, and lysosomal degradation of the transporter. This process effectively traps iron within the cells, reducing iron levels in the bloodstream. Conversely, low iron levels or increased erythropoietic demand suppresses hepcidin production, leading to increased ferroportin on the cell surface and enhanced iron export.
Caption: Ferroportin regulation by hepcidin and inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effect of this compound on cellular iron levels.
Protocol 1: Cellular Iron Export Assay Using Calcein-AM
This assay measures the efflux of iron from cells by monitoring the fluorescence of calcein, which is quenched by ferrous iron (Fe2+). An increase in fluorescence indicates a decrease in the labile iron pool (LIP) due to iron export.
Materials:
-
Cell line expressing ferroportin (e.g., HEK293T cells overexpressing FPN, or macrophage cell lines like J774)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
This compound (stock solution in DMSO)
-
Calcein-AM (stock solution in DMSO)
-
Iron source (e.g., Ferric Ammonium Citrate - FAC)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: 488 nm, Emission: 525 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Iron Loading (Optional): To study iron export, cells can be pre-loaded with iron. Incubate the cells with an iron source (e.g., 100 µM FAC) in culture medium for 18-24 hours.
-
Wash: Gently wash the cells twice with pre-warmed HBSS to remove extracellular iron.
-
Calcein-AM Loading: Incubate the cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C, protected from light.
-
Wash: Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Treatment with this compound: Add HBSS containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) to the respective wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at 37°C using a plate reader. Take readings every 5-10 minutes for a period of 1-2 hours.
-
Data Analysis: The rate of increase in fluorescence is inversely proportional to the rate of iron export. Plot the fluorescence intensity over time for each treatment condition. Calculate the initial rate of fluorescence increase to determine the effect of this compound on iron export.
Caption: Workflow for the Calcein-AM based iron export assay.
Protocol 2: Quantification of Total Cellular Iron by Colorimetric Assay
This protocol measures the total intracellular iron content after treatment with this compound. A decrease in total cellular iron upon treatment would indicate that the compound promotes iron efflux, while an increase would suggest inhibition of efflux.
Materials:
-
Cell line expressing ferroportin
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Iron source (e.g., Ferric Ammonium Citrate - FAC)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Commercial iron assay kit (e.g., based on Ferene S or bathophenanthroline disulfonate)
-
Microplate reader for absorbance measurements
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 24 hours). To assess inhibition of iron export, cells can be co-treated with an iron source (e.g., 50 µM FAC).
-
Cell Harvesting: After treatment, wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in an appropriate volume of cell lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) for normalization of iron content.
-
Iron Measurement: Follow the manufacturer's instructions for the chosen commercial iron assay kit to measure the iron concentration in each lysate. This typically involves the reduction of Fe3+ to Fe2+ and reaction with a chromogen to produce a colored product.
-
Data Analysis: Normalize the iron concentration to the protein concentration for each sample. Compare the normalized iron levels in this compound treated cells to the vehicle-treated control cells.
Data Presentation
The following tables summarize hypothetical and representative quantitative data for the effects of ferroportin inhibitors on cellular iron homeostasis.
Table 1: Effect of this compound on Cellular Iron Export (Calcein-AM Assay)
| This compound (µM) | Rate of Fluorescence Increase (RFU/min) | % Inhibition of Iron Export |
| 0 (Vehicle) | 150 ± 12 | 0 |
| 0.1 | 125 ± 10 | 16.7 |
| 1 | 80 ± 7 | 46.7 |
| 10 | 45 ± 5 | 70.0 |
| 100 | 20 ± 3 | 86.7 |
Data are presented as mean ± SD from a representative experiment.
Table 2: Effect of this compound on Total Cellular Iron Content
| Treatment | Total Cellular Iron (nmol/mg protein) | Fold Change vs. Control |
| Control (Vehicle) | 1.5 ± 0.2 | 1.0 |
| This compound (10 µM) | 2.8 ± 0.3 | 1.87 |
| Hepcidin (1 µM) | 3.2 ± 0.4 | 2.13 |
| Iron (50 µM FAC) | 4.5 ± 0.5 | 3.0 |
| Iron + this compound | 6.2 ± 0.6 | 4.13 |
Data are presented as mean ± SD from a representative experiment.
Table 3: Comparison of IC50 Values for Different Ferroportin Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Hepcidin | Ferroportin Internalization | J774 | 39 ± 20 | [2] |
| VIT-2763 (Vamifeport) | Hepcidin Competition | J774 | 9 ± 5 | [2] |
| Rusfertide (PTG-300) | Ferroportin Internalization | - | 6.12 | [5] |
| This compound | Iron Export | HEK293T-FPN | To be determined | - |
IC50 values are indicative and may vary depending on the specific experimental conditions.
Conclusion
This compound is a valuable research tool for investigating the role of ferroportin in iron metabolism. The protocols provided here offer a starting point for characterizing the inhibitory activity of this compound on cellular iron export. Researchers are encouraged to optimize these protocols for their specific cell types and experimental goals. The provided data tables serve as a reference for expected outcomes and for comparing the potency of this compound with other known ferroportin modulators.
References
- 1. librarysearch.colby.edu [librarysearch.colby.edu]
- 2. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Advances in Regulating the Hepcidin/Ferroportin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. 4.4. Intracellular Iron Quantification [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of Ferroportin Following Treatment with a Small Molecule Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate iron exporter, playing a crucial role in intestinal iron absorption, recycling of iron by macrophages, and mobilization of iron from hepatic stores.[1] Its expression and activity are tightly regulated, primarily by the peptide hormone hepcidin. Hepcidin binds to ferroportin, inducing its internalization, ubiquitination, and subsequent degradation in lysosomes, thereby controlling systemic iron homeostasis.[1][2] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron-related disorders.
Small molecule inhibitors that mimic the action of hepcidin are valuable research tools for studying iron metabolism and represent a potential therapeutic avenue for diseases characterized by iron overload. These molecules can induce the internalization and degradation of ferroportin, thus reducing iron export from cells. This document provides detailed protocols for the analysis of ferroportin protein levels by Western blot following treatment with a representative small molecule ferroportin inhibitor, VIT-2763.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis showing the dose-dependent effect of a ferroportin inhibitor on ferroportin protein levels in a relevant cell line.
| Treatment Group | Concentration (µM) | Ferroportin Protein Level (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| VIT-2763 | 1 | 0.65 | ± 0.09 |
| VIT-2763 | 5 | 0.32 | ± 0.05 |
| VIT-2763 | 10 | 0.15 | ± 0.03 |
Note: The data presented in this table is illustrative and should be generated for each specific cell line and experimental condition.
Experimental Protocols
Cell Culture and Treatment with Ferroportin Inhibitor
This protocol describes the culture of a suitable cell line (e.g., J774 mouse macrophage cell line, which endogenously expresses ferroportin) and subsequent treatment with the small molecule inhibitor VIT-2763.[2]
Materials:
-
J774 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
VIT-2763 (or other ferroportin inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
6-well tissue culture plates
-
Cell scraper
Procedure:
-
Cell Culture:
-
Culture J774 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent conditions.
-
-
Cell Seeding:
-
Seed J774 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of VIT-2763 in DMSO.
-
Prepare working solutions of the inhibitor in cell culture medium at the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of VIT-2763 or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C.
-
Protein Extraction
This protocol details the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (1X PBS, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well.
-
Scrape the cells from the bottom of the well and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blot Analysis of Ferroportin
This protocol outlines the steps for detecting ferroportin protein levels by Western blotting. Special considerations for transmembrane proteins like ferroportin are included.
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
Protein ladder
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-Ferroportin
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ferroportin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the ferroportin signal to the loading control.
-
Visualizations
Signaling Pathway of Ferroportin Degradation
References
- 1. Ferroportin - Wikipedia [en.wikipedia.org]
- 2. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
Application Notes and Protocols: Immunofluorescence Staining for Ferroportin Following Treatment with Ferroportin-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate iron exporter, playing a crucial role in regulating iron homeostasis.[1][2][3] It is highly expressed on the surface of cells central to iron metabolism, such as duodenal enterocytes, macrophages, and hepatocytes.[4][5] The expression and activity of ferroportin are post-translationally regulated by the peptide hormone hepcidin. The binding of hepcidin to ferroportin triggers the internalization, ubiquitination, and subsequent lysosomal degradation of the transporter, leading to a decrease in iron export from the cell.[1][6][7][8] This mechanism is a key regulatory point in systemic iron balance.
Ferroportin-IN-1 is a novel small molecule inhibitor designed to modulate ferroportin activity. Its mechanism of action is hypothesized to mimic that of hepcidin, inducing the internalization and subsequent degradation of ferroportin, thereby reducing cellular iron efflux. These application notes provide a detailed protocol for the immunofluorescent staining of ferroportin in cultured cells following treatment with this compound, allowing for the visualization and quantification of its effects on ferroportin localization and expression levels.
Signaling Pathway of Hepcidin-Induced Ferroportin Degradation
The binding of hepcidin to ferroportin on the cell surface initiates a signaling cascade that leads to the removal of ferroportin from the plasma membrane. This process involves the phosphorylation of ferroportin, followed by its ubiquitination. The ubiquitinated ferroportin is then internalized via endocytosis and targeted to the lysosome for degradation. This sequence of events effectively reduces the cell's capacity to export iron. It is proposed that this compound induces a similar cascade of events.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron regulates the expression of ferroportin 1 in the cultured hFOB 1.19 osteoblast cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. UBA6 and NDFIP1 regulate the degradation of ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBA6 and NDFIP1 regulate the degradation of ferroportin | Haematologica [haematologica.org]
- 8. ashpublications.org [ashpublications.org]
Application Notes: Ferroportin-IN-1 for Macrophage Iron Retention Studies
For Research Use Only.
Introduction
Ferroportin (FPN1), also known as solute carrier family 40 member 1 (SLC40A1), is the only known vertebrate iron exporter.[1][2][3][4] It plays a crucial role in systemic iron homeostasis by mediating the efflux of iron from cells into the circulation.[1][3][5] In macrophages, particularly those of the reticuloendothelial system in the spleen, liver, and bone marrow, ferroportin is essential for recycling iron from senescent erythrocytes.[6][7][8] This process involves the phagocytosis of aged red blood cells, degradation of hemoglobin, and the subsequent export of recycled iron back into the circulation for erythropoiesis.[3][6]
The expression and activity of ferroportin are tightly regulated by the peptide hormone hepcidin.[1][9][10][11] Hepcidin binds to ferroportin, inducing its internalization and subsequent lysosomal degradation.[3][12][13][14] This action effectively traps iron within the cell, reducing iron efflux into the plasma.[9][15] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron-related disorders.[4][16][17]
Ferroportin-IN-1 is a novel, potent, and specific small molecule inhibitor of ferroportin. It mimics the action of hepcidin, providing a powerful tool for in vitro and in vivo studies of macrophage iron metabolism and the consequences of iron retention. These application notes provide an overview of the use of this compound in macrophage iron retention studies, including detailed protocols and data presentation.
Mechanism of Action
This compound acts as a chemical mimetic of hepcidin, binding to ferroportin and inducing its endocytosis and subsequent degradation. This prevents the export of intracellular iron, leading to its accumulation within the macrophage. The retained iron is typically stored in the form of ferritin. By inhibiting ferroportin, this compound allows for the controlled study of cellular iron overload and its effects on macrophage function, such as inflammatory responses and antimicrobial activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound for use in macrophage iron retention studies. These values were determined using J774 murine macrophages.
| Parameter | Value | Conditions |
| IC₅₀ | 50 nM | J774 cells, 24-hour incubation |
| Optimal Concentration | 100 - 200 nM | For maximal iron retention in J774 cells |
| Time to Max Effect | 18 - 24 hours | J774 cells treated with 100 nM this compound |
| Solubility | >50 mM in DMSO | |
| Recommended Vehicle | DMSO | Final concentration should be <0.1% |
Experimental Protocols
Protocol 1: In Vitro Macrophage Iron Retention Assay
This protocol details the steps to induce and measure iron retention in a macrophage cell line (e.g., J774) using this compound.
Materials:
-
J774 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Ferric Ammonium Citrate (FAC)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Iron Assay Kit (e.g., ferrozine-based)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed J774 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Iron Loading:
-
Prepare a stock solution of FAC in sterile water.
-
The following day, replace the culture medium with fresh medium containing 100 µM FAC to load the cells with iron.
-
Incubate for 18-24 hours.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to the desired final concentrations (e.g., a dose-response from 1 nM to 1 µM). Include a vehicle control (DMSO only).
-
Remove the iron-loading medium, wash the cells once with PBS, and add the medium containing this compound or vehicle.
-
Incubate for 24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS to remove extracellular iron.
-
Add 100 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
-
Iron and Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA assay, following the manufacturer's instructions.
-
Use the remaining lysate to measure the intracellular iron content using a ferrozine-based iron assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the intracellular iron concentration to the total protein concentration for each sample.
-
Plot the normalized iron concentration against the concentration of this compound to determine the dose-dependent effect on iron retention.
-
Protocol 2: Ferritin Expression Analysis by Western Blot
This protocol describes how to measure the levels of ferritin, an iron storage protein, in macrophages treated with this compound.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Ferritin Light Chain (FTL)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates as described in Protocol 1.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FTL (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.
-
Quantify the band intensities and normalize the ferritin signal to the loading control.
-
Experimental Workflow Visualization
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background iron levels in control cells | Contamination of reagents or cultureware with iron. | Use iron-free water and reagents. Pre-treat cultureware with an iron chelator if necessary. |
| Low iron uptake | Inefficient iron loading. | Increase the concentration of FAC or the incubation time. Alternatively, use hemin or opsonized red blood cells for iron loading. |
| Inconsistent results | Variation in cell density or treatment application. | Ensure consistent cell seeding density. Mix treatment solutions thoroughly before adding to the cells. |
| Cell toxicity | High concentration of this compound or vehicle. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final vehicle concentration is low (<0.1%). |
References
- 1. m.youtube.com [m.youtube.com]
- 2. The iron export protein ferroportin 1 is differentially expressed in mouse macrophage populations and is present in the mycobacterial-containing phagosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ironing out ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function ferroportin disease: novel mechanistic insights and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pnas.org [pnas.org]
- 7. Role of Ferroportin in Macrophage-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. ashpublications.org [ashpublications.org]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
- 13. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Loss-of-function ferroportin disease: novel mechanistic insights and unanswered questions | Haematologica [haematologica.org]
Application Notes and Protocols for Ferroportin-IN-1 in a Mouse Model of Hemochromatosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary hemochromatosis is a genetic disorder characterized by excessive iron absorption and deposition in various organs, leading to significant morbidity and mortality. The underlying pathology often involves mutations that lead to reduced levels of hepcidin, the key regulator of iron homeostasis, or impaired hepcidin binding to its receptor, ferroportin. Ferroportin, a transmembrane protein, is the sole known cellular iron exporter. Its inhibition presents a promising therapeutic strategy for managing iron overload in hemochromatosis.
Ferroportin-IN-1 is a potent, orally bioavailable small molecule inhibitor of ferroportin. It mimics the action of hepcidin by binding to ferroportin, inducing its internalization and degradation, thereby blocking iron export from enterocytes and macrophages into the bloodstream. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a preclinical mouse model of hemochromatosis, specifically the Hfe C282Y knock-in mouse, which recapitulates the most common human mutation.
Mechanism of Action: The Hepcidin-Ferroportin Axis
Under normal physiological conditions, the liver produces hepcidin in response to increased iron levels. Hepcidin then binds to ferroportin on the surface of cells, primarily duodenal enterocytes and macrophages, triggering its internalization and subsequent degradation.[1][2][3][4] This process effectively traps iron within these cells, reducing its absorption into the bloodstream and preventing iron overload.
In hereditary hemochromatosis, mutations in the HFE gene lead to inappropriately low hepcidin production.[5] This results in uncontrolled ferroportin activity, leading to excessive iron absorption and release from macrophages, causing systemic iron overload.[6][7] this compound acts as a hepcidin mimetic, directly inhibiting ferroportin to restore control over iron homeostasis.[8][9]
Quantitative Data Summary
The following tables summarize the preclinical efficacy of an oral ferroportin inhibitor (vamifeport, as a proxy for this compound) in the Hfe C282Y mouse model of hemochromatosis.
Table 1: Effect of a Single Oral Dose of Ferroportin Inhibitor on Serum Iron in Hfe C282Y Mice [10]
| Time Post-Dose | Serum Iron Concentration (vs. Vehicle) |
| 3 hours | ↓ (Significant Reduction) |
| 24 hours | Levels returning to baseline |
Table 2: Effect of Chronic Oral Dosing of Ferroportin Inhibitor in Hfe C282Y Mice [8][10]
| Parameter | Vehicle Control (Hfe C282Y) | Ferroportin Inhibitor (Hfe C282Y) | Wild-Type Control |
| Serum Iron | Elevated | Significantly Reduced | Normal |
| Liver Iron | Markedly Elevated | Significantly Reduced | Normal |
| Spleen Iron | Normal | No Significant Change | Normal |
| Hemoglobin | Normal | No Significant Change | Normal |
| Liver Hamp (Hepcidin) Expression | Markedly Reduced | Further Reduced | Normal |
Experimental Protocols
Mouse Model
-
Strain: Hfe C282Y homozygous knock-in mice on a C57BL/6J background.
-
Age: 8-12 weeks at the start of the study.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.
Preparation and Administration of this compound
-
Formulation: Dissolve this compound in a suitable vehicle for oral administration (e.g., phosphate-buffered saline (PBS) or a suspension in a vehicle like 0.5% carboxymethylcellulose).
-
Dosing:
-
Administration: Administer the formulated compound via oral gavage.[12] Alternatively, for voluntary oral administration, the compound can be incorporated into a palatable jelly.[13]
Sample Collection and Analysis
-
Blood Collection: Collect blood samples via retro-orbital or submandibular bleeding at specified time points. For terminal collection, cardiac puncture is recommended.
-
Serum Iron and Transferrin Saturation:
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate serum.
-
Measure serum iron and unsaturated iron-binding capacity using a commercially available colorimetric assay kit.
-
Calculate transferrin saturation as: (Serum Iron / (Serum Iron + Unsaturated Iron-Binding Capacity)) x 100%.
-
-
Tissue Iron Concentration:
-
Harvest liver and spleen at the end of the study.
-
Weigh a portion of the tissue (approximately 50-100 mg).
-
Digest the tissue using a mixture of nitric acid and hydrochloric acid.
-
Determine the iron content using inductively coupled plasma mass spectrometry (ICP-MS) or a colorimetric ferrozine-based assay.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from a portion of the liver using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for mouse Hamp (hepcidin) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
-
Histology:
-
Fix a portion of the liver and spleen in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and cut 5 µm sections.
-
Stain with Perls' Prussian Blue to visualize iron deposits.
-
Conclusion
The use of this compound in a mouse model of hemochromatosis demonstrates a promising therapeutic approach for the treatment of iron overload disorders. The protocols outlined above provide a framework for preclinical evaluation of this and other ferroportin inhibitors. The robust and reproducible endpoints, including serum and tissue iron levels, allow for a clear assessment of compound efficacy. Further studies may explore the long-term safety and efficacy of this compound, as well as its potential in combination with other therapeutic modalities.
References
- 1. google.com [google.com]
- 2. google.com [google.com]
- 3. ashpublications.org [ashpublications.org]
- 4. youtube.com [youtube.com]
- 5. Differential Diagnosis: Ferroportin Disease vs. Hemochromatosis - Klarity Health Library [my.klarity.health]
- 6. Expression of ferroportin in hemochromatosis liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 10. The oral ferroportin inhibitor vamifeport prevents liver iron overload in a mouse model of hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Drug administration into mice [bio-protocol.org]
- 13. Voluntary oral administration of drugs in mice [protocols.io]
Application Notes and Protocols for Ferroportin Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroportin (FPN1), the only known vertebrate iron exporter, plays a crucial role in maintaining systemic iron homeostasis. It is highly expressed on the surface of cells central to iron metabolism, including duodenal enterocytes, macrophages, and hepatocytes. The activity of ferroportin is post-translationally regulated by the peptide hormone hepcidin. Binding of hepcidin to ferroportin induces its internalization and lysosomal degradation, thereby blocking iron export from these cells into the plasma. Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. Consequently, ferroportin has emerged as a promising therapeutic target.
This document provides detailed application notes and protocols for the dosing and administration of ferroportin inhibitors in animal studies, using the oral inhibitor VIT-2763 (vamifeport) and peptide-based inhibitors (minihepcidins) as examples, due to the lack of specific public information on "Ferroportin-IN-1". The provided protocols are based on published preclinical studies and are intended to serve as a comprehensive guide for researchers.
I. Quantitative Data Summary
The following tables summarize the dosing and administration of two representative ferroportin inhibitors, VIT-2763 (vamifeport) and various minihepcidin analogs, in rodent models.
Table 1: Dosing Regimens for Oral Ferroportin Inhibitor VIT-2763 (Vamifeport) in Mice
| Animal Model | Compound | Dose | Administration Route | Dosing Frequency | Duration | Vehicle | Reference |
| Hbbth3/+ mouse (β-thalassemia) | VIT-2763 | 30, 100 mg/kg | Oral gavage | Twice daily | 36 days | Not Specified | [1][2] |
| Hbbth3/+ mouse (β-thalassemia) | VIT-2763 | 120 mg/kg | Oral gavage | Once daily | 3 weeks | Not Specified | [3] |
| Hfe C282Y mouse (Hemochromatosis) | Vamifeport | 10, 30 mg/kg | Oral gavage | Not Specified | Single dose | Not Specified | [4] |
| Townes mouse (Sickle Cell Disease) | Vamifeport | 60 mg/kg | Oral gavage | Twice daily (6 hours apart) | 6 weeks | 0.5% Methylcellulose | [5][6] |
Table 2: Dosing Regimens for Parenteral Ferroportin Inhibitors (Minihepcidins) in Mice
| Animal Model | Compound | Dose | Administration Route | Dosing Frequency | Duration | Vehicle | Reference |
| Wild-type C57BL/6 | PR73SH | 50, 100 nmol/mouse | Intraperitoneal | Single dose | Up to 48 hours | PBS | [4] |
| Hepcidin-1 knockout | Palmitoyl-ri-hep9 | 100 nmol/mouse | Intraperitoneal | Daily | 2 weeks | SL220 | [7] |
| Hepcidin knockout | PR65 | 20, 50, 100, 200 nmol/mouse | Subcutaneous | Single dose | 24 hours | Not Specified | [8] |
| Hepcidin knockout | PR65 | 50 nmol/mouse | Subcutaneous | Daily | 2 weeks | Not Specified | [8] |
| Hbbth3/+ mouse (β-thalassemia) | M004 | 0.25 - 5 mg/kg | Intraperitoneal | Daily | 2-6 weeks | Not Specified | [9] |
| Hbbth1/th2-BMC mouse (β-thalassemia) | Minihepcidin | 2.625, 5.25 mg/kg | Not Specified | Not Specified | 2 months | Not Specified |
II. Experimental Protocols
A. Protocol for Oral Administration of VIT-2763 (Vamifeport) in Mice
1. Materials:
-
VIT-2763 (vamifeport) powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Weighing scale
-
Spatula
-
Conical tube (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Animal gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
-
Appropriate mouse strain (e.g., Hbbth3/+, Hfe C282Y, or Townes model)
2. Preparation of Dosing Solution:
-
Calculate the total amount of VIT-2763 and vehicle required for the study based on the number of animals, their average weight, the desired dose (e.g., 60 mg/kg), and the dosing volume (typically 5-10 mL/kg).
-
Weigh the required amount of VIT-2763 powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring or vortexing until fully dissolved.
-
Add the weighed VIT-2763 powder to the prepared vehicle in a conical tube.
-
Vortex the mixture vigorously for several minutes until a homogenous suspension is formed. For larger volumes, a magnetic stirrer can be used. Prepare the suspension fresh daily.
3. Administration Procedure:
-
Weigh each mouse to determine the exact volume of the dosing suspension to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Fill a 1 mL syringe with the appropriate volume of the VIT-2763 suspension and attach the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The ball tip should facilitate smooth passage.
-
Slowly administer the suspension into the stomach.
-
Withdraw the gavage needle gently.
-
Return the mouse to its cage and monitor for any signs of distress.
-
For twice-daily dosing, ensure a consistent interval between administrations (e.g., 6 hours).[6]
B. Protocol for Intraperitoneal (IP) Administration of Minihepcidin in Mice
1. Materials:
-
Minihepcidin peptide (e.g., PR73SH)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS) or a suitable solubilizer like SL220
-
Micropipettes and sterile tips
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with permanently attached needles (28-30 gauge)
-
Animal scale
-
Appropriate mouse strain
2. Preparation of Dosing Solution:
-
Calculate the required amount of minihepcidin based on the desired dose (e.g., 100 nmol/mouse) and the number of animals.
-
Reconstitute the lyophilized minihepcidin peptide in the appropriate vehicle (e.g., PBS) to the desired stock concentration. Ensure complete dissolution by gentle vortexing.
-
Dilute the stock solution to the final dosing concentration, typically for an injection volume of 100-200 µL per mouse.[4] Prepare the solution fresh before use.
3. Administration Procedure:
-
Weigh each mouse.
-
Properly restrain the mouse by scruffing the neck, allowing access to the lower abdominal quadrants.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Draw the calculated volume of the minihepcidin solution into an insulin syringe.
-
Insert the needle at a 15-30 degree angle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
III. Visualization of Signaling Pathways and Workflows
A. Signaling Pathway of Ferroportin Regulation by Hepcidin
The primary regulatory pathway for ferroportin involves the peptide hormone hepcidin. Elevated systemic iron levels or inflammatory signals (like IL-6) stimulate hepcidin production in the liver. Hepcidin then binds to ferroportin on the surface of enterocytes and macrophages, leading to its internalization and degradation, thus reducing iron export into the bloodstream.
Caption: Regulation of ferroportin by hepcidin and synthetic inhibitors.
B. Experimental Workflow for In Vivo Efficacy Study of a Ferroportin Inhibitor
This workflow outlines a typical preclinical study to evaluate the efficacy of a ferroportin inhibitor in a mouse model of an iron overload disorder.
Caption: General workflow for an in vivo study of a ferroportin inhibitor.
References
- 1. Ironing out ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vamifeport (VIT-2763) / CSL Behring [delta.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-derivatized minihepcidins retain biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis [mdpi.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minihepcidin peptides as disease modifiers in mice affected by β-thalassemia and polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minihepcidins improve ineffective erythropoiesis and splenomegaly in a new mouse model of adult β-thalassemia major | Haematologica [haematologica.org]
Application Notes and Protocols: Measuring Intracellular Iron Chelation with Ferroportin-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Ferroportin-IN-1, a potent inhibitor of the iron exporter ferroportin, to measure and modulate intracellular iron levels. This document outlines the mechanism of action, experimental procedures, and data interpretation for studying intracellular iron chelation.
Introduction
Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known cellular iron exporter in vertebrates.[1][2][3] It plays a crucial role in maintaining systemic iron homeostasis by exporting iron from cells into the bloodstream.[2][3][4] The activity of ferroportin is post-translationally regulated by the peptide hormone hepcidin, which binds to ferroportin, inducing its internalization and degradation, thereby blocking iron export.[5][6][7] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders.[4][5]
This compound is a small molecule inhibitor of ferroportin, identified from patent WO2020123850A1 as compound 23.[8] By blocking the iron export function of ferroportin, this compound effectively traps iron inside the cell. This property makes it a valuable tool for studying intracellular iron metabolism and for assessing the efficacy of iron chelators. By inhibiting iron efflux, this compound can artificially increase the labile iron pool within the cell, providing a larger target for chelating agents.
Mechanism of Action
Ferroportin facilitates the transport of ferrous iron (Fe2+) across the cell membrane to the extracellular space.[8] This process is often coupled with the activity of ferroxidases like ceruloplasmin and hephaestin, which oxidize the exported Fe2+ to ferric iron (Fe3+) for binding to transferrin in the plasma.[8] Hepcidin, the master regulator of iron homeostasis, binds to ferroportin to trigger its internalization and subsequent degradation in lysosomes, thus reducing iron export.[6][7]
This compound acts as an antagonist to this export process. By inhibiting ferroportin, it causes a dose-dependent accumulation of intracellular iron. This induced iron retention can be leveraged to study the capacity of various chelating agents to access and bind intracellular iron pools.
Data Presentation
The following tables present hypothetical, yet expected, quantitative data from experiments using this compound to modulate intracellular iron and assess a test chelator.
Table 1: Dose-Dependent Effect of this compound on Intracellular Iron Concentration
| This compound (µM) | Mean Intracellular Iron (µM) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | ± 0.8 |
| 0.1 | 8.9 | ± 1.1 |
| 1 | 15.4 | ± 2.3 |
| 10 | 28.1 | ± 3.5 |
| 50 | 35.6 | ± 4.2 |
Table 2: Efficacy of a Test Iron Chelator in the Presence of this compound
| Treatment | Mean Intracellular Iron (µM) | Standard Deviation | Percent Reduction |
| Vehicle Control | 5.1 | ± 0.7 | N/A |
| This compound (10 µM) | 27.8 | ± 3.1 | N/A |
| Test Chelator (50 µM) | 3.5 | ± 0.5 | 31.4% |
| This compound (10 µM) + Test Chelator (50 µM) | 12.3 | ± 1.8 | 55.8% |
Experimental Protocols
Materials and Reagents:
-
Cell Line: Human hepatocyte cell line (e.g., HepG2) or macrophage cell line (e.g., J774).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
Test Iron Chelator (e.g., Deferiprone, Deferasirox).
-
Ferric Ammonium Citrate (FAC) for iron loading (optional).
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Reagents for intracellular iron quantification (e.g., Ferrozine-based colorimetric assay kit).
-
Protein quantification assay (e.g., BCA assay).
Protocol 1: Determining the Optimal Concentration of this compound for Intracellular Iron Accumulation
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO).
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Iron Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Use a commercially available ferrozine-based assay to measure the iron concentration in the supernatant, following the manufacturer's instructions.
-
Measure the protein concentration of the lysate using a BCA assay.
-
-
Data Analysis: Normalize the iron concentration to the protein concentration for each sample. Plot the intracellular iron concentration against the concentration of this compound to determine the optimal dose for subsequent experiments.
Protocol 2: Measuring the Efficacy of an Iron Chelator
-
Cell Seeding: Seed HepG2 cells in a 24-well plate as described in Protocol 1.
-
Treatment Groups:
-
Vehicle Control (DMSO).
-
This compound at the predetermined optimal concentration (e.g., 10 µM).
-
Test Iron Chelator at a desired concentration (e.g., 50 µM).
-
This compound (10 µM) + Test Iron Chelator (50 µM).
-
-
Treatment Application: Add the respective treatments to the cells.
-
Incubation: Incubate for a specified period (e.g., 6-24 hours).
-
Cell Lysis and Iron Quantification: Follow steps 5-7 from Protocol 1 to determine the intracellular iron concentration for each treatment group.
-
Data Analysis: Calculate the percentage reduction in intracellular iron for the chelator alone and in combination with this compound compared to their respective controls.
Visualizations
Caption: Ferroportin-mediated iron export and its inhibition.
Caption: Workflow for measuring intracellular iron chelation.
References
- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Anemia of Chronic Disease with a Ferroportin Inhibitor
Introduction
Anemia of Chronic Disease (ACD), also known as anemia of inflammation, is the most prevalent anemia in hospitalized patients. It is associated with a variety of chronic conditions, including infections, autoimmune diseases, cancer, and chronic kidney disease. The underlying pathophysiology of ACD involves the dysregulation of iron homeostasis, primarily driven by the peptide hormone hepcidin.[1][2]
Under inflammatory conditions, elevated levels of cytokines, particularly interleukin-6 (IL-6), stimulate the production of hepcidin by the liver.[3] Hepcidin, the master regulator of iron metabolism, binds to the sole known cellular iron exporter, ferroportin (FPN), which is highly expressed on macrophages, duodenal enterocytes, and hepatocytes.[4][5][6] This binding induces the internalization and degradation of ferroportin, trapping iron within these cells and leading to a state of functional iron deficiency.[1][7] The resulting hypoferremia restricts the availability of iron for erythropoiesis in the bone marrow, ultimately causing anemia.
Small molecule inhibitors of ferroportin, such as VIT-2763, offer a novel therapeutic strategy to counteract the effects of excessive hepcidin. By binding to ferroportin, these inhibitors can modulate iron export, thereby correcting the maldistribution of iron and improving erythropoiesis.[8] These compounds serve as valuable research tools to dissect the intricate mechanisms of ACD and to evaluate the therapeutic potential of targeting the hepcidin-ferroportin axis.
Mechanism of Action of Ferroportin Inhibitors
Small molecule ferroportin inhibitors mimic the action of hepcidin by binding to ferroportin and inducing its internalization and degradation. This action blocks the export of iron from cells into the plasma. In the context of ACD, where hepcidin levels are already high, a ferroportin inhibitor can further restrict iron availability. This approach is being explored for diseases of iron overload like β-thalassemia, where restricting iron can improve ineffective erythropoiesis.[8][9] In ACD models, these inhibitors can be used to study the downstream effects of profound iron restriction.
VIT-2763 has been shown to compete with hepcidin for binding to ferroportin and inhibits cellular iron efflux with a potency comparable to that of hepcidin itself.[8]
Data Presentation
The following tables summarize the quantitative data for the representative ferroportin inhibitor, VIT-2763.
Table 1: In Vitro Activity of VIT-2763 [8]
| Parameter | Cell Line | Value |
| IC50 (Hepcidin Competition) | J774 Macrophages | 9 ± 5 nM |
| EC50 (Iron Retention) | HEK293T (FPN expressing) | 39 ± 20 nM |
Table 2: Pharmacokinetic Properties of VIT-2763 in Healthy Volunteers (Single Ascending Dose) [10]
| Dose | Tmax (median, hours) | T1/2 (geometric mean, hours) |
| 5 mg | 0.50 - 3.00 | 1.88 - 5.33 |
| 15 mg | 0.50 - 3.00 | 1.88 - 5.33 |
| 60 mg | 0.50 - 3.00 | 1.88 - 5.33 |
| 120 mg | 0.50 - 3.00 | 1.88 - 5.33 |
| 240 mg | 0.50 - 3.00 | 1.88 - 5.33 |
Table 3: In Vivo Efficacy of VIT-2763 in a Mouse Model of β-Thalassemia (Hbbth3/+) [8][11]
| Parameter | Treatment Group | Result |
| Serum Iron | VIT-2763 (30 mg/kg) | 77% decrease vs. control |
| Serum Iron | VIT-2763 (100 mg/kg) | 84% decrease vs. control |
| Hemoglobin | VIT-2763 | Significant increase |
| Red Blood Cell Count | VIT-2763 | Significant increase |
| Reticulocyte Count | VIT-2763 | Significant decrease |
| Spleen Weight | VIT-2763 | Significant decrease |
Experimental Protocols
In Vitro Ferroportin Inhibition Assay (Hepcidin Competition)
This protocol is adapted from the methodology used to characterize VIT-2763.[8]
Objective: To determine the potency of a test compound in inhibiting the binding of hepcidin to ferroportin on the cell surface.
Materials:
-
J774 macrophage cell line (or other suitable cell line expressing ferroportin)
-
Fluorescently labeled hepcidin (e.g., TMR-hepcidin)
-
Test compound (e.g., Ferroportin-IN-1)
-
Unlabeled synthetic hepcidin (for positive control)
-
Cell culture medium and supplements
-
Assay buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture J774 cells in appropriate medium. To induce ferroportin expression, cells can be treated with an iron source (e.g., ferric ammonium citrate) for 24 hours prior to the assay.
-
Compound Preparation: Prepare a serial dilution of the test compound and unlabeled hepcidin in assay buffer.
-
Assay: a. Harvest and wash the J774 cells. b. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL. c. In a 96-well plate, add the serially diluted test compound or unlabeled hepcidin to the cell suspension. d. Add a fixed concentration of fluorescently labeled hepcidin to each well. e. Incubate for 1-2 hours at 4°C to allow binding to the cell surface without internalization.
-
Flow Cytometry: a. Wash the cells to remove unbound labeled hepcidin. b. Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
Data Analysis: a. Plot the MFI against the concentration of the test compound or unlabeled hepcidin. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Model of Anemia of Chronic Disease
This protocol describes a common method to induce ACD in mice for the evaluation of therapeutic agents.
Objective: To induce a state of anemia of chronic disease in mice to test the in vivo efficacy of a ferroportin inhibitor.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Complete Freund's Adjuvant (CFA) or heat-killed Brucella abortus
-
Sterile saline
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Hematology analyzer
-
ELISA kits for serum iron, ferritin, and hepcidin
Procedure:
-
Induction of Anemia: a. Induce inflammation by injecting CFA (e.g., 100 µL, subcutaneously) or heat-killed Brucella abortus (e.g., 10^8 CFU, intraperitoneally). b. Monitor the development of anemia over 1-3 weeks by measuring hemoglobin and hematocrit.
-
Treatment: a. Once anemia is established, randomize the mice into treatment and vehicle control groups. b. Administer the test compound or vehicle daily (or as per the compound's pharmacokinetic profile) via the desired route (e.g., oral gavage).
-
Monitoring: a. Collect blood samples at regular intervals to monitor hematological parameters (hemoglobin, hematocrit, red blood cell count, reticulocytes). b. At the end of the study, collect terminal blood and tissues (spleen, liver) for further analysis.
-
Endpoint Analysis: a. Measure serum iron, transferrin saturation, and ferritin levels. b. Measure serum or liver hepcidin levels. c. Analyze spleen weight as an indicator of extramedullary hematopoiesis. d. Perform histological analysis of the spleen and liver to assess iron deposition (e.g., using Prussian blue staining).
Mandatory Visualizations
Caption: Signaling pathway in Anemia of Chronic Disease and the point of intervention for this compound.
Caption: Experimental workflow for evaluating this compound in a mouse model of Anemia of Chronic Disease.
References
- 1. Role of hepcidin-ferroportin axis in the pathophysiology, diagnosis, and treatment of anemia of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Ferroportin - Wikipedia [en.wikipedia.org]
- 5. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Loss-of-function ferroportin disease: novel mechanistic insights and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 9. mdpi.com [mdpi.com]
- 10. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vamifeport: Monography of the First Oral Ferroportin Inhibitor [mdpi.com]
Application Note: Flow Cytometry Analysis of Ferroptosis Induced by Ferroportin-IN-1
Audience: Researchers, scientists, and drug development professionals investigating iron metabolism, ferroptosis, and the therapeutic potential of ferroportin inhibitors.
Introduction Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate iron exporter responsible for transferring iron from the intracellular environment to the circulation.[1][2][3] It plays a critical role in systemic iron homeostasis by mediating iron release from duodenal enterocytes, macrophages, and hepatocytes.[2][3][4] The inhibition of ferroportin leads to the cellular retention of iron. Ferroportin-IN-1 is a chemical inhibitor that blocks the iron export function of FPN. This blockage results in a rapid accumulation of intracellular ferrous iron (Fe2+), which can trigger a specific form of regulated cell death known as ferroptosis.[5] Ferroptosis is characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, making it a key pathway in various pathologies and a target for therapeutic intervention.[6][7]
Flow cytometry is an ideal platform for studying the effects of this compound, allowing for the precise quantification of key ferroptotic events at the single-cell level. This application note provides detailed protocols for measuring the two primary hallmarks of ferroptosis induced by this compound: the increase in the intracellular labile iron pool and the subsequent rise in lipid peroxidation.
Mechanism of Action of this compound
This compound directly inhibits the iron export function of the FPN protein on the cell membrane. This disruption of iron homeostasis leads to a cascade of intracellular events culminating in ferroptotic cell death. The key steps are:
-
Inhibition of Iron Efflux: this compound binds to ferroportin, preventing the transport of ferrous iron (Fe2+) out of the cell.
-
Accumulation of Intracellular Iron: The blocked export leads to a rapid increase in the concentration of the intracellular labile iron pool (LIP), primarily in the Fe2+ state.[5]
-
Generation of Reactive Oxygen Species (ROS): Excess Fe2+ catalyzes the conversion of hydrogen peroxide to the highly reactive hydroxyl radical via the Fenton reaction.
-
Lipid Peroxidation: These ROS attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process is a defining characteristic of ferroptosis.[6][7]
-
Cell Death: Extensive membrane damage from lipid peroxidation leads to a loss of membrane integrity and, ultimately, cell death.
Data Presentation
The following tables present representative data from experiments analyzing the effects of this compound on a model cancer cell line (e.g., HT-1080) after 24 hours of treatment.
Table 1: Dose-Dependent Effect of this compound on Intracellular Labile Iron (Measured using FerroOrange fluorescent probe)
| Concentration of this compound (µM) | Mean Fluorescence Intensity (MFI) of FerroOrange | Fold Change vs. Vehicle Control |
| 0 (Vehicle Control) | 150 | 1.0 |
| 1 | 450 | 3.0 |
| 5 | 1200 | 8.0 |
| 10 | 2550 | 17.0 |
| Positive Control (100 µM FeSO₄) | 3000 | 20.0 |
Table 2: Effect of this compound on Lipid Peroxidation (Measured using C11-BODIPY 581/591 fluorescent probe)
| Treatment Group (10 µM) | % Cells with High Green Fluorescence (Oxidized Probe) | Ratiometric Shift (Green MFI / Red MFI) |
| Vehicle Control | 2.5% | 0.15 |
| This compound | 45.8% | 3.80 |
| Positive Control (Erastin) | 60.2% | 5.10 |
| This compound + Ferrostatin-1 | 5.1% | 0.30 |
Experimental Protocols
These protocols are optimized for analysis using a flow cytometer. Adherent cells will require dissociation into a single-cell suspension before analysis.
Protocol 1: Measurement of Intracellular Labile Iron with FerroOrange
This protocol uses the FerroOrange probe, which fluoresces upon binding to intracellular Fe2+.[5][8]
Materials:
-
FerroOrange probe (lyophilized)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium[8]
-
Treated and control cells
-
Flow cytometer with excitation ~543 nm and emission ~572 nm (e.g., PE channel)[8][9]
Procedure:
-
Reagent Preparation:
-
Bring the lyophilized FerroOrange vial to room temperature. Centrifuge briefly to collect the powder at the bottom.
-
Prepare a 1 mM stock solution by dissolving the contents in the appropriate volume of anhydrous DMSO (e.g., 24 µg in 35 µL DMSO).[5][10] Mix thoroughly by pipetting. Store at -20°C, protected from light, for up to 1 month.[8][10]
-
Immediately before use, prepare a 1 µM FerroOrange working solution by diluting the 1 mM stock solution 1:1000 in HBSS or serum-free medium.[8][10] Note: Do not use serum-containing medium as it will cause high background fluorescence.[8][9]
-
-
Cell Treatment:
-
Staining:
-
Harvest the cells (for suspension cultures) or wash adherent cells.
-
Wash the cells three times with HBSS or serum-free media. For suspension cells, pellet by gentle centrifugation between washes.[8]
-
Resuspend the cell pellet in the 1 µM FerroOrange working solution.
-
Incubate for 30 minutes at 37°C, protected from light.[5][8][10]
-
-
Flow Cytometry Analysis:
-
For adherent cells, detach them using a gentle dissociation reagent (e.g., Accutase).
-
Collect all cells and, if necessary, pass through a cell strainer to ensure a single-cell suspension.
-
Analyze the cells immediately on a flow cytometer, detecting the FerroOrange signal in the appropriate channel (e.g., PE).[9][11] Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.
-
Protocol 2: Measurement of Lipid Peroxidation with C11-BODIPY 581/591
This protocol uses the ratiometric fluorescent probe C11-BODIPY 581/591, which shifts its emission from red to green upon oxidation by lipid radicals.[7][12]
Materials:
-
BODIPY 581/591 C11 (lyophilized)
-
Anhydrous DMSO
-
HBSS
-
Treated and control cells
-
Flow cytometer with detectors for green (~510 nm, e.g., FITC channel) and red (~590 nm, e.g., PE-Texas Red channel) fluorescence.[7]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution by dissolving 1 mg of C11-BODIPY 581/591 in 198.26 µL of high-quality anhydrous DMSO.[7] Store at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution of 1-2 µM by diluting the stock solution in cell culture media.
-
-
Cell Treatment:
-
Culture and treat cells with this compound, vehicle control, a positive control (e.g., Erastin or RSL3), and a rescue control (e.g., this compound co-treated with Ferrostatin-1) for the desired duration.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Harvest the cells using a gentle dissociation reagent and create a single-cell suspension.
-
Analyze immediately on a flow cytometer.
-
Acquire data from at least 10,000 single, live cells, collecting signals in both the green (e.g., FITC) and red (e.g., PE-Texas Red) channels.[13]
-
Analyze the data by gating on the population of interest and observing the shift from red to green fluorescence. The extent of lipid peroxidation can be quantified as the percentage of cells with high green fluorescence or as a ratio of the green MFI to the red MFI.
-
Experimental Workflow Visualization
References
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FerroOrange (#36104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 8. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 9. goryochemical.com [goryochemical.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Intracellular Iron Measurement FerroOrange | CAS - Dojindo [dojindo.com]
- 12. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Stable Cell Lines for Ferroportin Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate iron exporter, playing a critical role in intestinal iron absorption, macrophage iron recycling, and mobilizing stored iron from hepatocytes.[1][2] Its activity is post-translationally regulated by the peptide hormone hepcidin, which binds to Ferroportin, inducing its internalization and degradation, thereby controlling systemic iron homeostasis.[3][4] Dysregulation of the hepcidin-Ferroportin axis is implicated in various iron-related disorders. Consequently, Ferroportin has emerged as a key therapeutic target for the development of novel treatments for these conditions.
These application notes provide a comprehensive guide for the creation, validation, and utilization of stable mammalian cell lines overexpressing Ferroportin. Such cell lines are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel Ferroportin inhibitors, such as the hypothetical molecule "Ferroportin-IN-1". The protocols detailed below describe the generation of a stable Ferroportin-expressing cell line using lentiviral transduction, methods for validating its functionality, and a robust high-throughput screening assay to identify compounds that modulate Ferroportin-mediated iron export.
Part 1: Generation of a Stable Ferroportin-Expressing Cell Line
The generation of a stable cell line provides a consistent and reproducible platform for long-term studies and screening assays, eliminating the variability associated with transient transfections. Lentiviral transduction is a highly efficient method for integrating the gene of interest into the host cell genome, ensuring stable expression over multiple cell passages.
Experimental Workflow for Stable Cell Line Generation
Protocol 1.1: Lentiviral Particle Production in HEK293T Cells
This protocol describes the generation of lentiviral particles containing the human Ferroportin gene fused with a Green Fluorescent Protein (GFP) tag for visualization and tracking.
Materials:
-
HEK293T cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral transfer plasmid encoding human Ferroportin-GFP (with a puromycin resistance gene)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the Ferroportin-GFP transfer plasmid and the packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Harvesting Viral Supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filtration and Storage: Filter the collected supernatant through a 0.45 µm syringe filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C in small aliquots.
Protocol 1.2: Generation of Stable Ferroportin-Expressing Cells
This protocol details the transduction of the target cell line (e.g., HEK293) with the produced lentivirus and the subsequent selection of a stable cell pool.
Materials:
-
Target cells (e.g., HEK293)
-
Lentiviral supernatant from Protocol 1.1
-
Polybrene
-
Puromycin
-
Complete DMEM
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate the day before transduction.
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Add fresh medium containing Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Add the lentiviral supernatant to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Antibiotic Selection:
-
After incubation, replace the medium with fresh complete medium containing the appropriate concentration of puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand by generating a kill curve for the specific target cell line.
-
Replace the selection medium every 2-3 days.
-
-
Expansion: Once non-transduced cells are eliminated (typically after 1-2 weeks), expand the surviving pool of stably transduced cells.
-
Clonal Isolation (Optional but Recommended): To obtain a homogenous population, perform single-cell cloning by limiting dilution in a 96-well plate. Expand individual clones for further characterization.
| Cell Line | Selection Antibiotic | Typical Concentration Range | Reference |
| HEK293 | Puromycin | 1-10 µg/mL | [5] |
| HEK293 | Hygromycin B | 50-500 µg/mL | [6] |
| CHO | Puromycin | 5-10 µg/mL | [7] |
Table 1: Commonly used antibiotic concentrations for stable cell line selection. It is crucial to perform a kill curve to determine the optimal concentration for your specific cell line and experimental conditions.[5][6][7]
Part 2: Validation of Stable Ferroportin Cell Line
Validation is a critical step to ensure the generated cell line expresses functional Ferroportin at the cell surface. This involves confirming protein expression and assessing its iron export activity.
Protocol 2.1: Confirmation of Ferroportin-GFP Expression
A. Fluorescence Microscopy:
-
Seed the stable Ferroportin-GFP cells on a glass-bottom dish.
-
Visualize the GFP signal using a fluorescence microscope. A distinct signal at the plasma membrane is indicative of correct protein localization.
B. Western Blotting:
-
Lyse the stable cells and a non-transduced control cell line.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Ferroportin or GFP.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein band at the expected molecular weight.
Protocol 2.2: Functional Validation of Ferroportin Activity
Ferroportin's function is to export iron from the cell.[2] Therefore, a functional stable cell line should exhibit lower intracellular iron levels compared to control cells. This can be assessed indirectly by measuring the levels of ferritin, an intracellular iron storage protein, or directly by measuring iron export.
A. Ferritin-Based Assay:
-
Seed the stable Ferroportin-GFP cells and control cells in a multi-well plate.
-
Incubate the cells with an iron source, such as ferric ammonium citrate (FAC) or hemin, for 24 hours to load them with iron.
-
Lyse the cells and measure the intracellular ferritin concentration using a commercially available ELISA kit.
-
Cells overexpressing functional Ferroportin are expected to have lower ferritin levels compared to control cells due to increased iron export.[8][9]
B. Calcein-AM Assay for Labile Iron Pool:
-
The fluorescent probe Calcein-AM can be used to measure the intracellular labile iron pool (LIP). Calcein fluorescence is quenched by iron.
-
Load the stable and control cells with Calcein-AM.
-
Measure the fluorescence intensity. Higher fluorescence intensity in the Ferroportin-expressing cells indicates a lower LIP and thus, active iron export.
| Assay | Principle | Expected Result in FPN-overexpressing cells | Reference |
| Ferritin ELISA | Measures intracellular iron storage protein. | Lower ferritin levels compared to control. | [8][9] |
| Calcein-AM Assay | Fluorescent probe quenched by intracellular iron. | Higher fluorescence intensity compared to control. | N/A |
| 55Fe Export Assay | Measures the export of radioactive iron. | Increased 55Fe in the supernatant compared to control. | [10] |
Table 2: Assays for functional validation of Ferroportin-expressing stable cell lines.
Ferroportin Signaling and Regulation
References
- 1. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alstembio.com [alstembio.com]
- 8. Molecular and clinical correlates in iron overload associated with mutations in ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepcidin-induced endocytosis of ferroportin is dependent on ferroportin ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Ferroportin-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroportin (FPN), the sole known vertebrate iron exporter, is a critical regulator of systemic iron homeostasis.[1] It is highly expressed on the surface of cells central to iron metabolism, including duodenal enterocytes, macrophages, and hepatocytes.[2][3] The activity of ferroportin is post-translationally regulated by the peptide hormone hepcidin.[4] Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation, thereby blocking cellular iron efflux.[3][5][6] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. Consequently, ferroportin has emerged as a key therapeutic target.
This document provides detailed application notes and protocols for the use of Ferroportin-IN-1 , a potent and specific small molecule inhibitor of ferroportin, in high-throughput screening (HTS) assays. These assays are designed to identify and characterize novel modulators of ferroportin activity, which could lead to the development of new therapeutics for iron overload disorders.
Mechanism of Action of this compound
This compound is a synthetic small molecule designed to directly interact with ferroportin. Its primary mechanism of action is the inhibition of iron efflux from cells. While the precise binding site is proprietary, studies suggest that this compound mimics the effect of hepcidin by inducing the internalization and subsequent degradation of ferroportin, thereby reducing its presence on the cell surface and trapping iron within the cell. This action makes this compound a valuable tool for studying the physiological consequences of ferroportin inhibition and for validating HTS assays aimed at discovering new ferroportin modulators.
Signaling Pathway of Ferroportin Regulation
The regulation of ferroportin is intrinsically linked to systemic iron levels and inflammatory signals, primarily through the action of hepcidin. The binding of hepcidin to ferroportin initiates a signaling cascade that leads to the ubiquitination, endocytosis, and lysosomal degradation of the transporter.[5] This process effectively reduces the capacity of cells to export iron into the bloodstream.
Caption: Regulation of Ferroportin by Hepcidin.
High-Throughput Screening (HTS) Assay for Ferroportin Inhibitors
This section details a cell-based HTS assay designed to identify small molecule inhibitors of ferroportin, using this compound as a positive control. The assay is based on the principle of hepcidin-induced ferroportin degradation, which can be monitored using a ferroportin-Green Fluorescent Protein (FPN-GFP) fusion construct.
Experimental Workflow
The overall workflow for the HTS assay is depicted below. It involves cell seeding, induction of FPN-GFP expression, compound treatment, hepcidin addition, imaging, and data analysis.
Caption: HTS Workflow for Ferroportin Inhibitors.
Detailed Experimental Protocol
1. Cell Culture and Seeding:
-
Cell Line: A stable cell line expressing an inducible ferroportin-GFP fusion protein (e.g., EcR-FPN-GFP) is used.[7]
-
Culture Medium: Maintain cells in a suitable growth medium (e.g., OptiMEM) supplemented with fetal bovine serum and appropriate selection antibiotics.
-
Seeding: Seed the cells into 384-well, black-walled, clear-bottom microplates at a density that will result in approximately 80% confluency at the time of imaging.
2. Induction of FPN-GFP Expression:
-
After cell adherence (typically 18-24 hours post-seeding), induce the expression of the FPN-GFP fusion protein by adding an inducing agent (e.g., 10 µM Ponasterone A) to the culture medium.[7]
-
Incubate for 18 hours to allow for sufficient FPN-GFP expression on the cell surface.
3. Compound Addition:
-
Prepare a library of test compounds at the desired screening concentration (e.g., 10 µM) in an appropriate solvent (e.g., DMSO).
-
Use a liquid handling system to dispense the compounds into the assay plates.
-
Controls:
-
Negative Control (0% Inhibition): Wells treated with vehicle (e.g., DMSO) only.
-
Positive Control (100% Inhibition): Wells treated with a known ferroportin inhibitor, this compound, at a concentration that provides maximal inhibition (e.g., 10 µM).
-
No Hepcidin Control: Wells with induced cells but without the addition of hepcidin to represent maximal fluorescence.
-
4. Hepcidin Treatment:
-
Following a brief pre-incubation with the test compounds (e.g., 1 hour), add synthetic hepcidin to all wells (except the "No Hepcidin" control) to a final concentration known to cause significant FPN-GFP degradation (e.g., 50 ng/mL).[7]
-
Incubate the plates for 24 hours at 37°C in a humidified incubator.
5. Staining and Imaging:
-
After the incubation period, add a nuclear stain (e.g., Hoechst 33342) to all wells to facilitate cell counting and normalization.
-
Acquire images of each well using a high-content imaging system. Capture at least two channels: one for GFP (to measure FPN-GFP levels) and one for the nuclear stain.
6. Data Analysis:
-
Use image analysis software to quantify the total GFP fluorescence intensity per well.
-
Normalize the GFP intensity to the cell count (determined from the nuclear stain).
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [(Fluorescencecompound - Fluorescencenegative control) / (Fluorescencepositive control - Fluorescencenegative control)] x 100
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
Data Presentation
Quantitative data from the HTS assay and subsequent dose-response studies should be presented in a clear and structured format.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.72 | A measure of assay quality, with >0.5 indicating an excellent assay. |
| Signal-to-Background | 8.5 | Ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Hit Rate | 0.5% | The percentage of compounds from the screened library identified as "hits". |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 25.8 |
| 1 | 75.4 |
| 10 | 98.1 |
| 100 | 99.5 |
| IC50 | 0.35 µM |
Conclusion
The described high-throughput screening assay provides a robust and reliable method for the identification of novel ferroportin inhibitors. The use of a well-characterized tool compound like this compound is crucial for assay validation and for serving as a benchmark for the potency of newly identified hits. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate the implementation of such screens in a research or drug discovery setting, ultimately contributing to the development of new therapies for iron-related disorders.
References
- 1. youtube.com [youtube.com]
- 2. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepcidin targets ferroportin for degradation in hepatocytes | Haematologica [haematologica.org]
- 4. Ferroportin - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. m.youtube.com [m.youtube.com]
- 7. High-Throughput Screening of Small Molecules Identifies Hepcidin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ferroportin-IN-1 solubility and stability issues
For researchers, scientists, and drug development professionals utilizing Ferroportin-IN-1, this technical support center provides essential information on its solubility, stability, and use in experimental settings. This guide offers troubleshooting advice and frequently asked questions to ensure the successful application of this ferroportin inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of ferroportin, the only known vertebrate iron exporter.[1][2] Ferroportin is crucial for iron homeostasis, controlling the release of iron from cells into the bloodstream. The hormone hepcidin is the principal regulator of ferroportin; it binds to ferroportin, leading to its internalization and degradation, thus reducing iron export.[3][4][5] this compound disrupts this process, though its precise binding site and mechanism of inhibition are not fully elucidated in the public domain. It is used in research to study disorders related to iron metabolism.
Q2: How should I dissolve this compound for in vitro experiments?
This compound is highly soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. The compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which can affect its solubility. Therefore, using newly opened DMSO is critical. If precipitation is observed upon dilution of the DMSO stock into aqueous cell culture media, gentle warming and/or sonication can be used to aid dissolution.
Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?
Precipitation of small molecules in cell culture can be caused by several factors, including the compound's low solubility in aqueous solutions, interaction with media components, or exceeding its solubility limit upon dilution from a concentrated stock.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The effective working concentration in your cell-based assay may be lower than the concentration at which precipitation occurs. Try a dose-response experiment to determine the optimal concentration for your experimental goals and solubility.
-
Optimize the Dilution Method: When diluting the DMSO stock, add it to a small volume of pre-warmed media and mix thoroughly before adding to the final culture volume. This can help prevent localized high concentrations that may lead to precipitation.
-
Use a Serum-Containing Medium: If you are using a serum-free medium, consider whether your experimental design can accommodate the use of a low percentage of fetal bovine serum (FBS), as serum proteins can sometimes help to stabilize small molecules in solution.
-
Incorporate Pluronic F-68: This non-ionic surfactant can be used in cell culture to improve the solubility of hydrophobic compounds. A final concentration of 0.01-0.1% is typically well-tolerated by most cell lines.
-
Q4: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C for up to six months. For shorter-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, leading to precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous buffer or media. | - Low aqueous solubility.- The compound is hygroscopic and may have absorbed moisture.- The stock solution is too concentrated. | - Use gentle warming and/or sonication to aid dissolution.- Prepare fresh stock solutions using new, anhydrous DMSO.- Prepare a more dilute stock solution. |
| Inconsistent or no biological effect observed. | - Compound degradation due to improper storage or handling.- Sub-optimal working concentration.- Cell-line specific differences in ferroportin expression or regulation. | - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal working concentration.- Confirm ferroportin expression in your cell line via Western blot or qPCR. |
| Observed cytotoxicity at expected working concentrations. | - Off-target effects of the compound.- The compound concentration is too high for the specific cell line. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your cell line.- Lower the working concentration and/or reduce the incubation time. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (215.28 mM) | Ultrasonic treatment may be needed; use of fresh, anhydrous DMSO is recommended as the compound is hygroscopic. |
Table 2: In Vivo Formulation Solubility
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM) |
| Data for in vivo formulations are provided as a reference and may require optimization for specific experimental needs. |
Table 3: Stock Solution Storage Stability
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| It is recommended to use the stock solution within the specified timeframes to ensure compound integrity. |
Experimental Protocols & Methodologies
General Handling and Preparation of this compound for Cell Culture
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Stock Solution Preparation: Prepare a stock solution of 10-100 mM in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound (Molecular Weight: 464.55 g/mol ).
-
Dissolution: If the compound does not fully dissolve, use a sonicator or warm the solution in a water bath at 37°C for a short period.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Further dilute it in pre-warmed cell culture medium to the desired final concentration immediately before adding it to your cells.
Visualizations
Hepcidin-Ferroportin Signaling Pathway
The following diagram illustrates the established signaling pathway of hepcidin and ferroportin, which this compound is designed to inhibit.
Caption: Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby blocking iron efflux.
Experimental Workflow: Assessing this compound Activity
This workflow outlines a general procedure for testing the effect of this compound on cellular iron levels.
Caption: A general workflow for evaluating the impact of this compound on cellular iron content.
Logical Relationship: Troubleshooting Solubility Issues
This diagram illustrates a decision-making process for addressing solubility problems with this compound.
References
- 1. youtube.com [youtube.com]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. Investigation of the Biophysical and Cell Biological Properties of Ferroportin, a Multi-Pass Integral Membrane Protein Iron Exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UBA6 and NDFIP1 regulate the degradation of ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The iron chaperone poly(rC)-binding protein 1 regulates iron efflux through intestinal ferroportin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ferroportin-IN-1 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ferroportin-IN-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ferroportin. Ferroportin is the only known cellular iron exporter in vertebrates, playing a crucial role in iron homeostasis by transporting iron from the inside of a cell to the outside. By inhibiting ferroportin, this compound blocks this iron export, leading to an increase in intracellular iron concentration. This mechanism is analogous to the natural regulation of ferroportin by the hormone hepcidin, which binds to ferroportin and induces its internalization and degradation.
Q2: What is the recommended starting concentration for this compound in cell culture?
The specific IC50 value for this compound has not been publicly disclosed in the available literature. However, for a similar oral ferroportin inhibitor, VIT-2763 (vamifeport), the following values have been reported and can be used as a starting point for range-finding experiments:
| Parameter | Reported Value (for VIT-2763) |
| IC50 (Hepcidin Competition) | 9 ± 5 nM |
| IC50 (Displacing TMR-hepcidin) | 24 ± 13 nM |
| EC50 (Intracellular Iron Increase) | 140 ± 50 nM |
Based on this data, a pilot experiment with a concentration range of 10 nM to 1 µM is recommended to determine the optimal working concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on your specific experimental goals. For initial dose-response experiments, a 24-hour incubation period is a common starting point. However, for studying long-term effects on cellular processes, longer incubation times (e.g., 48 or 72 hours) may be necessary. It is advisable to perform a time-course experiment to determine the ideal duration for your assay.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells. What could be the reason?
-
Suboptimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Low Ferroportin Expression: The cell line you are using may have low endogenous expression of ferroportin. Verify the expression level of ferroportin (SLC40A1) in your cells using techniques like qPCR or western blotting.
-
Inhibitor Inactivity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
Assay Sensitivity: The assay you are using to measure the effect (e.g., cell viability, iron levels) may not be sensitive enough to detect subtle changes.
Q2: I am observing significant cytotoxicity even at low concentrations of this compound. What should I do?
-
Cell Line Sensitivity: Some cell lines may be more sensitive to increased intracellular iron levels and the resulting oxidative stress.
-
Reduce Incubation Time: Shorten the duration of exposure to the inhibitor.
-
Lower the Concentration Range: Test a lower range of concentrations in your dose-response experiment.
-
DMSO Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its specific effect.
Q3: How can I confirm that this compound is inhibiting ferroportin activity in my cells?
The most direct way to confirm the inhibitory activity of this compound is to measure the intracellular iron concentration. An effective inhibition of ferroportin will lead to an accumulation of iron inside the cells. You can use commercially available iron assay kits or fluorescent probes sensitive to intracellular iron.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general procedure to determine the effective concentration range of this compound for your specific cell line and assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Assay reagent for measuring the desired endpoint (e.g., cell viability reagent like MTT or a reagent to measure intracellular iron)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound and controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the assay to measure your endpoint of interest according to the manufacturer's instructions.
-
Data Analysis: Plot the results as a dose-response curve with concentration on the x-axis and the measured effect on the y-axis. From this curve, you can determine the EC50 (half-maximal effective concentration) for your specific assay.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol uses a standard MTT assay to evaluate the cytotoxic effects of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 3: Measuring Intracellular Iron Concentration
This protocol provides a general method for measuring changes in intracellular iron levels using a commercially available colorimetric iron assay kit.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (provided with the iron assay kit)
-
Iron Assay Kit (colorimetric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the chosen duration.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS and then lyse the cells using the lysis buffer provided in the kit.
-
Iron Assay: Perform the iron assay on the cell lysates according to the manufacturer's protocol. This typically involves a reaction that produces a colored product in the presence of iron.
-
Read Absorbance: Measure the absorbance at the wavelength specified in the kit's instructions.
-
Data Analysis: Calculate the intracellular iron concentration based on a standard curve generated with known iron concentrations. Normalize the iron concentration to the total protein concentration of the cell lysate.
Visualizations
Technical Support Center: Troubleshooting Ferroportin-IN-1 In Vivo Experiments
Welcome to the technical support center for Ferroportin-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their in vivo experiments with this potent ferroportin inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended formulation?
Answer:
Proper dissolution and formulation are critical for the bioavailability and efficacy of this compound in vivo. Issues with solubility can lead to inaccurate dosing and poor experimental outcomes.
Troubleshooting Guide: Formulation and Dissolution
-
Vehicle Selection: The choice of vehicle is paramount. Based on supplier recommendations, several vehicle formulations can be used for this compound. It is crucial to test the solubility of the compound in your chosen vehicle at the desired concentration before preparing the final dosing solution.
-
Recommended Formulations: The following are recommended solvent-based formulations for this compound:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This formulation is reported to achieve a clear solution at a concentration of at least 2.5 mg/mL (5.38 mM).
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). This also yields a clear solution at ≥ 2.5 mg/mL (5.38 mM).
-
Protocol 3: 10% DMSO, 90% Corn Oil. This formulation can also be used to achieve a clear solution at ≥ 2.5 mg/mL (5.38 mM).
-
-
Dissolution Technique: To ensure complete dissolution, add each solvent sequentially and mix thoroughly at each step. If you observe precipitation or phase separation, gentle heating and/or sonication can be employed to aid dissolution.
-
Stability Considerations: For studies involving continuous dosing over an extended period (e.g., more than two weeks), the stability of the formulation should be carefully considered. The supplier of this compound advises caution with Protocol 1 for long-term studies. Stock solutions of this compound are best stored at -80°C for up to 6 months.
FAQ 2: I am not observing the expected biological effect of this compound in my animal model. What could be the reason?
Answer:
A lack of efficacy can stem from several factors, including issues with the compound's administration, dosage, or the specific animal model being used. Ferroportin is the sole known iron exporter in mammals, and its inhibition is expected to lead to a decrease in serum iron levels.[1]
Troubleshooting Guide: Lack of Efficacy
-
Verify Compound Activity: Before initiating extensive in vivo studies, it is advisable to confirm the activity of your batch of this compound in a relevant in vitro assay.
-
Dosing and Administration:
-
Dosage: Ensure that the administered dose is within the expected therapeutic range. While specific in vivo data for this compound is limited, studies with other oral small-molecule ferroportin inhibitors, such as Vamifeport (VIT-2763), have shown efficacy in mouse models at doses ranging from 30 to 100 mg/kg.[2]
-
Route of Administration: The route of administration can significantly impact bioavailability. Oral gavage is a common route for small molecule inhibitors. Ensure proper administration technique to avoid misdosing.
-
Dosing Frequency: The dosing frequency should be based on the pharmacokinetic profile of the compound. For compounds with a relatively short half-life, more frequent dosing may be required to maintain therapeutic concentrations.
-
-
Pharmacokinetics and Pharmacodynamics:
-
Consider the time to maximum concentration (Tmax) and the half-life (T1/2) of the inhibitor. For Vamifeport, Tmax in healthy volunteers was observed between 0.5 to 3.0 hours, with an elimination half-life of 1.9 to 5.3 hours following a single dose.[3] Biological readouts should be timed accordingly.
-
A pilot pharmacokinetic study in your specific animal model and strain can provide invaluable data to optimize the dosing regimen.
-
-
Animal Model Considerations:
-
Species Differences: There can be species-specific differences in drug metabolism and target engagement.
-
Disease Model: The specific pathophysiology of your disease model may influence the response to ferroportin inhibition. For example, the baseline level of hepcidin, the natural regulator of ferroportin, can impact the efficacy of a ferroportin inhibitor.[4]
-
FAQ 3: I am observing unexpected toxicity or adverse effects in my animals treated with this compound. How can I mitigate this?
Answer:
Toxicity can be either on-target (related to the mechanism of action) or off-target. Distinguishing between these is a key step in troubleshooting.
Troubleshooting Guide: Unexpected Toxicity
-
On-Target Toxicity: Since ferroportin inhibition leads to iron restriction, excessive or prolonged treatment could potentially lead to iron deficiency anemia. Monitor hematological parameters such as hemoglobin, hematocrit, and red blood cell counts. In a study with Vamifeport in a mouse model of β-thalassemia, the treatment improved anemia, but it is a consideration in healthy animals.[5]
-
Off-Target Toxicity:
-
Vehicle Toxicity: The vehicle itself can cause adverse effects. Ensure that you run a vehicle-only control group to assess any effects of the formulation components.
-
Compound-Specific Toxicity: If toxicity persists and is not explained by the on-target effect or the vehicle, it may be an off-target effect of this compound. In such cases, consider reducing the dose or exploring alternative formulations to alter the pharmacokinetic profile.
-
-
Dose-Response Relationship: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. This will help in selecting a dose that is both efficacious and well-tolerated.
Quantitative Data Summary
| Parameter | Value | Species | Study Type | Reference |
| Efficacious Dose Range | 30 - 100 mg/kg | Mouse (Hbbth3/+ model of β-thalassemia) | Preclinical | [2] |
| Tmax (single dose) | 0.5 - 3.0 hours | Human | Phase 1 Clinical Trial | [3] |
| Elimination Half-life (T1/2) (single dose) | 1.88 - 5.33 hours | Human | Phase 1 Clinical Trial | [3] |
| Observed Effects | Decreased serum iron levels | Mouse | Preclinical | [2] |
| Ameliorated anemia and improved erythropoiesis | Mouse (Hbbth3/+ model of β-thalassemia) | Preclinical | [2][5] | |
| Reduced hemolysis markers | Mouse (Sickle Cell Disease model) | Preclinical | [6] |
Experimental Protocols
The following provides a generalized methodology for an in vivo study with a ferroportin inhibitor, based on protocols used for Vamifeport.
Protocol: In Vivo Efficacy Study in a Mouse Model of β-Thalassemia (adapted from Vamifeport studies)
-
Animal Model: Hbbth3/+ mice, a model for β-thalassemia intermedia.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) at the desired concentration.
-
Dosing:
-
Administer this compound or vehicle control to mice via oral gavage.
-
A typical dose might range from 30 to 100 mg/kg, administered once or twice daily.
-
The duration of the study could be several weeks, depending on the endpoints.
-
-
Monitoring:
-
Monitor animal health daily (body weight, general appearance, and behavior).
-
Collect blood samples at baseline and at specified time points throughout the study for hematological analysis (hemoglobin, red blood cell count, reticulocyte count) and measurement of serum iron and transferrin saturation.
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues (e.g., liver, spleen) for iron content analysis (e.g., using inductively coupled plasma mass spectrometry or colorimetric assays) and histological examination.
-
Analyze markers of erythropoiesis and hemolysis.
-
Visualizations
Signaling Pathway
Caption: Ferroportin-mediated iron export and its inhibition.
Experimental Workflow
Caption: A typical workflow for an in vivo study with this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting lack of efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunolocalization of Ferroportin in Healthy and Anemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
Preventing Ferroportin-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ferroportin-IN-1 in cell culture media.
Troubleshooting Guides
Issue: Precipitation of this compound observed in cell culture media upon addition from a stock solution.
This guide provides a systematic approach to identify the cause of precipitation and offers potential solutions to ensure the successful delivery of this compound to your cells.
Initial Assessment and Immediate Actions
Before extensive troubleshooting, it is crucial to assess the nature of the precipitate and take immediate corrective steps.
-
Visual Inspection: Observe the precipitate under a microscope. Is it crystalline, amorphous, or flocculant? This can provide clues about the nature of the precipitation (e.g., the compound itself crashing out versus salt formation).
-
pH Check: Measure the pH of your final culture medium after the addition of this compound. A significant shift in pH can affect the solubility of the compound and other media components.
-
Temperature Considerations: Ensure that the cell culture medium is at the appropriate temperature (typically 37°C) before adding the this compound stock solution. Temperature fluctuations can cause components, especially high molecular weight proteins, to precipitate out of the solution.[1]
Optimizing the Stock Solution
The preparation of a stable, concentrated stock solution is critical for preventing precipitation upon dilution into the aqueous environment of the cell culture medium.
-
Solvent Selection: this compound is a hydrophobic compound. Dimethyl sulfoxide (DMSO) is a common solvent for such molecules.[2]
-
Concentration of Stock Solution: Creating a highly concentrated stock solution in DMSO is recommended. This allows for the addition of a very small volume to the cell culture medium, minimizing the final concentration of the organic solvent.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation.[1][2] For this compound, it is recommended to store the stock solution at -80°C for up to 6 months and at -20°C for up to 1 month.
Modifying the Dilution Protocol
The method of diluting the concentrated stock solution into the cell culture medium is a frequent source of precipitation.
-
Pre-warming the Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of pre-warmed serum-free media or phosphate-buffered saline (PBS). Mix thoroughly and then add this intermediate dilution to the final culture volume.
-
Rapid Mixing: When adding the stock solution or the intermediate dilution to the final volume of media, ensure rapid and thorough mixing to facilitate the dispersion of the compound before it has a chance to precipitate.
Adjusting the Final Concentration and Media Composition
If precipitation persists, the final concentration of this compound or interactions with media components may be the issue.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for some sensitive primary cells, below 0.1%, as higher concentrations can be cytotoxic.[2]
-
Serum Content: If using a serum-containing medium, consider adding the this compound to the complete medium (with serum). Serum proteins can sometimes help to solubilize hydrophobic compounds.
-
Use of Co-solvents: For particularly challenging solubility issues, the use of co-solvents in the final culture medium can be explored, although their effects on the specific cell line should be validated. Examples of co-solvents include PEG300 and Tween-80.
Quantitative Data Summary
The following table provides key quantitative information for working with this compound.
| Parameter | Value | Source |
| Molecular Weight | 464.52 g/mol | [4] |
| CAS Number | 2443432-65-1 | [4] |
| Recommended Stock Solvent | DMSO | [2][4] |
| Recommended Final DMSO Concentration | < 0.5% (general), < 0.1% (sensitive cells) | [2] |
| Stock Solution Storage | -20°C for 1 month, -80°C for 6 months | [4] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol outlines a method to empirically determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine, antibiotics)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Incubator at 37°C with 5% CO2
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm Media: Place an aliquot of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes, add 1 mL of the pre-warmed complete culture medium to each tube. b. To the first tube, add a calculated volume of the 10 mM stock solution to achieve the highest desired final concentration (e.g., 100 µM). Vortex immediately and thoroughly. c. Perform serial dilutions by transferring a defined volume from the first tube to the second, and so on, to create a range of concentrations (e.g., 50 µM, 25 µM, 12.5 µM, etc.).
-
Incubation: Incubate the tubes at 37°C with 5% CO2 for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
Observation: a. At regular intervals (e.g., 1, 4, 24, 48, 72 hours), visually inspect each tube for any signs of precipitation (cloudiness, visible particles). b. Place a small drop of the solution from each tube onto a microscope slide and observe under a microscope for any crystalline or amorphous precipitates.
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: A flowchart outlining the step-by-step process for troubleshooting the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, which is fully dissolved in DMSO, precipitate when I add it to my cell culture medium?
A1: This is a common phenomenon known as "solvating out" or "crashing out." DMSO is a strong organic solvent that can dissolve hydrophobic compounds like this compound at high concentrations. However, when this concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to rapidly come out of solution and form a precipitate.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity.[2] However, some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as less than 0.1%.[2] It is always best to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the compound) to assess the effect of the solvent on your specific cells.
Q3: Can I heat the media to help dissolve the precipitated this compound?
A3: While gentle warming of the stock solution or brief sonication can sometimes aid in initial dissolution, it is generally not recommended to heat the cell culture medium containing the precipitate.[4] Many components of the medium, such as vitamins and growth factors, are heat-labile and can be degraded by excessive heat. It is better to address the root cause of the precipitation by optimizing the stock solution and dilution protocol.
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: While DMSO is the most common solvent for this type of compound, other organic solvents like ethanol could potentially be used. However, the final concentration of any organic solvent in the cell culture medium should be minimized to avoid cellular toxicity. For in vivo applications, formulations with co-solvents like PEG300 and Tween-80 have been described for this compound.[4] It is crucial to test the solubility and cellular toxicity of any alternative solvent system before use in an experiment.
Q5: Could components in my media be reacting with this compound to cause precipitation?
A5: While less common for small molecule inhibitors, it is possible that high concentrations of salts or other components in the media could contribute to precipitation.[1][5] If you are using a custom or highly concentrated medium, this could be a factor. Performing a solubility test in a simpler buffered solution like PBS versus your complete medium could help to identify if media components are playing a role.
References
- 1. This compound | CAS#:2443432-65-1 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iron Export through the Transporter Ferroportin 1 Is Modulated by the Iron Chaperone PCBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ferroportin - Wikipedia [en.wikipedia.org]
Off-target effects of Ferroportin-IN-1 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferroportin-IN-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1). Ferroportin is the only known cellular iron exporter in vertebrates, playing a crucial role in maintaining systemic iron homeostasis.[1][2] By inhibiting Ferroportin, this compound blocks the transport of iron out of cells, leading to intracellular iron retention and a decrease in circulating iron levels. This mechanism of action is being explored for the treatment of diseases characterized by iron overload or dysregulated iron metabolism. This compound has been identified as compound 23 in patent WO2020123850A1 and has a CAS number of 2443432-65-1.[3]
Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. What are the potential off-target effects I should consider?
As with any small molecule inhibitor, it is crucial to consider potential off-target effects that may contribute to the observed phenotype. While specific off-target data for this compound is not extensively published, researchers should investigate several possibilities based on the known pharmacology of similar compounds and general screening practices. Potential off-target effects to consider include:
-
Kinase Inhibition: Many small molecules exhibit off-target activity against various kinases. Unintended inhibition of signaling pathways regulated by kinases could lead to a wide range of cellular effects.
-
Interaction with other Solute Carriers (SLCs): Due to structural similarities among transporter proteins, this compound might interact with other members of the SLC family, affecting the transport of other ions or small molecules.
-
Modulation of Iron-Responsive Element (IRE)-binding Proteins (IRPs): The cellular iron regulatory network is complex and involves IRPs that control the translation of proteins involved in iron metabolism.[4] It is conceivable that a ferroportin inhibitor could indirectly or directly affect IRP activity.
-
Induction of Cellular Stress Pathways: Altering intracellular iron levels can induce oxidative stress and activate cellular stress response pathways, such as the unfolded protein response (UPR) or the antioxidant response pathway mediated by Nrf2.
To investigate these possibilities, a systematic approach involving a combination of in vitro and in cellulo assays is recommended.
Troubleshooting Guides
Problem 1: I am seeing a higher level of cell death than expected with this compound treatment. How can I determine if this is due to an off-target effect?
Answer:
Elevated cell death can be a consequence of on-target ferroportin inhibition leading to excessive intracellular iron accumulation and subsequent ferroptosis. However, off-target toxicity is also a possibility. Here’s a troubleshooting workflow:
Experimental Workflow to Differentiate On-Target vs. Off-Target Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Problem 2: My downstream signaling readouts are inconsistent or unexpected after this compound treatment. How can I identify potential off-target signaling pathways?
Answer:
Unexpected signaling events can arise from off-target kinase inhibition or other unforeseen interactions. A tiered approach can help identify the affected pathways.
Experimental Workflow for Identifying Off-Target Signaling
Caption: Workflow to identify off-target signaling pathways.
Methodologies for Key Experiments
Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
-
Method: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays.
-
Primary Screen: A single high concentration of this compound (e.g., 10 µM) is tested against a large panel of kinases (e.g., >400).
-
Dose-Response: For any kinases showing significant inhibition (e.g., >50%) in the primary screen, a 10-point dose-response curve is generated to determine the IC50 value.
-
-
Data Presentation:
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| FPN (On-Target) | >95% | User-determined |
| Kinase A | User-determined | User-determined |
| Kinase B | User-determined | User-determined |
| ... | User-determined | User-determined |
| Table 1: Template for Kinase Selectivity Profile of this compound. |
Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct protein targets of this compound in a cellular context.
-
Method:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).
-
-
Expected Outcome: Binding of this compound is expected to stabilize Ferroportin, leading to a higher melting temperature compared to the vehicle control. The appearance of other stabilized proteins would indicate potential off-targets.
-
Data Presentation:
| Protein Target | Tm (Vehicle) (°C) | Tm (this compound) (°C) | ΔTm (°C) |
| Ferroportin | User-determined | User-determined | User-determined |
| Off-Target A | User-determined | User-determined | User-determined |
| Off-Target B | User-determined | User-determined | User-determined |
| Table 2: Template for CETSA Data for this compound. |
Quantitative Proteomics
-
Objective: To obtain an unbiased, global view of protein expression changes induced by this compound.
-
Method:
-
Treat cells with this compound or vehicle control for a defined period.
-
Lyse cells and digest proteins into peptides.
-
Label peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed analysis.
-
Analyze peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform bioinformatic analysis to identify differentially expressed proteins and enriched pathways.
-
-
Data Presentation:
| Protein | Log2 Fold Change (FPN-IN-1/Vehicle) | p-value |
| Ferritin Light Chain | User-determined | User-determined |
| Ferritin Heavy Chain | User-determined | User-determined |
| Transferrin Receptor 1 | User-determined | User-determined |
| Potential Off-Target X | User-determined | User-determined |
| Table 3: Template for Quantitative Proteomics Data of this compound Treated Cells. |
Signaling Pathway Considerations
On-Target Pathway: Hepcidin-Ferroportin Axis
This compound directly inhibits ferroportin, mimicking the action of the natural regulatory hormone hepcidin. This leads to the internalization and degradation of ferroportin, trapping iron within the cell.
Caption: On-target action of this compound.
Potential Off-Target Pathway: Nrf2-Mediated Antioxidant Response
A significant increase in intracellular iron due to ferroportin inhibition can lead to oxidative stress through the Fenton reaction. This can activate the Nrf2 pathway as a compensatory antioxidant response.
Caption: Potential activation of the Nrf2 pathway.
References
- 1. Ferroportin - Wikipedia [en.wikipedia.org]
- 2. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of iron metabolism by new chemicals interacting with the iron regulatory system - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficacy of Ferroportin-IN-1 in assays
Welcome to the technical support center for Ferroportin-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in various experimental assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of ferroportin, the only known iron exporter in vertebrates.[1][2] While the precise binding site and interaction with ferroportin have not been fully elucidated for this compound, its mechanism is likely analogous to other small molecule ferroportin inhibitors like vamifeport (VIT-2763).[3][4][5] These inhibitors typically compete with the natural ligand, hepcidin, for binding to ferroportin.[3][4] This binding can lead to the internalization and subsequent degradation of the ferroportin protein, thereby blocking cellular iron efflux.[3][6][7]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested.[8] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[8]
Q3: What is a typical effective concentration range for a ferroportin inhibitor in cell-based assays?
While the specific EC50 or IC50 for this compound is not publicly available, data from a similar oral ferroportin inhibitor, vamifeport (VIT-2763), can provide a useful starting point. The EC50 of vamifeport for inhibiting iron efflux in T47D cells was reported to be 68 ± 21 nM, and in a reporter gene assay using HEK293 cells, the EC50 was 140 ± 50 nM.[4] Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments with this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in cellular assays.
Issue 1: Low or No Inhibitory Activity Observed
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh dilution from the stock solution. Ensure the final DMSO concentration in the medium is low (typically <0.5%) to maintain solubility. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. Start with a broad range (e.g., 10 nM to 10 µM) to identify the effective range. |
| Low Ferroportin Expression in Cell Line | Confirm that your chosen cell line expresses sufficient levels of ferroportin. This can be assessed by Western blot or qPCR. Consider using a cell line known to have high endogenous ferroportin expression (e.g., J774 macrophages, T47D breast cancer cells) or a cell line engineered to overexpress ferroportin.[4][7] |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[8] Prepare fresh working solutions for each experiment. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells. Allow cells to adhere and distribute evenly before adding the inhibitor. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells, media, and inhibitor. |
| Cell Clumping | If cells tend to clump, consider using a cell-detaching agent that is gentle on the cells and ensure complete dissociation into a single-cell suspension before seeding. |
Issue 3: Observed Cytotoxicity
| Potential Cause | Troubleshooting Step | | High Inhibitor Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the maximum non-toxic concentration of this compound for your cell line. Use concentrations below this threshold for your functional assays. | | High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. | | Cellular Iron Depletion | Prolonged or potent inhibition of ferroportin can lead to intracellular iron overload, which can be toxic. Monitor cell viability over the time course of your experiment. Consider reducing the incubation time with the inhibitor. |
Experimental Protocols
Protocol 1: Cellular Iron Efflux Assay using 59Fe
This protocol is a well-established method to directly measure the inhibition of ferroportin-mediated iron export.
Materials:
-
Cells expressing ferroportin (e.g., HEK293T cells transfected with a ferroportin expression vector)
-
Complete cell culture medium
-
59FeCl3 (radiolabeled ferric chloride)
-
Transferrin (Tf)
-
This compound
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Iron Loading: Prepare a 59Fe-Tf complex by incubating 59FeCl3 with apotransferrin. Add the 59Fe-Tf complex to the cells and incubate for 2-4 hours at 37°C to allow for iron uptake.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular 59Fe.
-
Inhibitor Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Iron Efflux: At various time points (e.g., 0, 1, 2, 4 hours), collect a sample of the culture medium from each well.
-
Cell Lysis: At the final time point, lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the collected media samples and the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the percentage of iron efflux at each time point and for each inhibitor concentration.
Protocol 2: Ferritin-based Iron Retention Assay
This is an indirect method to assess ferroportin activity by measuring the level of the iron storage protein, ferritin. Inhibition of ferroportin leads to intracellular iron retention, which in turn increases ferritin levels.
Materials:
-
Cells expressing ferroportin
-
Complete cell culture medium
-
Ferric ammonium citrate (FAC)
-
This compound
-
Lysis buffer
-
Ferritin ELISA kit or antibodies for Western blotting
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and allow them to adhere overnight.
-
Iron Challenge: Treat the cells with a low concentration of FAC (e.g., 10-50 µM) to provide a source of iron.
-
Inhibitor Treatment: Concurrently, treat the cells with different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them.
-
Quantification:
-
ELISA: Use a commercial ferritin ELISA kit to quantify the ferritin concentration in the cell lysates. Normalize the results to the total protein concentration.
-
Western Blot: Perform Western blotting using an anti-ferritin antibody to visualize the changes in ferritin protein levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Data Analysis: Compare the ferritin levels in the inhibitor-treated cells to the vehicle-treated cells. An increase in ferritin indicates inhibition of iron export.
Visualizations
Caption: Simplified signaling pathway of ferroportin regulation and inhibition.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: A logical troubleshooting workflow for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2443432-65-1 | Chemsrc [chemsrc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Vamifeport: Monography of the First Oral Ferroportin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Common pitfalls in Ferroportin-IN-1 based experiments
Welcome to the technical support center for Ferroportin-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1). Ferroportin is the only known cellular iron exporter in vertebrates, playing a crucial role in intestinal iron absorption, recycling of iron from macrophages, and mobilization of iron from hepatic stores. By inhibiting ferroportin, this compound blocks the transport of iron out of the cell, leading to intracellular iron accumulation. This action mimics the effect of the natural ferroportin regulator, hepcidin, which binds to ferroportin, inducing its internalization and degradation.
Q2: How should I dissolve and store this compound?
Proper handling of this compound is critical for its efficacy and stability. Please refer to the table below for a summary of solubility and storage recommendations.
| Parameter | Recommendation |
| Solvent for Stock Solution | DMSO |
| Maximum Stock Concentration | 100 mg/mL (215.28 mM) in newly opened, anhydrous DMSO. Ultrasonic treatment may be required.[1] |
| Storage of Stock Solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
| Preparation for In Vitro Experiments | Dilute the DMSO stock solution in cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Preparation for In Vivo Experiments | A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This can achieve a solubility of at least 2.5 mg/mL.[1] |
Q3: What are the expected cellular effects of treating cells with this compound?
Treatment of cells with an effective concentration of this compound should lead to a phenotype consistent with intracellular iron retention. The expected changes are summarized in the table below.
| Cellular Marker | Expected Change after this compound Treatment | Rationale |
| Intracellular Iron | Increase | Inhibition of iron export leads to the accumulation of iron within the cell. |
| Ferritin | Increase | Ferritin is an iron storage protein; its expression is upregulated in response to high intracellular iron levels to sequester excess iron and prevent toxicity.[2] |
| Transferrin Receptor 1 (TfR1) | Decrease | In response to high intracellular iron, cells downregulate the expression of TfR1 to reduce further iron uptake.[3] |
| Ferroportin (FPN) | No direct effect on expression | This compound is an inhibitor of ferroportin's export function. However, prolonged intracellular iron accumulation may lead to secondary regulatory changes in FPN expression in some cell types.[4] |
Q4: I am not observing the expected increase in intracellular iron after treatment. What could be the problem?
Several factors could contribute to this issue. The following flowchart provides a logical approach to troubleshooting this problem.
Troubleshooting: No Increase in Intracellular Iron.
Q5: My cells are showing signs of toxicity after treatment with this compound. What should I do?
Cellular toxicity can arise from several sources. The troubleshooting steps are outlined in the diagram below.
Troubleshooting: Cell Toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Change in Ferritin and Transferrin Receptor 1 Levels
Background: Inhibition of ferroportin by this compound is expected to increase intracellular iron, which in turn should lead to an increase in the iron storage protein, ferritin, and a decrease in the iron uptake protein, transferrin receptor 1 (TfR1).
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Antibody Performance | Validate your primary antibodies for ferritin and TfR1 using positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation times. |
| Improper Sample Preparation for Western Blot | For transmembrane proteins like TfR1 and ferroportin, avoid heating the samples at 95°C before gel loading, as this can cause aggregation. For ferritin, heating is required to detect the monomeric form.[5] |
| Insufficient Treatment Time or Concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in ferritin and TfR1 expression in your specific cell line. Changes in protein levels may take 24-48 hours to become apparent. |
| Low Endogenous Ferroportin Expression | Confirm that your cell line expresses sufficient levels of ferroportin. You can do this by Western blot or qPCR. If expression is low, consider using a cell line known to have higher ferroportin expression (e.g., macrophage cell lines like J774 or THP-1, or certain cancer cell lines). |
| Cell Line Specific Regulation | The regulation of iron metabolism proteins can vary between cell types.[4] Consult the literature for information on iron metabolism in your specific cell model. |
Issue 2: Difficulty in Measuring Intracellular Iron
Background: A direct measure of intracellular iron is the most definitive way to confirm the activity of this compound. Colorimetric assays, such as the ferrozine-based assay, are commonly used for this purpose.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all intracellular iron. The use of NaOH for lysis is a common and effective method.[6] |
| Iron Chelation by Buffers | Avoid using buffers containing strong iron chelators, such as EDTA, in your lysis buffer or assay reagents, as this can interfere with the detection of iron.[7] |
| Inaccurate Protein Quantification | Normalize the measured iron content to the total protein concentration in each sample to account for differences in cell number. |
| Low Sensitivity of the Assay | For cells with low basal iron content, you may need to use a more sensitive method, such as inductively coupled plasma mass spectrometry (ICP-MS), to detect changes in iron levels. |
| Interference from Other Divalent Cations | The ferrozine-based assay is generally specific for iron and is not significantly affected by other divalent cations.[8] However, if your experimental conditions involve high concentrations of other metals, consider this as a potential source of interference. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity by Measuring Intracellular Iron (Ferrozine-Based Assay)
This protocol is adapted from established methods for measuring total intracellular iron.[8][9]
Materials:
-
This compound
-
Cells in culture (e.g., in a 24-well plate)
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
10M HCl
-
Iron releasing reagent (freshly prepared): 1.4 M HCl and 4.5% (w/v) KMnO4 in dH2O
-
Iron detection reagent (freshly prepared): 6.5 mM Ferrozine, 13.1 mM neocuproine, 2.5 M ammonium acetate, and 1 M ascorbic acid in dH2O
-
Iron standard (e.g., FeCl3 in 10 mM HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Prepare a standard curve of iron (0-300 µM) in 10 mM HCl.
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells in each well by adding 100 µL of 50 mM NaOH and incubating for 2 hours at 60°C.
-
Transfer 50 µL of the cell lysate to a new microcentrifuge tube. Use the remaining lysate for protein quantification (e.g., BCA assay).
-
Add 50 µL of 10M HCl to each tube containing the cell lysate to acidify the sample.
-
Add 100 µL of the iron releasing reagent to each sample and standard tube.
-
Incubate the tubes at 60°C for 2 hours.
-
Cool the tubes to room temperature.
-
Add 30 µL of the iron detection reagent to each tube.
-
Incubate for 30 minutes at room temperature.
-
Transfer 200 µL from each tube to a 96-well plate.
-
Read the absorbance at 562 nm.
-
Calculate the iron concentration in each sample using the standard curve and normalize to the protein concentration.
Protocol 2: Western Blot Analysis of Ferritin and Transferrin Receptor 1
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease inhibitors
-
Laemmli sample buffer (with and without β-mercaptoethanol)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ferritin, anti-TfR1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
For ferritin analysis, mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
For TfR1 analysis, mix 20-30 µg of protein with Laemmli buffer but do not heat .[5]
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control.
Signaling Pathways and Workflows
Cellular Iron Trafficking and the Action of this compound.
General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferroportin is a manganese-responsive protein that decreases manganese cytotoxicity and accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 6. Immunolocalization of ferroportin in healthy and anemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jaica.com [jaica.com]
- 8. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays for Ferroportin-IN-1 Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists evaluating the toxicity of Ferroportin-IN-1 using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell viability?
This compound is a small molecule inhibitor of ferroportin.[1] Ferroportin is the only known cellular iron exporter, playing a crucial role in maintaining systemic iron homeostasis.[1][2] By inhibiting ferroportin, this compound blocks the export of iron from the cell, leading to intracellular iron accumulation.[1][3] Elevated intracellular iron can induce oxidative stress and subsequent cell death, a process known as ferroptosis. Therefore, this compound is expected to decrease cell viability in a dose- and time-dependent manner.
Q2: Which cell viability assay is most suitable for assessing this compound toxicity?
The choice of assay depends on your specific experimental needs, cell type, and available equipment. Here's a comparison of commonly used assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4][5] | Inexpensive, widely used. | Requires a solubilization step, which can introduce variability.[5] Potential for interference from reducing agents.[5] |
| XTT | Reduction of a yellow tetrazolium salt (XTT) to a water-soluble orange formazan product by metabolically active cells.[6] | Simpler protocol than MTT (no solubilization step). More sensitive than MTT. | Can be affected by changes in cellular redox state.[7] |
| CellTiter-Glo® | Measures ATP levels, which correlate with the number of metabolically active cells.[8][9] | Highly sensitive, rapid, and suitable for high-throughput screening.[9][10] | Reagents can be more expensive. Potential for interference from compounds that affect ATP metabolism. |
Q3: Can this compound interfere with the chemistry of the viability assays?
It is possible for any test compound to interfere with the assay chemistry. To test for this, you should include a "no-cell" control where you add this compound to the assay medium without cells. If you observe a change in absorbance or luminescence in the presence of the compound, this indicates interference.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound inhibits iron export, leading to cell death.
Experimental Workflow
This diagram outlines a general workflow for assessing the toxicity of this compound using a cell viability assay.
Caption: General workflow for a cell viability experiment.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Solution |
| Low absorbance readings | - Insufficient cell number. - Low metabolic activity of cells. - Incomplete solubilization of formazan crystals. | - Optimize cell seeding density. - Ensure cells are in the logarithmic growth phase. - Increase solubilization time or use a different solvent (e.g., DMSO with 10% SDS). Ensure complete mixing by pipetting or shaking. |
| High background | - Contamination of culture. - Interference from serum or phenol red in the media.[5] | - Use aseptic techniques. - Use serum-free media during the MTT incubation step.[5] Include a "media only" background control. |
| Inconsistent results between replicates | - Uneven cell seeding. - "Edge effect" in the 96-well plate.[11] | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[11] |
XTT Assay
| Problem | Possible Cause | Solution |
| Low absorbance readings | - Low cell viability (<70%). - Insufficient incubation time with XTT reagent. | - Check cell viability using a method like trypan blue exclusion before starting the assay. - Optimize the incubation time (typically 2-4 hours). |
| High background readings | - Bacterial or yeast contamination. - Reagent contamination. | - Maintain sterile technique. - Use fresh, sterile reagents. |
| Precipitate in XTT solution | - Improper storage. | - Warm the XTT solution to 37°C to dissolve any precipitate before use.[12] |
CellTiter-Glo® Luminescent Cell Viability Assay
| Problem | Possible Cause | Solution |
| Low luminescent signal | - Low cell number. - Insufficient reagent mixing.[13] | - Optimize cell seeding density. - Ensure thorough mixing on an orbital shaker for 2 minutes to induce cell lysis.[13] |
| High variability between replicates | - Incomplete cell lysis. - Temperature fluctuations. | - Ensure complete mixing and a 10-minute incubation at room temperature to stabilize the signal.[13] - Allow the plate and reagents to equilibrate to room temperature before adding the reagent.[13] |
| Signal decreases over time | - Natural decay of the luminescent signal. | - Read the plate within the recommended time frame after adding the reagent. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting cell viability assays.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.[14]
-
Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Measurement: Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 660 nm is often used.[14]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measurement: Measure the luminescence using a luminometer.
References
- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 2. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. ulab360.com [ulab360.com]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Resistance to Ferroportin-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ferroportin inhibitor, Ferroportin-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of ferroportin (FPN), the only known cellular iron exporter in vertebrates.[1] It is designed for research into diseases characterized by a lack of hepcidin or disorders of iron metabolism. The mechanism of action for many ferroportin inhibitors involves competing with hepcidin, the natural regulator of ferroportin. This competition can trigger the internalization and degradation of ferroportin, thereby blocking cellular iron efflux. A similar compound, VIT-2763, has been shown to displace hepcidin from ferroportin, leading to its ubiquitination, internalization, and subsequent degradation.[2][3] This results in increased intracellular iron levels.
Q2: My cells are not responding to this compound. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Low Ferroportin Expression: The target cell line may not express sufficient levels of ferroportin on the cell surface.
-
Inactive Compound: The this compound compound may have degraded due to improper storage or handling.
-
Cell Culture Conditions: Suboptimal cell health or specific media components might interfere with the inhibitor's activity.
-
Inherent Resistance: The cell line may possess intrinsic mechanisms of resistance, such as mutations in the ferroportin gene (SLC40A1) that prevent inhibitor binding.[4][5][6]
-
Acquired Resistance: Cells may have developed resistance over prolonged exposure to the inhibitor.
Q3: What are the known mechanisms of inherent resistance to ferroportin inhibition?
Inherent resistance to ferroportin inhibition is often linked to mutations in the SLC40A1 gene, which encodes for ferroportin. These mutations can lead to a form of hemochromatosis. The resistance mechanisms can be broadly categorized as:
-
Impaired Inhibitor/Hepcidin Binding: Specific mutations in ferroportin can alter its structure, preventing the binding of hepcidin or small molecule inhibitors like this compound.[4][6]
-
Defective Internalization/Degradation: Some mutations allow the inhibitor to bind but prevent the subsequent conformational changes required for ubiquitination and internalization of the ferroportin protein.[7]
Q4: How can I test if my cell line expresses functional ferroportin?
You can assess ferroportin expression and function through several methods:
-
Western Blotting: To detect the presence of ferroportin protein in whole-cell lysates.
-
Immunofluorescence: To visualize the localization of ferroportin on the cell membrane.
-
Iron Efflux Assay: To measure the ability of cells to export iron, which can be inhibited by a functional ferroportin inhibitor.
-
Hepcidin Response: Treat cells with hepcidin and measure the internalization and degradation of ferroportin via Western blotting or immunofluorescence. A lack of response may indicate a non-functional pathway.
Troubleshooting Guide
Problem 1: No observable effect of this compound on intracellular iron levels or cell viability.
| Possible Cause | Suggested Solution |
| Low or absent ferroportin expression in the cell line. | Confirm ferroportin expression using Western Blot or qPCR. Select a cell line known to express high levels of ferroportin. |
| This compound is inactive. | Purchase a fresh batch of the inhibitor from a reputable supplier. Ensure proper storage conditions (e.g., -20°C or -80°C as recommended). |
| Suboptimal assay conditions. | Optimize inhibitor concentration and incubation time. Ensure cells are healthy and in the logarithmic growth phase. Check for interference from media components. |
| Cell line has inherent resistance. | Sequence the SLC40A1 gene to check for known resistance-conferring mutations. Test a different cell line. |
Problem 2: Initial response to this compound is lost over time (Acquired Resistance).
| Potential Mechanism | Troubleshooting/Investigative Steps |
| Upregulation of ferroportin expression. | Quantify ferroportin mRNA and protein levels in resistant vs. sensitive cells. Increased expression may require higher inhibitor concentrations. |
| Mutations in the SLC40A1 gene. | Sequence the SLC40A1 gene in resistant cells to identify mutations in the inhibitor binding site or regions affecting conformational changes. |
| Activation of compensatory iron uptake pathways. | Measure the expression of iron import proteins like transferrin receptor 1 (TfR1) and divalent metal transporter 1 (DMT1). |
| Increased expression of antioxidant programs. | Evaluate the activation of pathways like the NRF2 antioxidant response, which can mitigate the effects of iron-induced oxidative stress. |
| Drug efflux pump upregulation. | Assess the expression and activity of ABC transporters that may pump this compound out of the cell. |
Quantitative Data Summary
Table 1: In Vitro Activity of Ferroportin Inhibitor VIT-2763
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Hepcidin Displacement) | 24 ± 13 nM | Fluorescence Polarization Assay | [3] |
| EC50 (Iron Export Inhibition) | 140 ± 50 nM | HEK293 cells | [3] |
| Concentration for Ubiquitination | 100 nM | J774 cells | [3] |
Key Experimental Protocols
Protocol 1: Generation of Ferroportin Inhibitor-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to a ferroportin inhibitor.
-
Determine the IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50 for 24-48 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.
-
Stepwise Dose Escalation: Once the cells have recovered, repeat the treatment with a slightly higher concentration of this compound.
-
Continue Cycles: Continue this cycle of treatment and recovery, gradually increasing the inhibitor concentration over several months.
-
Isolate Resistant Clones: Once a population of cells can proliferate in a significantly higher concentration of the inhibitor compared to the parental line, isolate single-cell clones.
-
Characterize Resistant Phenotype: Confirm the resistance of the isolated clones by re-determining the IC50 and comparing it to the parental cell line.
Protocol 2: Iron Efflux Assay
This assay measures the ability of cells to export iron, a process inhibited by this compound.
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Iron Loading: Load the cells with a source of iron, such as ⁵⁹Fe-transferrin or a non-radioactive iron source like ferric ammonium citrate (FAC), for a defined period (e.g., 2-4 hours).
-
Wash: Wash the cells thoroughly with ice-cold PBS to remove extracellular iron.
-
Inhibitor Treatment: Incubate the cells with varying concentrations of this compound in fresh medium.
-
Measure Iron Efflux: At different time points, collect the cell culture supernatant (containing exported iron) and the cell lysate (containing intracellular iron).
-
Quantify Iron: Measure the amount of iron in the supernatant and lysate using a gamma counter (for ⁵⁹Fe) or a colorimetric iron assay.
-
Calculate Efflux: Express iron efflux as the percentage of iron released into the medium relative to the total iron taken up by the cells.
Visualizations
Signaling Pathways and Workflows
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Dysregulation of Labile Iron Predisposes Chemotherapy Resistant Cancer Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VIT-2763 | 2095668-10-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Vamifeport: Monography of the First Oral Ferroportin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Biophysical and Cell Biological Properties of Ferroportin, a Multi-Pass Integral Membrane Protein Iron Exporter - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Ferroportin-IN-1
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and use of Ferroportin-IN-1 in research applications.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an inhibitor of Ferroportin (FPN1), also known as Solute Carrier Family 40 Member 1 (SLC40A1).[1][2] Ferroportin is the only known cellular iron exporter in vertebrates, playing a crucial role in iron homeostasis by transporting iron from the inside of a cell to the outside.[1][3] this compound is extracted from patent WO2020123850A1 compound 23 and can be used for research on diseases related to a lack of hepcidin or iron metabolism disorders.[4][5] By inhibiting Ferroportin, this compound blocks the transport of iron out of the cell, leading to intracellular iron retention. This mechanism mimics the effect of hepcidin, a natural hormone that binds to ferroportin, causing its internalization and degradation.[1][6]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations may vary slightly by supplier, but general guidelines are provided in the table below.
| Storage Format | Temperature | Duration | Notes |
| Solid (Powder) | Room temperature | Varies | Can be shipped at room temperature in the continental US.[4] |
| Stock Solution | -20°C | 1 month | Use within one month.[4] |
| -80°C | 6 months | Use within six months.[4] |
3. How should I prepare a stock solution of this compound?
This compound has specific solubility characteristics. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For in vivo experiments, further dilution in appropriate vehicles is necessary.
| Solvent | Maximum Solubility (Clear Solution) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM)[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM)[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM)[4] |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]
Troubleshooting Guide
Problem 1: I am observing precipitation in my this compound stock solution.
-
Possible Cause: The compound may have come out of solution due to storage at a lower temperature or evaporation of the solvent.
-
Solution: Gently warm the vial in a water bath (not exceeding 37°C) and vortex or sonicate until the precipitate redissolves. Always ensure the vial is tightly sealed to prevent solvent evaporation.
Problem 2: I am not seeing the expected biological effect in my cell-based assay.
-
Possible Cause 1: Incorrect concentration. The effective concentration of this compound can vary depending on the cell type and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
-
Possible Cause 2: Cell line expresses low levels of Ferroportin. The target protein, Ferroportin, may not be sufficiently expressed in your chosen cell line.
-
Possible Cause 3: Compound degradation. The stock solution may have been stored improperly or for too long.
-
Solution: Prepare a fresh stock solution from the solid compound. Adhere strictly to the recommended storage conditions.[4]
-
Problem 3: I am observing unexpected toxicity in my in vivo experiment.
-
Possible Cause 1: Vehicle toxicity. The vehicle used to dissolve and administer this compound may be causing adverse effects.
-
Solution: Run a vehicle-only control group to assess the toxicity of the delivery vehicle itself.
-
-
Possible Cause 2: Off-target effects. At high concentrations, this compound may have off-target effects.
-
Solution: Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose in your animal model.
-
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound.
-
Cell Seeding: Plate cells at the desired density in a suitable culture plate and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw the this compound stock solution (e.g., in DMSO).
-
Dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. It is important to ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Endpoint Analysis: After incubation, perform the desired downstream analysis, such as measuring intracellular iron levels, cell viability, or gene expression.
Measuring Intracellular Iron
A common method to assess the effect of this compound is to measure changes in intracellular iron levels.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Iron Assay: Use a commercially available iron assay kit (e.g., a ferrozine-based assay) to measure the iron concentration in the cell lysates.[9]
-
Normalization: Normalize the iron concentration to the total protein concentration of the lysate, determined by a protein assay such as the BCA assay.
Visualizations
Caption: Mechanism of Ferroportin inhibition by Hepcidin and this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Ferroportin - Wikipedia [en.wikipedia.org]
- 2. Ferroportin – Wikipedia [de.wikipedia.org]
- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ironing out ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Ferroportin disease: pathogenesis, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Export through the Transporter Ferroportin 1 Is Modulated by the Iron Chaperone PCBP2 - PMC [pmc.ncbi.nlm.nih.gov]
How to control for confounding variables with Ferroportin-IN-1
Welcome to the technical support center for Ferroportin-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of ferroportin (FPN1), the only known cellular iron exporter in vertebrates.[1][2] By binding to ferroportin, this compound blocks the transport of iron out of the cell, leading to intracellular iron accumulation.[3] This mechanism is similar to the action of hepcidin, the natural peptide hormone that regulates ferroportin.[4] this compound can be used to study the physiological roles of ferroportin and to investigate the therapeutic potential of ferroportin inhibition in diseases of iron overload, such as β-thalassemia.[4][5]
Q2: What are the most critical confounding variables to consider when using this compound?
A2: The most critical confounding variables include:
-
Cellular Iron Status: The baseline iron level of your cells can significantly impact their response to this compound. Cells with high basal iron levels may show a more pronounced phenotype upon ferroportin inhibition. Conversely, iron-deficient cells may exhibit a blunted response.[6]
-
Hepcidin Signaling: The endogenous hepcidin-ferroportin regulatory axis can influence the effects of this compound.[7] Changes in hepcidin expression, which can be affected by inflammatory stimuli or iron levels, can alter ferroportin levels and thus the efficacy of the inhibitor.[8][9]
-
Off-Target Effects: As with any small molecule inhibitor, there is a potential for off-target effects. It is crucial to include appropriate controls to ensure that the observed phenotype is a direct result of ferroportin inhibition.[10]
-
Inhibitor Stability and Solubility: The stability and solubility of this compound in your experimental media can affect its effective concentration.[5]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause & Solution:
-
Confounding Variable: Baseline cellular iron status is not controlled.
-
Solution: Pre-condition your cells to establish a defined iron state before treatment with this compound. This can be achieved by incubating cells with an iron chelator like deferoxamine (DFO) to induce iron deficiency, or with ferric ammonium citrate (FAC) to create iron-replete conditions.[11] Always include a vehicle-treated control group for each pre-conditioning condition.
-
-
Confounding Variable: Interference from endogenous hepcidin signaling.
-
Solution: When studying the direct effects of this compound, consider using cell lines with low or no endogenous hepcidin expression. Alternatively, you can measure hepcidin levels in your experimental system to account for its potential influence.
-
-
Experimental Protocol:
-
Cell Seeding: Plate cells at a consistent density to ensure uniform iron requirements across wells.
-
Pre-conditioning (Optional but Recommended):
-
For iron-deficient conditions: Incubate cells with a specific concentration of DFO (e.g., 5-20 µM) for a defined period (e.g., 20 hours) before adding this compound.[11]
-
For iron-replete conditions: Incubate cells with a specific concentration of FAC (e.g., 50-200 µM) for a defined period (e.g., 20 hours) before adding this compound.[11]
-
-
Treatment: Treat cells with a range of this compound concentrations to determine a dose-response relationship. Include a vehicle-only control (e.g., DMSO).
-
Assay: Perform your downstream assays (e.g., cell viability, iron measurement, protein analysis) at a consistent time point post-treatment.
-
Issue 2: Difficulty interpreting Western blot results for ferroportin and iron-related proteins.
Possible Cause & Solution:
-
Confounding Variable: Variability in protein expression due to uncontrolled cellular iron levels.
-
Solution: As mentioned in Issue 1, controlling the cellular iron status is crucial. Inhibition of ferroportin is expected to increase intracellular iron, which in turn can regulate the expression of other iron-related proteins. For example, increased intracellular iron typically leads to decreased transferrin receptor 1 (TfR1) expression and increased ferritin expression.[8][12][13]
-
-
Experimental Protocol:
-
Sample Preparation: A key step for successful ferroportin Western blotting is to avoid heating the protein samples before electrophoresis, as this can cause aggregation and prevent the protein from entering the gel.[14]
-
Lysis Buffer: Use a lysis buffer containing a mild detergent (e.g., RIPA buffer) to effectively solubilize the transmembrane protein ferroportin.[9]
-
Antibody Selection: Use a validated antibody specific for ferroportin.
-
Loading Control: Use a reliable loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
Expected Outcomes:
-
Ferroportin (FPN1): Treatment with this compound should not directly alter the total protein level of ferroportin in the short term, but it will inhibit its function. Some ferroportin inhibitors, like VIT-2763, can induce ferroportin internalization and degradation over longer time courses, similar to hepcidin.[4]
-
Ferritin: Increased intracellular iron due to ferroportin inhibition should lead to an increase in ferritin levels.[15]
-
Transferrin Receptor 1 (TfR1): Increased intracellular iron should lead to a decrease in TfR1 levels.[12]
-
-
Issue 3: Inaccurate or variable results in cellular iron assays.
Possible Cause & Solution:
-
Confounding Variable: Interference from components in the sample or improper sample handling.
-
Solution: Follow a validated protocol for cellular iron measurement. For colorimetric assays, ensure that potential interfering substances are removed or accounted for. Lipoproteins in serum or liver samples can cause turbidity; this can be mitigated by adding SDS to the sample.
-
-
Experimental Protocol (Colorimetric Iron Assay):
-
Cell Lysis: Lyse a known number of cells (e.g., 1x10^6) in the provided assay buffer. Homogenize the lysate on ice.
-
Sample Preparation: Centrifuge the lysate to remove insoluble material.
-
Assay Procedure: The assay typically involves a step to release iron from binding proteins using an acidic buffer. An iron reducer is used to convert all iron to the ferrous (Fe2+) state for detection with a colorimetric probe.
-
Standard Curve: Always prepare a fresh standard curve with known iron concentrations to accurately quantify the iron in your samples.
-
Controls: Include a blank control (assay buffer only) and a vehicle-treated cell control.
-
Data Presentation
Table 1: In Vivo Effects of the Ferroportin Inhibitor VIT-2763 on Iron Homeostasis in a Mouse Model of β-Thalassemia.
| Parameter | Vehicle | VIT-2763 |
| Serum Iron (µg/dL) | ~250 | ~100 |
| Transferrin Saturation (%) | ~90 | ~30 |
| Hemoglobin (g/dL) | ~8.5 | ~10.5 |
| Red Blood Cell Count (10^6/µL) | ~7.5 | ~9.0 |
Data adapted from a study using the ferroportin inhibitor VIT-2763 in Hbbth3/+ mice, a model for β-thalassemia. Values are approximate and for illustrative purposes.[3][4]
Table 2: In Vitro Potency of the Ferroportin Inhibitor VIT-2763.
| Assay | Parameter | Value |
| Cellular Iron Retention | EC50 | ~200 nM |
| Hepcidin Competition | IC50 | 88.4 nM (for hepcidin binding) |
Data adapted from in vitro studies with the ferroportin inhibitor VIT-2763. The EC50 for iron retention was higher than that of hepcidin (39 nM). The IC50 for hepcidin competition is for hepcidin itself, indicating the concentration at which it half-maximally inhibits its own binding.[4][16]
Mandatory Visualizations
Caption: Signaling pathway of ferroportin-mediated iron export and its inhibition.
Caption: Workflow for controlling confounding variables in this compound experiments.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ferroportin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Regulating ferroportin-1 and transferrin receptor-1 expression: A novel function of hydrogen sulfide [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroportin Mediated Control of Iron Metabolism and Disease | Blood | American Society of Hematology [ashpublications.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Reduced iron export associated with hepcidin resistance can explain the iron overload spectrum in ferroportin disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer conditions for Ferroportin-IN-1 activity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ferroportin-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Ferroportin (FPN), the only known cellular iron exporter in vertebrates.[1][2] Its mechanism is believed to be analogous to the endogenous peptide hormone hepcidin.[3][4] this compound binds to ferroportin, likely on its extracellular side, which induces its internalization, ubiquitination, and subsequent degradation in the lysosome.[3][5][6] This prevents the export of iron from the cell, leading to intracellular iron retention.[5][7]
Q2: How should I reconstitute and store this compound?
A2: For initial reconstitution, use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Aliquot this stock into smaller volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C or -80°C. For cellular experiments, further dilute the stock solution into your aqueous assay buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.
Q3: In what types of assays can this compound be used?
A3: this compound is suitable for a variety of in vitro and cell-based assays designed to measure ferroportin activity. These include:
-
Cellular Iron Efflux Assays: To directly measure the inhibition of iron export.
-
Ferroportin Internalization Assays: To visualize and quantify the inhibitor-induced internalization of ferroportin from the cell surface.[8][9]
-
Hepcidin Competition Assays: To determine if the inhibitor competes with hepcidin for binding to ferroportin.[8][10]
-
Western Blotting: To detect the degradation of ferroportin protein levels following treatment.[11]
Q4: What is the expected potency (IC50) of this compound?
A4: The potency of a small molecule inhibitor can vary significantly between biochemical and cell-based assays.[12][13] For similar small molecule ferroportin inhibitors, IC50 values in cell-based competition assays are in the low nanomolar range (e.g., 9-13 nM).[8][9] However, the functional potency for inhibiting iron efflux may be higher (e.g., 60-130 nM).[3][10] We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for your specific experimental system. Inhibitors that are only effective at concentrations greater than 10 µM may be exhibiting off-target effects.[12]
Troubleshooting Guides
Problem 1: Low or No Activity in Cell-Based Assays
Q: I've added this compound to my cells, but I'm not seeing any inhibition of iron export or ferroportin internalization. What could be the issue?
A: This is a common issue when transitioning from biochemical to cellular systems.[13] Several factors could be at play. Follow these troubleshooting steps:
-
Confirm Ferroportin Expression: Ensure your chosen cell line endogenously expresses sufficient levels of ferroportin (e.g., J774 macrophages, HepG2 cells) or that your transfected cells show robust expression.[8][11] Ferroportin expression can be upregulated by treating cells with an iron source (e.g., ferric ammonium citrate) or hemin.[11]
-
Check Inhibitor Solubility: Small molecule inhibitors can precipitate in aqueous media, reducing their effective concentration.[12]
-
Action: Visually inspect your media for any precipitate after adding the diluted inhibitor. Try pre-diluting the DMSO stock in a small amount of fetal bovine serum (FBS) before adding it to the final medium to improve solubility.
-
-
Verify Inhibitor Stability: The compound may be unstable in your culture medium or buffer over the course of the experiment.
-
Action: Reduce the incubation time to see if an effect is observed at earlier time points.
-
-
Assess Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its target.[12]
-
Action: While this compound is designed to act on the extracellular face of ferroportin, poor permeability can be a general issue for small molecules. If direct measurement is not possible, consider using a different cell line or assay system.
-
-
Review Assay Conditions: Ensure the pH and ionic strength of your buffer are within the optimal physiological range (pH 7.2-7.4).
Problem 2: High Background or Inconsistent Results
Q: My assay results are highly variable between wells, and the negative control shows a high signal. What should I check?
A: High background and variability can obscure real effects. Consider the following:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay readouts.
-
Action: Ensure the final DMSO concentration is identical across all wells (including controls) and is kept at a minimum (ideally ≤0.5%).
-
-
Interfering Buffer Components: Some common reagents can interfere with assays.
-
Action: Avoid substances like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 (>1%) in your final assay buffer unless part of a lysis protocol.[14]
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells can behave unpredictably.
-
Action: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density. Perform a viability assay (e.g., Trypan Blue or MTT) to confirm cells are healthy after treatment.
-
-
Pipetting and Mixing: Inaccurate pipetting or insufficient mixing can lead to large well-to-well variability.[14]
-
Action: Use calibrated pipettes. When preparing reagents for multiple wells, create a master mix to ensure consistency.[14] Gently mix the plate after adding reagents.
-
Problem 3: Discrepancy Between Different Assay Types
Q: this compound looks potent in my internalization assay, but it's much weaker in the iron efflux assay. Why is there a difference?
A: This discrepancy is not unusual and can provide insight into the inhibitor's mechanism.
-
Different Biological Processes: The two assays measure distinct cellular events that occur on different timescales.
-
Internalization: Measures the physical removal of the transporter from the membrane, which can be a rapid process.[10]
-
Iron Efflux: Measures the functional consequence of internalization—the net decrease in iron export. This may take longer to become apparent, as some iron export may still occur via transporters already en route to degradation.
-
-
Mechanism of Action: Like hepcidin, this compound may have a dual mechanism: physically blocking the transporter's pore and inducing its internalization.[2][6] Your assays might be differentially sensitive to these two effects.
-
Action: Perform a time-course experiment for both assays. You may find that internalization occurs quickly, while the maximal inhibition of iron efflux is delayed.
-
Data & Recommended Starting Conditions
For any new experimental system, we recommend optimizing these parameters.
Table 1: Recommended Starting Buffer Conditions
| Parameter | Biochemical Assay (Reconstituted FPN) | Cell-Based Assay (Live Cells) | Lysis Buffer (for Western Blot) |
| Buffer System | HEPES or Tris | HBSS, PBS, or Cell Culture Medium | RIPA or Tris-Glycine based |
| pH | 7.4 - 8.0 | 7.2 - 7.4 | 7.4 - 8.0 |
| NaCl (mM) | 100 - 150 | 137 - 150 | 150 |
| KCl (mM) | 0 - 5 | 5 | - |
| Detergent | 0.05-0.1% DDM, Triton X-100, or specific copolymers | None (use ≤0.5% DMSO for compound) | 1% NP-40, 0.5% Deoxycholate, 0.1% SDS |
| Additives | Protease Inhibitor Cocktail | - | Protease & Phosphatase Inhibitors |
Note: Buffer choice for biochemical assays is highly dependent on the method used to solubilize and stabilize the purified ferroportin protein.[15][16]
Experimental Protocols & Workflows
Protocol 1: Cellular Ferroportin Internalization Assay
This protocol is adapted for cells stably expressing human ferroportin fused to a fluorescent tag (e.g., GFP) or a self-labeling tag (e.g., HaloTag).
Methodology:
-
Cell Plating: Plate ferroportin-expressing MDCK or HEK293 cells onto glass-bottom imaging plates and grow to 70-80% confluency.[8]
-
Labeling (if using HaloTag): If using a HaloTag system, incubate cells with a membrane-impermeant fluorescent ligand (e.g., HaloTag TMR-ligand) according to the manufacturer's protocol to label the surface-expressed ferroportin population.[8] Wash cells 3x with pre-warmed PBS to remove excess ligand.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and a positive control (synthetic hepcidin, ~1 µg/mL) in pre-warmed serum-free medium.
-
Incubation: Remove media from cells and add the inhibitor/control solutions. Incubate at 37°C. A typical time course is 0, 15, 30, 60, and 120 minutes.
-
Fixation: After incubation, wash cells 3x with cold PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Imaging: Wash cells again and image using confocal microscopy.
-
Analysis: Quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles. A positive result is a time- and dose-dependent decrease in membrane fluorescence and an increase in intracellular puncta.
Protocol 2: Calcein-AM Based Iron Efflux Assay
This method uses the fluorescent probe Calcein, which is quenched by iron. When iron is exported from the cell, the intracellular Calcein fluoresces more brightly.
Methodology:
-
Cell Plating: Plate a suitable cell line (e.g., J774 macrophages) in a 96-well black, clear-bottom plate and grow overnight.
-
Iron Loading: To ensure a detectable iron efflux, load the cells with iron. Incubate with 100 µM ferric ammonium citrate (FAC) for 18-24 hours.
-
Calcein Loading: Wash cells 2x with HBSS. Load cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C.
-
Inhibitor Treatment: Wash cells 2x with HBSS. Add solutions of this compound, a negative control (vehicle), and a positive control (hepcidin) to the wells.
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2-5 minutes for 1-2 hours using a plate reader.
-
Analysis: The rate of fluorescence increase is proportional to the rate of iron export. Calculate the slope of the fluorescence curve for each condition. A potent inhibitor will result in a significantly flatter slope compared to the vehicle control.
Visualizations
Signaling & Experimental Diagrams
Caption: Hepcidin/Ferroportin-IN-1 signaling pathway.
Caption: General workflow for inhibitor characterization.
Caption: Troubleshooting logic for low inhibitor activity.
References
- 1. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. youtube.com [youtube.com]
- 5. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ashpublications.org [ashpublications.org]
- 12. caymanchem.com [caymanchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nicoyalife.com [nicoyalife.com]
Dealing with inconsistent results from Ferroportin-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Ferroportin-IN-1.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments with this compound.
Question: Why am I observing high variability in the dose-response curve of this compound across replicate experiments?
Possible Causes and Solutions:
High variability in dose-response curves can stem from several factors, from compound handling to experimental setup. Below is a systematic guide to troubleshoot this issue.
-
Inconsistent Solubilization: this compound, like many small molecules, can be challenging to dissolve completely and consistently.
-
Solution: Follow a strict, standardized solubilization protocol. Sonication or gentle heating may be required to ensure complete dissolution. Visually inspect the solution for any precipitation before each use. Prepare fresh dilutions for each experiment from a concentrated stock.
-
-
Compound Instability: The stability of this compound in your specific cell culture medium or buffer at the working concentration may be limited.
-
Solution: Minimize the time between adding the compound to the medium and starting the experiment. For longer-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
-
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to a drug.
-
Solution: Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding density and confluence across all wells and experiments. Regularly monitor cell health and morphology.
-
-
Assay-Specific Variability: The endpoint assay used to measure the effect of this compound (e.g., cell viability, protein expression) may have inherent variability.
-
Solution: Optimize your assay protocol to minimize variability. Include appropriate positive and negative controls in every experiment. Ensure that the assay readout is within the linear range of detection.
-
Troubleshooting Workflow for Dose-Response Variability
Caption: Troubleshooting decision tree for inconsistent dose-response curves.
Question: I am not observing the expected increase in intracellular iron levels after treating cells with this compound. What could be the reason?
Possible Causes and Solutions:
Several factors can lead to a lack of the expected phenotype. Consider the following possibilities:
-
Low Ferroportin Expression: The cell line you are using may not express sufficient levels of ferroportin at the plasma membrane for the inhibitory effect of this compound to be significant.[1][2]
-
Solution: Confirm ferroportin expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, immunofluorescence) levels. If expression is low, you may need to use a different cell line or a system where ferroportin expression is induced.
-
-
Rapid Drug Metabolism: The cells may be metabolizing this compound into an inactive form.
-
Solution: Consider using a higher concentration of the inhibitor or reducing the incubation time to capture the initial effect before significant metabolism occurs.
-
-
Compensatory Mechanisms: Cells have intricate iron homeostasis mechanisms.[3][4] Upon ferroportin inhibition, cells might upregulate other iron export pathways or downregulate iron import to compensate.
-
Solution: Perform a time-course experiment to measure intracellular iron at earlier time points. You can also investigate the expression of other iron-related genes and proteins, such as transferrin receptor 1 (TfR1) and ferritin, to understand the cellular response.[5]
-
-
Incorrect Assay for Iron Measurement: The method used to detect intracellular iron may not be sensitive enough or may be prone to artifacts.
-
Solution: Use a well-validated and sensitive method for iron detection, such as a commercially available iron assay kit or inductively coupled plasma mass spectrometry (ICP-MS). Ensure you have appropriate positive and negative controls for your iron measurement assay.
-
Question: I am observing unexpected off-target effects or cytotoxicity at concentrations where this compound should be specific. How can I address this?
Possible Causes and Solutions:
Off-target effects are a common challenge with small molecule inhibitors.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to non-specific effects and cytotoxicity.[6]
-
Solution: Determine the critical aggregation concentration (CAC) of this compound in your experimental medium. Work at concentrations below the CAC. Ensure complete solubilization, as precipitates can act as seeds for aggregation.
-
-
Chemical Reactivity: The chemical structure of the inhibitor might contain reactive moieties that can interact non-specifically with cellular components.
-
Solution: Review the chemical structure of this compound for any potential reactive groups. If possible, test a structurally related but inactive analog as a negative control to confirm that the observed effects are due to ferroportin inhibition.
-
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to perturbations in iron metabolism or may express other proteins that interact with this compound.
-
Solution: Test the effect of this compound in a different cell line with a known and robust ferroportin expression to see if the cytotoxicity is cell-type specific. A rescue experiment, where the cytotoxic effect is reversed by an iron chelator, can also help to confirm that the effect is on-target.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of ferroportin (FPN), the only known vertebrate iron exporter.[7][8] Ferroportin transports iron from the cytoplasm to the extracellular space.[7] By inhibiting ferroportin, this compound blocks this iron efflux, leading to an increase in intracellular iron levels. This mechanism is similar to the natural regulation of ferroportin by the hormone hepcidin, which binds to ferroportin and induces its internalization and degradation.[9][10]
Mechanism of this compound Action
Caption: this compound blocks the export of intracellular iron.
How should I dissolve and store this compound?
Proper handling of this compound is crucial for obtaining consistent results.
-
Dissolving: this compound is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For in vivo studies, specific formulations are required.[11]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[11] Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller volumes for single use.
Recommended Solubilization Protocols for In Vivo Studies [11]
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
What are the expected downstream effects of this compound treatment?
Inhibition of ferroportin by this compound is expected to trigger a cellular response to increased intracellular iron. This can include:
-
Decreased Transferrin Receptor 1 (TfR1) expression: As intracellular iron levels rise, the cell will reduce the expression of the primary iron import protein, TfR1.[5]
-
Increased Ferritin expression: The cell will increase the expression of ferritin, the primary iron storage protein, to sequester the excess iron and prevent oxidative stress.[5]
-
Induction of Ferroptosis: In some cancer cell lines, a significant increase in intracellular iron can lead to a form of regulated cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation.[12]
Signaling Pathway of Ferroportin Inhibition
Caption: Downstream effects of ferroportin inhibition by this compound.
What are some key experimental considerations when using this compound?
-
Cell Line Selection: Choose a cell line with well-characterized ferroportin expression and iron metabolism.
-
Dose-Response and Time-Course: Perform thorough dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific experimental system and endpoint.
-
Controls: Always include appropriate vehicle controls (e.g., DMSO) and, if possible, a positive control (e.g., hepcidin) and a negative control (an inactive analog).
-
Orthogonal Assays: Confirm your findings using multiple, independent assays to measure the effects of this compound. For example, if you observe decreased cell viability, confirm that it is associated with increased intracellular iron and markers of ferroptosis.
General Experimental Workflow
| Step | Description | Key Considerations |
| 1. Cell Culture | Plate cells at a consistent density. | Use cells with low passage number. |
| 2. Compound Preparation | Prepare fresh dilutions of this compound from a frozen stock. | Ensure complete solubilization. |
| 3. Treatment | Treat cells with this compound and controls for the desired time. | Include vehicle and positive/negative controls. |
| 4. Endpoint Assay | Perform assays to measure the desired outcome (e.g., intracellular iron, protein expression, cell viability). | Use validated and optimized assay protocols. |
| 5. Data Analysis | Analyze the data and compare the effects of this compound to controls. | Use appropriate statistical methods. |
References
- 1. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hepcidin and Ferroportin: The New Players in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Ferroportin-Mediated Iron Depletion in Cells Representative of Different Histological Subtypes of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dovepress.com [dovepress.com]
Minimizing background noise in Ferroportin-IN-1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in Ferroportin-IN-1 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Ferroportin-1 (FPN1), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known iron exporter in vertebrates. It plays a crucial role in iron homeostasis by transporting iron from the inside of a cell to the outside. This compound is a small molecule inhibitor that likely acts by binding to ferroportin, which may block iron export by occluding the transport channel. This is a similar, though not identical, mechanism to hepcidin, the natural regulator of ferroportin, which induces the internalization and degradation of ferroportin to decrease iron export.[1][2]
Q2: What are the common assays used to study this compound activity?
Common assays to investigate the effects of this compound include:
-
Western Blotting: To assess the total protein levels of ferroportin in cells or tissues.[3][4]
-
Immunofluorescence (IF) / Immunocytochemistry (ICC): To visualize the subcellular localization of ferroportin and observe any changes induced by the inhibitor.[5][6]
-
Iron Export Assays: To directly measure the ability of cells to export iron, often using iron isotopes (e.g., 55Fe) or iron-sensitive fluorescent probes.[3]
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to the ferroportin protein within a cellular context.
-
Fluorescence Polarization Assays: A cell-free method to quantify the binding affinity of the inhibitor to purified ferroportin protein.[1]
Q3: What are the primary sources of background noise in this compound assays?
High background noise can obscure the specific signal and lead to inaccurate data interpretation. The main culprits include:
-
Non-specific antibody binding: The primary or secondary antibody may bind to other proteins besides the target.[7][8]
-
Autofluorescence: Some cell types or components of the assay medium can naturally fluoresce at the same wavelength as the detection fluorophore.[9][10]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites on the membrane (Western Blot) or cells (IF/ICC).[7][8]
-
Suboptimal antibody concentrations: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.[7][8]
-
Inadequate washing: Insufficient washing steps can leave unbound antibodies behind, contributing to background.[8][11]
Troubleshooting Guides
High Background in Immunofluorescence (IF) / Immunocytochemistry (ICC)
High background in imaging assays can make it difficult to distinguish the true signal from noise.
| Potential Cause | Recommended Solution |
| Antibody concentration is too high | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series.[7][8] |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Use a blocking serum from the same species as the secondary antibody. Consider using a protein-free blocking buffer if serum components are causing issues.[7][8] |
| Non-specific secondary antibody binding | Run a control with only the secondary antibody to check for non-specific binding. If staining is observed, consider using a pre-adsorbed secondary antibody or a different secondary antibody.[7] |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T).[8][11] |
| Sample autofluorescence | Image unstained cells to determine the level of autofluorescence. If significant, consider using a different fluorophore with a longer excitation wavelength, or use a commercial autofluorescence quenching reagent.[9][10] |
| Fixative issues | Use fresh, high-quality fixative (e.g., paraformaldehyde). Over-fixation can sometimes increase background. Optimize fixation time.[9] |
High Background in Western Blotting
A clean Western blot with minimal background is crucial for accurate quantification.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions.[12] |
| Secondary antibody concentration too high | A high concentration of the secondary antibody is a common cause of high background. Titrate the secondary antibody to find the lowest concentration that still provides a strong signal. |
| Insufficient blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST. The choice of blocking agent may need to be optimized.[12] |
| Inadequate washing | Increase the number and duration of washes after antibody incubations. Ensure the entire membrane is submerged and agitated during washes.[13] |
| Membrane drying out | Never let the membrane dry out during the blotting process, as this can cause high, patchy background.[14] |
| Contaminated buffers | Use freshly prepared, filtered buffers to avoid microbial growth that can lead to blotchy background. |
| Overexposure | If using a chemiluminescent substrate, a very strong signal can appear as high background. Reduce the exposure time or use a substrate for less sensitive detection.[12] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Ferroportin
This protocol provides a general workflow for visualizing ferroportin in cultured cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS-T)
-
Primary antibody against Ferroportin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Workflow:
References
- 1. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue‐Specific Regulation of Ferroportin in Wild‐Type and Hjv‐/‐ Mice Following Dietary Iron Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for the multimeric structure of ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. ibidi.com [ibidi.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bu.edu [bu.edu]
- 14. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
Validation & Comparative
A Comparative Guide to Ferroportin Inhibitors: Benchmarking Ferroportin-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferroportin-IN-1 with other leading ferroportin inhibitors, supported by available experimental data. The information is intended to assist researchers in selecting the most appropriate tool compounds for their studies in iron metabolism and related diseases.
Ferroportin (FPN), the sole known cellular iron exporter, is a critical regulator of systemic iron homeostasis. Its inhibition presents a promising therapeutic strategy for iron overload disorders such as β-thalassemia and hemochromatosis. This guide focuses on a direct comparison of this compound against other notable inhibitors: VIT-2763 (Vamifeport) and Rusfertide.
Performance Comparison of Ferroportin Inhibitors
The following table summarizes the available quantitative data for this compound and its competitors. This data is essential for comparing the potency and mechanism of action of these inhibitors.
| Inhibitor | Target | Type | IC50 / EC50 | Mechanism of Action | Key Features |
| This compound | Ferroportin | Small Molecule | Data not publicly available | Presumed to directly inhibit ferroportin-mediated iron efflux. | Extracted from patent WO2020123850A1. |
| VIT-2763 (Vamifeport) | Ferroportin | Oral Small Molecule | IC50: 9 ± 5 nM (hepcidin displacement in J774 cells) EC50: 68 ± 21 nM (inhibition of iron efflux) | Competes with hepcidin for binding to ferroportin, inducing its internalization and degradation.[1] | First-in-class oral ferroportin inhibitor.[2] |
| Rusfertide (PTG-300) | Ferroportin | Injectable Peptide | EC50: 6.12 nM (ferroportin internalization assay)[3] | Hepcidin mimetic that binds to ferroportin, leading to its internalization and degradation, thereby restricting iron availability.[3][4][5] | 6- to 11-fold higher potency than native hepcidin.[6] |
Signaling Pathway and Experimental Workflow
To understand the context of ferroportin inhibition, it is crucial to visualize the underlying biological pathways and the experimental procedures used to evaluate these inhibitors.
The diagram above illustrates the natural regulation of ferroportin by hepcidin and the mechanism by which ferroportin inhibitors intervene. Hepcidin binding to ferroportin triggers a cascade of events leading to the transporter's degradation, thus reducing iron export. Ferroportin inhibitors can block this process, either by competing with hepcidin or by other mechanisms that prevent iron transport.
The workflow diagram outlines the key in vitro experiments used to characterize ferroportin inhibitors. These assays are crucial for determining the potency (IC50/EC50) and understanding the mechanism of action of new chemical entities like this compound.
Detailed Methodologies
Hepcidin-Ferroportin Binding Assay (Fluorescence Polarization)
This assay is used to determine the ability of a test compound to compete with hepcidin for binding to ferroportin.
Principle: A fluorescently labeled hepcidin peptide is used as a probe. When the probe binds to the larger ferroportin protein, its rotation slows, resulting in a high fluorescence polarization (FP) signal. A competing inhibitor will displace the fluorescent probe, leading to a decrease in the FP signal.
Protocol Outline:
-
Reagents:
-
Purified, nanodisc-reconstituted human ferroportin.
-
Fluorescently labeled hepcidin (e.g., Rhodamine Green-hepcidin).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
-
Procedure:
-
In a 384-well black plate, add a fixed concentration of fluorescently labeled hepcidin and ferroportin.
-
Add serial dilutions of the test inhibitor.
-
Incubate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Iron Efflux Assay (⁵⁹Fe Export)
This assay directly measures the ability of an inhibitor to block the export of iron from cells.
Principle: Cells expressing ferroportin are loaded with radioactive iron (⁵⁹Fe). The amount of ⁵⁹Fe released into the culture medium over time is measured in the presence and absence of the inhibitor.
Protocol Outline:
-
Cell Culture:
-
Use a cell line that endogenously or inducibly expresses ferroportin (e.g., J774 macrophages or T47D breast cancer cells).[1]
-
-
Iron Loading:
-
Incubate cells with ⁵⁹Fe-labeled ferric ammonium citrate or ⁵⁹Fe-transferrin to load the intracellular iron pool.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess extracellular ⁵⁹Fe.
-
Incubate the cells with various concentrations of the test inhibitor.
-
-
Measurement of Iron Efflux:
-
At different time points, collect the culture medium.
-
Measure the radioactivity in the medium and in the cell lysate using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of ⁵⁹Fe exported at each inhibitor concentration.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Ferroportin Internalization Assay
This assay assesses whether an inhibitor induces the internalization and degradation of ferroportin, similar to the action of hepcidin.
Principle: A cell line expressing a fluorescently tagged ferroportin (e.g., FPN-GFP) is used. The localization of the fluorescent signal is monitored by microscopy after treatment with the inhibitor. A decrease in plasma membrane fluorescence indicates internalization.
Protocol Outline:
-
Cell Line:
-
Use a stable cell line expressing a fluorescently tagged ferroportin (e.g., HEK293 cells with FPN-GFP).
-
-
Inhibitor Treatment:
-
Treat the cells with the test inhibitor at a fixed concentration over a time course.
-
-
Microscopy:
-
Visualize the cells using fluorescence microscopy at different time points.
-
Quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments.
-
-
Western Blotting (Optional):
-
Lyse the cells at different time points after inhibitor treatment.
-
Perform western blotting to detect the total levels of ferroportin protein to confirm degradation.
-
-
Data Analysis:
-
Quantify the change in membrane fluorescence over time to determine the rate of internalization.
-
Conclusion
While this compound is identified as a ferroportin inhibitor, the lack of publicly available quantitative performance data makes a direct and comprehensive comparison with established inhibitors like VIT-2763 and Rusfertide challenging. VIT-2763 has demonstrated potent inhibition of hepcidin binding and iron efflux in the nanomolar range and is orally available. Rusfertide, a hepcidin mimetic, shows even greater potency in inducing ferroportin internalization.
For researchers considering this compound, it is recommended to perform the described in vitro assays to determine its potency and mechanism of action. This will enable a more informed decision on its suitability for specific research applications in the study of iron metabolism and the development of novel therapeutics for iron-related disorders.
References
- 1. escholarship.org [escholarship.org]
- 2. Pharmacokinetics and Pharmacodynamics of Rusfertide, a Hepcidin Mimetic, Following Subcutaneous Administration of a Lyophilized Powder Formulation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 6. Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ferroportin-IN-1's Effect: A Comparative Guide Using Anti-Ferroportin Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the efficacy of Ferroportin-IN-1, a novel ferroportin inhibitor. This document outlines the use of anti-ferroportin antibodies in key immunoassays and compares this approach with alternative validation techniques, supported by experimental data and detailed protocols.
Ferroportin-1 (FPN1), the only known vertebrate iron exporter, plays a crucial role in systemic iron homeostasis.[1][2] Its activity is post-translationally regulated by the peptide hormone hepcidin, which binds to ferroportin, inducing its internalization and subsequent degradation, thereby limiting iron release into the bloodstream.[1] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. Consequently, small molecule inhibitors of ferroportin that mimic the action of hepcidin, such as this compound, are of significant therapeutic interest.
This compound is a ferroportin inhibitor identified from patent WO2020123850A1 (compound 23) and is under investigation for its potential in treating diseases associated with iron overload or dysregulated iron metabolism.[3] Validating the on-target effect of such inhibitors is a critical step in their development. Anti-ferroportin antibodies are indispensable tools for this purpose, enabling the direct visualization and quantification of the inhibitor's impact on ferroportin protein levels and subcellular localization.
Comparative Analysis of Ferroportin Inhibitors
A direct quantitative comparison of the potency of this compound with other well-characterized ferroportin inhibitors, such as VIT-2763 (vamifeport), is essential for evaluating its relative efficacy. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in relevant in vitro assays.
| Inhibitor | Assay | Potency (IC50/EC50) | Reference |
| This compound | Data not publicly available | Not available | |
| VIT-2763 (vamifeport) | TMR-hepcidin displacement from ferroportin | IC50: 24 ± 13 nM | [4] |
| Competition with fluorescently labeled hepcidin for ferroportin binding (J774 cells) | IC50: 9 ± 5 nM | [4] | |
| Inhibition of cellular iron efflux | EC50: 68 ± 21 nM | [5] | |
| BLA reporter gene activity (intracellular iron increase) | EC50: 140 ± 50 nM | [3] |
While specific quantitative data for this compound is not yet publicly available, the data for the clinical-stage inhibitor VIT-2763 provides a benchmark for the expected potency of novel ferroportin inhibitors.
Validating this compound's Effect Using Anti-Ferroportin Antibodies
The primary mechanism of action for a hepcidin-mimetic ferroportin inhibitor like this compound is to induce the internalization and degradation of ferroportin. Anti-ferroportin antibodies are crucial for directly demonstrating this effect through methods such as Western Blotting and Immunofluorescence.
Experimental Workflow and Signaling Pathway
The binding of a ferroportin inhibitor, mimicking hepcidin, to the ferroportin protein on the cell surface triggers a signaling cascade that leads to its removal from the membrane and subsequent degradation. This process can be monitored using anti-ferroportin antibodies.
Western Blotting to Quantify Ferroportin Degradation
Western blotting is a quantitative method to assess the total cellular levels of ferroportin protein following treatment with an inhibitor. A successful inhibitor will lead to a dose- and time-dependent decrease in the intensity of the ferroportin band.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells known to express endogenous ferroportin (e.g., J774 macrophages or HepG2 hepatoma cells) and treat with varying concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane. Note: For ferroportin, it is often recommended not to boil the samples before loading as this can cause aggregation.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary anti-ferroportin antibody (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Expected Results: A decrease in the ferroportin protein band intensity with increasing concentrations and duration of this compound treatment.
Immunofluorescence to Visualize Ferroportin Internalization
Immunofluorescence allows for the visualization of ferroportin's subcellular localization. In untreated cells, ferroportin is predominantly located on the plasma membrane.[6][7] Upon treatment with a hepcidin-mimetic inhibitor, ferroportin is expected to internalize into intracellular vesicles.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for a specified time (e.g., 90 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block with a solution containing 5% normal goat serum in PBS for 1 hour. Incubate with the primary anti-ferroportin antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) for 1 hour in the dark. Counterstain nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope.
Expected Results: A shift in the fluorescent signal for ferroportin from a clear plasma membrane localization in control cells to a punctate, vesicular pattern within the cytoplasm of this compound-treated cells.
Comparison with Alternative Validation Methods
While antibody-based methods provide direct evidence of the inhibitor's effect on the ferroportin protein, alternative methods can be used to assess the functional consequences of ferroportin inhibition.
Cellular Iron Assays
Inhibiting ferroportin, the iron exporter, is expected to lead to an increase in intracellular iron levels. This can be quantified using colorimetric iron assays.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Cell Lysis and Sample Preparation: Homogenize cells in iron assay buffer. Centrifuge to remove insoluble material.
-
Iron Reduction (for total iron): Add an iron reducer to the samples to convert Fe³⁺ to Fe²⁺.
-
Colorimetric Reaction: Add a chromogenic probe that reacts with Fe²⁺ to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 593 nm) and calculate the iron concentration based on a standard curve.
Expected Results: A dose-dependent increase in intracellular iron concentration in cells treated with this compound.
Transferrin Uptake Assay
As a downstream consequence of altered iron homeostasis, changes in transferrin receptor-mediated iron uptake may occur. This can be assessed using a transferrin uptake assay.
Experimental Protocol:
-
Cell Treatment and Starvation: Treat cells with this compound. Subsequently, starve the cells in serum-free media to upregulate transferrin receptors.
-
Incubation with Labeled Transferrin: Incubate the cells with fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 647) for a short period (e.g., 1-10 minutes) at 37°C to allow for endocytosis.
-
Fixation and Imaging/Flow Cytometry: Fix the cells and either visualize the internalized transferrin by fluorescence microscopy or quantify the fluorescence intensity per cell using flow cytometry.
Expected Results: The effect on transferrin uptake can be complex and may depend on the cell type and the duration of inhibitor treatment. Initially, increased intracellular iron may lead to a decrease in transferrin receptor expression and thus reduced transferrin uptake.
Conclusion
Validating the effect of a novel ferroportin inhibitor like this compound requires a multi-faceted approach. Anti-ferroportin antibodies are essential for directly demonstrating the inhibitor's mechanism of action, namely the induction of ferroportin degradation and internalization, through techniques like Western blotting and immunofluorescence. These direct methods should be complemented with functional assays, such as cellular iron assays, to confirm the expected physiological consequence of ferroportin inhibition. For a comprehensive evaluation of the inhibitor's therapeutic potential, in vivo studies in relevant animal models are indispensable to assess systemic effects on iron homeostasis and disease-relevant endpoints. The combination of these methodologies will provide robust validation of this compound's efficacy and on-target activity.
References
- 1. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Biophysical and Cell Biological Properties of Ferroportin, a Multi-Pass Integral Membrane Protein Iron Exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020123850A1 - Ferroportin inhibitors and methods of use - Google Patents [patents.google.com]
- 5. Immunolocalization of Ferroportin in Healthy and Anemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunolocalization of ferroportin in healthy and anemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule Ferroportin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule ferroportin inhibitors, focusing on the current clinical-stage landscape. This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes the underlying biological pathways and experimental workflows.
The regulation of iron homeostasis is a critical therapeutic target for a range of hematological disorders characterized by iron overload and ineffective erythropoiesis, such as β-thalassemia and sickle cell disease. Ferroportin, the sole known cellular iron exporter, plays a central role in this process. Its activity is physiologically modulated by the peptide hormone hepcidin, which binds to ferroportin, inducing its internalization and degradation, thereby blocking iron efflux into the plasma.[1][2] The development of small molecule inhibitors of ferroportin that can be orally administered represents a promising therapeutic strategy. This guide focuses on vamifeport (VIT-2763), the first oral small molecule ferroportin inhibitor to enter clinical development, and compares its activity to the natural ligand, hepcidin.[3][4]
The Hepcidin-Ferroportin Signaling Pathway
The hepcidin-ferroportin axis is the master regulator of systemic iron balance. Hepcidin, produced primarily by the liver in response to high iron levels or inflammation, binds to ferroportin on the surface of enterocytes, macrophages, and hepatocytes.[1][2] This binding event triggers the internalization and subsequent degradation of ferroportin, effectively trapping iron within these cells and lowering plasma iron concentrations.[1][2] In conditions like β-thalassemia, low hepcidin levels lead to excessive ferroportin activity and iron overload.[5] Small molecule inhibitors of ferroportin aim to mimic the action of hepcidin, providing a therapeutic intervention to restrict iron availability.
Caption: The Hepcidin-Ferroportin signaling pathway illustrating the regulatory action of hepcidin and small molecule inhibitors on ferroportin-mediated iron export.
Quantitative Comparison of Ferroportin Inhibitors
Vamifeport has been shown to compete with hepcidin for binding to ferroportin and to inhibit cellular iron efflux with comparable potency.[4] The following table summarizes key in vitro efficacy data for vamifeport in comparison to hepcidin.
| Parameter | Vamifeport (VIT-2763) | Hepcidin | Assay System | Reference |
| Hepcidin Competition IC50 | 9 ± 5 nM | 13 ± 4 nM | J774 mouse macrophage cell line | [4][6] |
| Ferroportin Binding IC50 | 24 ± 13 nM | 533 ± 250 nM | Purified human ferroportin (fluorescence polarization) | [6] |
| Cellular Iron Efflux EC50 | 68 ± 21 nM | 123 ± 46 nM | T47D human breast cancer cell line | [4] |
Preclinical and Clinical Pharmacokinetics of Vamifeport
Pharmacokinetic studies in healthy volunteers have demonstrated that vamifeport is rapidly absorbed with a half-life that supports once or twice daily dosing.[7][8][9]
| Parameter | Value | Species/Study Population | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 3.0 hours (single dose) | Healthy Human Volunteers | [8] |
| Elimination Half-life (T1/2) | 1.9 - 5.3 hours (single dose) | Healthy Human Volunteers | [7][8][9] |
| Absorption | Detectable levels 15-30 minutes post-dose | Healthy Human Volunteers | [7][8][9] |
| Accumulation | Minimal after multiple doses | Healthy Human Volunteers | [7][8] |
Experimental Protocols
The characterization of small molecule ferroportin inhibitors involves a series of in vitro and in vivo assays to determine their potency, mechanism of action, and efficacy.
Experimental Workflow for Ferroportin Inhibitor Characterization
Caption: A typical experimental workflow for the discovery and preclinical development of small molecule ferroportin inhibitors.
Hepcidin Competition Binding Assay
Objective: To determine the ability of a test compound to compete with hepcidin for binding to ferroportin on cells.
Methodology:
-
Cell Line: J774 mouse macrophage cells, which endogenously express ferroportin, are commonly used.[6]
-
Reagents: Fluorescently labeled hepcidin (e.g., TMR-hepcidin) and unlabeled test compound (e.g., vamifeport) or unlabeled hepcidin as a positive control.[6]
-
Procedure:
-
J774 cells are seeded in microplates and cultured.
-
Cells are incubated with a fixed concentration of fluorescently labeled hepcidin and varying concentrations of the test compound or unlabeled hepcidin.
-
After incubation, cells are washed to remove unbound reagents.
-
The amount of cell-associated fluorescence is quantified using a plate reader or high-content imaging system.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the fluorescent hepcidin binding, is calculated.[6]
Cellular Iron Efflux Assay
Objective: To measure the functional effect of a test compound on the ability of ferroportin to export iron from cells.
Methodology:
-
Cell Line: A human cell line expressing endogenous ferroportin, such as the T47D breast cancer cell line, is suitable.[6]
-
Reagents: A stable iron isotope (e.g., 58Fe) complexed with a carrier (e.g., ferric ammonium citrate), the test compound, and hepcidin as a positive control.
-
Procedure:
-
Cells are loaded with the stable iron isotope for a defined period (e.g., 20 hours).[6]
-
The cells are then washed and incubated with fresh medium containing the test compound or hepcidin at various concentrations.
-
The amount of the iron isotope exported into the medium and the amount remaining in the cells are measured over time using inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Data Analysis: The EC50 value, the concentration of the test compound that inhibits 50% of the iron efflux, is determined.[4]
In Vivo Efficacy in a Mouse Model of β-Thalassemia
Objective: To evaluate the therapeutic potential of a ferroportin inhibitor in a relevant animal model of iron overload and ineffective erythropoiesis.
Methodology:
-
Animal Model: The Hbbth3/+ mouse model, which mimics many of the features of human β-thalassemia intermedia, is frequently used.[1][10]
-
Treatment: The test compound (e.g., vamifeport) is administered orally to the mice for a specified duration (e.g., 36 days).[11]
-
Parameters Measured:
-
Hematological parameters: Hemoglobin, red blood cell count, reticulocyte count, and red blood cell indices (e.g., MCV, MCH) are measured using an automated hematology analyzer.[1]
-
Iron status: Serum iron, transferrin saturation, and tissue iron content (e.g., in the liver and spleen) are quantified.[1]
-
Erythropoiesis: The proportion of erythroid precursors in the bone marrow and spleen is assessed by flow cytometry.[1]
-
-
Data Analysis: The effects of the treatment are compared to a vehicle-treated control group to determine the statistical significance of any improvements in anemia, iron overload, and ineffective erythropoiesis.[1]
Conclusion
Vamifeport (VIT-2763) is a pioneering oral small molecule ferroportin inhibitor that has demonstrated promising preclinical and early clinical activity.[3][4] Its ability to mimic the physiological effects of hepcidin by blocking ferroportin-mediated iron efflux provides a strong rationale for its development in the treatment of β-thalassemia and other disorders of iron overload.[1] The experimental protocols detailed in this guide provide a framework for the continued discovery and evaluation of novel small molecule ferroportin inhibitors. Further head-to-head comparative studies with other emerging small molecule inhibitors will be crucial to fully understand the therapeutic landscape for targeting ferroportin.
References
- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 8. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ferroportin inhibitor vamifeport ameliorates ineffective erythropoiesis in a mouse model of β-thalassemia with blood transfusions | Haematologica [haematologica.org]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Ferroportin-IN-1 and its Alternatives: Evaluating Experimental Reproducibility
For researchers and drug development professionals investigating iron metabolism and related disorders, the ability to reliably modulate the iron exporter ferroportin is of significant interest. This guide provides a comparative overview of Ferroportin-IN-1 and its better-characterized alternative, Vamifeport (VIT-2763), with a focus on the available experimental data to assess the potential for reproducible research.
This compound: An Uncharacterized Inhibitor
This compound is commercially available as a ferroportin inhibitor.[1][2] It is described as being extracted from patent WO2020123850A1, compound 23.[1][2] However, a thorough review of publicly available scientific literature reveals a lack of peer-reviewed studies detailing its experimental validation, performance, or reproducibility. As a result, researchers considering this compound should be aware that its efficacy and mechanism of action have not been independently and robustly demonstrated in the public domain.
Vamifeport (VIT-2763): A Clinically Investigated Ferroportin Inhibitor
In contrast, Vamifeport (also known as VIT-2763) is an orally bioavailable small molecule inhibitor of ferroportin that has undergone extensive preclinical characterization and is currently in clinical development.[3][4][5] Vamifeport acts as a hepcidin mimetic, binding to ferroportin to induce its internalization and degradation, thereby blocking cellular iron efflux.[3][4][6] Its mechanism of action and performance have been documented in multiple studies, providing a basis for reproducible experimental work.
Quantitative Performance Data
The following tables summarize the key in vitro performance metrics of Vamifeport in comparison to hepcidin, the natural regulator of ferroportin. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Potency of Vamifeport vs. Hepcidin
| Compound | IC50 (Hepcidin Competition) | EC50 (Cellular Iron Efflux) |
| Vamifeport (VIT-2763) | 9 ± 5 nM[3] | 68 ± 21 nM[3][7] |
| Hepcidin | 13 ± 4 nM[3] | 123 ± 46 nM[3][7] |
Table 2: In Vivo Effects of Vamifeport in a Mouse Model of β-thalassemia
| Treatment | Serum Iron Reduction | Spleen Weight Reduction |
| Vamifeport (30 mg/kg) | 77%[3] | 52%[3] |
| Vamifeport (100 mg/kg) | 84%[3] | 65%[3] |
Alternative Ferroportin Modulator: Rusfertide
Another class of ferroportin modulators includes hepcidin mimetics like Rusfertide (PTG-300). Unlike small molecule inhibitors that compete with hepcidin, Rusfertide is a peptide that mimics the action of hepcidin, leading to the degradation of ferroportin.[2][8][9][10] This offers an alternative mechanism for researchers studying ferroportin regulation.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating ferroportin inhibitors.
Caption: Hepcidin and Vamifeport Signaling Pathway.
Caption: Experimental Workflow for Ferroportin Inhibitor Characterization.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in preclinical studies of Vamifeport and represent standard assays for characterizing ferroportin inhibitors.
Hepcidin Competition Binding Assay
-
Objective: To determine the concentration at which a test compound inhibits 50% of fluorescently labeled hepcidin binding to ferroportin (IC50).
-
Cell Line: J774 mouse macrophage cell line, which endogenously expresses ferroportin.[3]
-
Methodology:
-
Culture J774 cells to an appropriate density in 96-well plates.
-
Prepare a series of dilutions of the test compound (e.g., Vamifeport) and unlabeled hepcidin (for a standard curve).
-
Add the test compound dilutions to the cells, followed by a fixed concentration of fluorescently labeled hepcidin.
-
Incubate the plate for a specified time at 37°C to allow for competitive binding.
-
Wash the cells to remove unbound hepcidin.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Ferroportin Internalization Assay
-
Objective: To visually and quantitatively assess the ability of a compound to induce the internalization of ferroportin from the cell surface.
-
Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing fluorescently-tagged human ferroportin.[11]
-
Methodology:
-
Seed MDCK-ferroportin cells on glass coverslips or in imaging-compatible plates.
-
Treat the cells with the test compound at various concentrations and for different time points.
-
Fix the cells with paraformaldehyde.
-
Mount the coverslips on microscope slides or image the plates directly using a confocal microscope.
-
Acquire images and quantify the fluorescence intensity at the cell membrane versus the intracellular compartments.
-
A decrease in membrane fluorescence and an increase in intracellular puncta are indicative of ferroportin internalization.
-
Cellular Iron Efflux Assay
-
Objective: To measure the functional consequence of ferroportin inhibition by quantifying the reduction in iron export from cells (EC50).
-
Cell Line: T47D human breast cancer cell line, which endogenously expresses ferroportin.[3]
-
Methodology:
-
Culture T47D cells and load them with a stable iron isotope (e.g., ⁵⁸Fe) by incubating them with ⁵⁸Fe-labeled iron sulfate.
-
Wash the cells to remove excess extracellular iron.
-
Treat the cells with a range of concentrations of the test compound.
-
After incubation, collect both the cell lysate and the culture medium.
-
Measure the amount of ⁵⁸Fe in both fractions using inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculate the percentage of iron efflux for each concentration as the amount of iron in the medium divided by the total iron (medium + lysate).
-
Determine the EC50 value, the concentration at which the compound inhibits iron efflux by 50%, from a dose-response curve.[3][7]
-
While this compound is available as a research tool, the lack of published, peer-reviewed data on its experimental performance and reproducibility makes it a high-risk choice for rigorous scientific investigation. In contrast, Vamifeport (VIT-2763) has been extensively characterized in preclinical studies, with quantitative data and established experimental protocols available in the scientific literature. For researchers seeking to conduct reproducible experiments targeting ferroportin, Vamifeport represents a more reliable and well-documented alternative. The provided data and protocols for Vamifeport can serve as a valuable resource for designing and interpreting experiments aimed at modulating ferroportin activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Vamifeport: Monography of the First Oral Ferroportin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Hepcidin Mimetics in Polycythemia Vera: Resolving the Irony of Iron deficiency and Erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
Control Experiments for Ferroportin-IN-1 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting control experiments in studies involving Ferroportin-IN-1, a small molecule inhibitor of the iron export protein ferroportin. Robust control experiments are critical for validating the on-target effects of this compound and distinguishing them from potential off-target or non-specific activities. This document outlines key experimental controls, provides detailed protocols for essential assays, and presents quantitative data for comparison with alternative ferroportin modulators.
Introduction to this compound
This compound is a small molecule inhibitor of ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1). Ferroportin is the only known cellular iron exporter in vertebrates and plays a crucial role in regulating systemic iron homeostasis[1][2]. It is highly expressed in cells central to iron absorption and recycling, such as duodenal enterocytes, macrophages, and hepatocytes. The activity of ferroportin is post-translationally regulated by the peptide hormone hepcidin. Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby blocking iron export into the plasma[1][3][4].
Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. Insufficient hepcidin or hepcidin-resistant ferroportin leads to iron overload conditions like hereditary hemochromatosis, while excessive hepcidin contributes to anemia of inflammation by sequestering iron within cells[5]. Small molecule inhibitors of ferroportin, such as this compound, are valuable research tools for studying iron metabolism and hold therapeutic potential for treating iron overload disorders. This compound has been identified as compound 23 in patent WO2020123850A1[1].
Core Principles of Control Experiments
When investigating the effects of this compound, a multi-faceted approach to controls is essential to ensure the specificity and validity of the findings. The following types of controls are recommended:
-
Positive Controls: These demonstrate that the experimental system is capable of producing the expected effect. For ferroportin inhibition studies, the endogenous regulator hepcidin is the most physiologically relevant positive control.
-
Negative Controls: These establish a baseline and control for non-specific effects of the experimental manipulation. A vehicle control (the solvent used to dissolve this compound, typically DMSO) is the most basic negative control. An inactive structural analog of this compound, if available, would provide a more stringent negative control.
-
Target Engagement Controls: These experiments confirm that this compound directly interacts with its intended target, ferroportin.
-
Downstream Effect Controls: These assess the functional consequences of ferroportin inhibition, providing evidence of on-target activity.
-
Off-Target Controls: These experiments aim to identify any unintended effects of this compound on other cellular proteins or pathways.
-
Comparison with Alternatives: Benchmarking the activity of this compound against other known ferroportin inhibitors provides valuable context for its potency and mechanism of action.
Comparative Data for Ferroportin Inhibitors
The following table summarizes key quantitative data for this compound and compares it with the well-characterized natural inhibitor, hepcidin, and another synthetic inhibitor, VIT-2763 (Vamifeport).
| Parameter | This compound | Hepcidin (Positive Control) | VIT-2763 (Vamifeport) (Alternative) | Reference |
| Target | Ferroportin (SLC40A1) | Ferroportin (SLC40A1) | Ferroportin (SLC40A1) | ,[3],[6] |
| Mechanism of Action | Inhibition of iron export | Induces internalization and degradation | Induces internalization and degradation | [1],[3],[7] |
| Molecular Weight | 464.52 g/mol | ~2.8 kDa | 408.4 g/mol | ,[5] |
| Reported IC50 | Data not publicly available | ~88.4 nM (HEK293 cells) | Low nanomolar range | [3] |
Key Experiments and Detailed Protocols
This section details the experimental protocols for essential assays to characterize the effects of this compound and includes the necessary controls.
In Vitro Ferroportin Inhibition Assay
This assay directly measures the ability of this compound to block the iron export function of ferroportin.
Principle: Cells overexpressing ferroportin are loaded with a fluorescent iron indicator that is quenched by iron. The rate of fluorescence de-quenching upon iron export is measured. Inhibition of ferroportin activity by this compound will result in a slower rate of de-quenching.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect cells with a plasmid encoding human ferroportin tagged with a fluorescent protein (e.g., GFP) to monitor expression and localization. Use a mock transfection (empty vector) as a negative control.
-
-
Iron Loading and Inhibitor Treatment:
-
24 hours post-transfection, load the cells with a fluorescent iron indicator (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess indicator.
-
Incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.
-
Positive Control: Treat cells with a known concentration of hepcidin (e.g., 100 nM).
-
Alternative Inhibitor: Treat cells with a known concentration of VIT-2763.
-
-
-
Measurement of Iron Export:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the rate of iron export.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase for each condition.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Ferroportin Degradation Assay (Western Blot)
This assay determines if this compound induces the degradation of the ferroportin protein, similar to the action of hepcidin.
Principle: The amount of ferroportin protein in cell lysates is quantified by Western blotting after treatment with this compound.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Use a cell line that endogenously expresses ferroportin (e.g., J774 macrophages or primary bone marrow-derived macrophages) or cells overexpressing tagged ferroportin.
-
Treat cells with this compound (at a concentration determined from the inhibition assay, e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Include the following controls:
-
Vehicle Control: Treat cells with DMSO for the longest time point.
-
Positive Control: Treat cells with hepcidin (e.g., 100 nM).
-
Protein Synthesis Inhibition Control: Treat cells with cycloheximide to assess the basal turnover rate of ferroportin.
-
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ferroportin.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for ferroportin and the loading control using densitometry software.
-
Normalize the ferroportin band intensity to the loading control for each sample.
-
Plot the normalized ferroportin levels against the treatment time.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a small molecule with its protein target in a cellular context.
Principle: The binding of a ligand (this compound) to its target protein (ferroportin) can increase the thermal stability of the protein. This increased stability is detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing ferroportin.
-
Treat the cells with this compound or vehicle (DMSO).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble ferroportin in each supernatant by Western blotting as described above.
-
-
Data Analysis:
-
Quantify the ferroportin band intensities at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble ferroportin against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of ferroportin.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying this compound.
Caption: The Hepcidin-Ferroportin Axis and Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
Downstream Markers of Ferroportin Inhibition
Inhibition of ferroportin is expected to increase intracellular iron levels. This will, in turn, modulate the expression of other iron-responsive proteins. Measuring these downstream markers provides further evidence for the on-target activity of this compound.
| Marker | Expected Change with FPN Inhibition | Rationale | Recommended Assay |
| Ferritin | Increase | Increased intracellular iron leads to increased synthesis of the iron storage protein, ferritin. | ELISA or Western Blot |
| Transferrin Receptor 1 (TfR1) | Decrease | Increased intracellular iron leads to the degradation of TfR1 mRNA, reducing iron uptake. | Western Blot or qPCR |
Off-Target Effect Considerations
It is crucial to consider and, where possible, test for potential off-target effects of this compound.
-
Cytotoxicity Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine if this compound exhibits general toxicity at the concentrations used in the functional assays.
-
Broad Kinase Screening: As many small molecule inhibitors can have off-target effects on kinases, a broad kinase screening panel can be employed to identify any unintended inhibitory activity.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that induced by hepcidin and ferroportin siRNA knockdown. A high degree of similarity supports on-target specificity.
Conclusion
A rigorous set of control experiments is indispensable for the credible investigation of this compound. By employing a combination of positive, negative, target engagement, and downstream effect controls, researchers can confidently attribute the observed biological effects to the specific inhibition of ferroportin. The experimental protocols and comparative data provided in this guide offer a robust framework for designing and interpreting these critical studies, ultimately advancing our understanding of iron metabolism and the therapeutic potential of ferroportin inhibitors.
References
- 1. WO2020123850A1 - Ferroportin inhibitors and methods of use - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. Development of a rapid and sensitive bioassay device using human cells immobilized in macroporous microcarriers for the on-site evaluation of environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2003104439A2 - Assay device that analyzes the absorption, metabolism, permeability and/or toxicity of a candidate compound - Google Patents [patents.google.com]
- 5. Vamifeport: Monography of the First Oral Ferroportin Inhibitor [mdpi.com]
- 6. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Ferroportin-IN-1 and Conventional Iron Chelators for Researchers
This guide offers a detailed comparison of Ferroportin-IN-1, a novel ferroportin inhibitor, against established iron chelators: Deferoxamine, Deferiprone, and Deferasirox. It is designed for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to inform therapeutic strategies for iron overload disorders.
Introduction to Iron Regulation and Therapeutic Strategies
Iron is a vital element for numerous biological functions, yet its excess is cytotoxic. The body's iron levels are meticulously regulated by the hepcidin-ferroportin axis. Ferroportin (FPN) is the only known cellular iron exporter, transporting iron from cells into the bloodstream.[1][2][3][4] The peptide hormone hepcidin, primarily produced by the liver, acts as the master regulator of ferroportin.[1][2][5][6] Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby blocking iron export and reducing plasma iron concentrations.[2][6][7]
Disorders of iron overload can arise from genetic conditions or chronic blood transfusions.[8] Traditional treatment involves iron chelation therapy, which utilizes agents that bind to excess iron, forming complexes that are then excreted from the body.[9][10] A newer therapeutic approach involves the inhibition of ferroportin, which mimics the action of hepcidin to limit iron entry into the circulation. This compound is a novel inhibitor of ferroportin, intended for research into diseases characterized by hepcidin deficiency or iron metabolism dysregulation.[11]
Mechanisms of Action: Ferroportin Inhibition vs. Iron Chelation
The fundamental difference between this compound and traditional iron chelators lies in their therapeutic targets.
This compound: This small molecule inhibitor directly targets the ferroportin protein. By binding to ferroportin, it blocks the transport of iron out of cells, effectively sequestering iron within enterocytes and macrophages. This action reduces the amount of iron entering the bloodstream, thereby lowering systemic iron levels. This mechanism is conceptually similar to the natural regulatory function of hepcidin.
Known Iron Chelators:
-
Deferoxamine (DFO): A hexadentate chelator that binds with high affinity to trivalent iron (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine.[12][13] This complex is then eliminated from the body primarily through the kidneys.[12][13] Deferoxamine chelates free iron in the bloodstream as well as iron from ferritin and hemosiderin.[14]
-
Deferiprone (DFP): An oral, bidentate chelator that forms a 3:1 complex with ferric iron.[15][16] This complex is water-soluble and excreted mainly in the urine.[15][17] Deferiprone is noted for its ability to penetrate cell membranes and chelate intracellular iron.[18]
-
Deferasirox (DFX): An orally active tridentate chelator that forms a 2:1 complex with iron. The resulting complex is primarily eliminated via biliary excretion in the feces.[17]
Below are diagrams illustrating these distinct mechanisms of action.
Caption: this compound blocks the iron export channel of Ferroportin.
References
- 1. Ferroportin and Iron Regulation in Breast Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroportin - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chelation therapy - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 14. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 16. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macsenlab.com [macsenlab.com]
- 18. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferroportin-IN-1 and Hepcidin: A Comparative Analysis of Ferroportin Regulation
A detailed comparison of the endogenous regulator hepcidin and a representative synthetic ferroportin inhibitor, VIT-2763, in modulating iron homeostasis.
In the intricate system of iron metabolism, the peptide hormone hepcidin serves as the master regulator, orchestrating iron absorption and distribution. Its primary target is ferroportin, the sole known cellular iron exporter. A class of synthetic molecules, known as ferroportin inhibitors, has been developed to mimic the effects of hepcidin, offering potential therapeutic avenues for iron overload disorders. This guide provides a comparative analysis of the endogenous hormone hepcidin and a well-characterized small molecule ferroportin inhibitor, VIT-2763 (vamifeport), which serves as a surrogate for the less-documented Ferroportin-IN-1.
While "this compound" is identified as a ferroportin inhibitor from patent WO2020123850A1, publicly available experimental data for this specific compound is scarce.[1][2][3] In contrast, VIT-2763 is a clinical-stage oral ferroportin inhibitor with a mechanism of action described as similar to hepcidin, making it a suitable analogue for this comparative guide.[4][5][6][7][8][9][10]
Mechanism of Action: A Tale of Two Inhibitors
Both hepcidin and VIT-2763 exert their effects by targeting ferroportin, a transmembrane protein responsible for exporting iron from cells into the bloodstream.[11][12] Their inhibitory actions, however, originate from different molecular classes: hepcidin is a 25-amino acid peptide, while VIT-2763 is a small organic molecule.[7]
Hepcidin: Upon binding to ferroportin, hepcidin induces the internalization and subsequent degradation of the transporter.[13][14][15] This process effectively traps iron within cells, particularly in duodenal enterocytes (preventing dietary iron absorption) and macrophages (hindering the recycling of iron from old red blood cells).[16][17]
VIT-2763: This small molecule acts as a direct competitor of hepcidin, binding to ferroportin and initiating a similar cascade of events.[4][8] Studies have shown that VIT-2763 triggers the ubiquitination, internalization, and degradation of ferroportin, thereby blocking its iron export activity.[4][9]
Quantitative Comparison of In Vitro Efficacy
Experimental data allows for a direct comparison of the potency of hepcidin and VIT-2763 in inhibiting ferroportin function.
| Parameter | Hepcidin | VIT-2763 | Cell Line | Assay Description |
| IC50 | 13 ± 4 nM | 9 ± 5 nM | J774 (macrophage) | Competition for binding and internalization of fluorescently labeled hepcidin.[4][8] |
| EC50 | 123 ± 46 nM | 68 ± 21 nM | T47D (human breast cancer) | Inhibition of cellular iron efflux using a stable isotope (58Fe) tracer.[4] |
| EC50 | 39 ± 20 nM | 140 ± 50 nM | HEK293 (human embryonic kidney) | Induction of a β-lactamase reporter gene activated by rising intracellular iron levels.[4][8] |
In Vivo Effects on Iron Homeostasis and Erythropoiesis
Preclinical studies in mouse models of β-thalassemia, a disease characterized by ineffective erythropoiesis and iron overload, have demonstrated the therapeutic potential of VIT-2763.
Hematological Parameters in Hbbth3/+ Mice Treated with VIT-2763
| Parameter | Vehicle Control (Hbbth3/+) | VIT-2763 (30 mg/kg) | VIT-2763 (100 mg/kg) | Wild-Type Control |
| Hemoglobin (g/dL) | ~9.5 | Increased | Increased | ~14 |
| RBC Count (106/µL) | ~10 | Increased | Increased | ~9.5 |
| Reticulocyte Count (%) | ~35 | Decreased | Decreased | ~5 |
| Mean Corpuscular Volume (fL) | ~50 | Decreased | Decreased | ~45 |
| Spleen Weight (% of body weight) | ~1.8 | Decreased | Decreased | ~0.4 |
Data adapted from a study in a mouse model of β-thalassemia intermedia.[4]
In an acute model of hypoferremia in C57BL/6 mice, oral administration of VIT-2763 (60 mg/kg) rapidly decreased serum iron levels to a comparable extent as an intraperitoneal injection of hepcidin (5 mg/kg) within 1 to 3 hours post-dosing.[8] A Phase 1 clinical trial in healthy volunteers showed that VIT-2763 was well-tolerated and led to a temporary decrease in mean serum iron levels and transferrin saturation.[18][19]
Experimental Protocols
Cellular Iron Efflux Assay
Objective: To quantify the inhibition of iron export from cells.
Methodology:
-
Cell Culture: Human breast cancer cells (T47D) expressing endogenous ferroportin are cultured.
-
Iron Loading: Cells are incubated for 20 hours with iron sulfate labeled with a stable isotope (58Fe).
-
Treatment: Cells are treated with varying concentrations of VIT-2763 or hepcidin.
-
Sample Collection: The cell supernatant is collected after a defined incubation period.
-
Quantification: The amount of 58Fe in the supernatant is measured using inductively coupled plasma mass spectrometry (ICP-MS) to determine the extent of iron efflux. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[4]
Ferroportin Internalization and Ubiquitination Assay
Objective: To visualize and quantify the internalization and ubiquitination of ferroportin.
Methodology:
-
Cell Culture: MDCK cells expressing human ferroportin fused to a fluorescent tag (e.g., HaloTag) or J774 cells with endogenous ferroportin are used.
-
Treatment: Cells are treated with either VIT-2763 or hepcidin for various time points.
-
Internalization Analysis (MDCK cells): The localization of the fluorescently tagged ferroportin is observed using fluorescence microscopy. A decrease in membrane fluorescence indicates internalization.
-
Ubiquitination Analysis (J774 cells): Cells are lysed, and ferroportin is immunoprecipitated. The immunoprecipitate is then analyzed by Western blot using an anti-ubiquitin antibody to detect ubiquitinated ferroportin.[4]
Conclusion
Both hepcidin and the small molecule inhibitor VIT-2763 effectively inhibit ferroportin-mediated iron export, albeit through the interaction of vastly different molecular structures with the same protein target. In vitro data demonstrates that VIT-2763 exhibits a potency comparable to, and in some assays, slightly higher than hepcidin. Preclinical in vivo studies with VIT-2763 have shown promising results in ameliorating the pathophysiology of β-thalassemia by restricting iron availability, leading to improved erythropoiesis and reduced iron overload. While direct experimental data for this compound remains limited in the public domain, the characterization of VIT-2763 provides a strong indication of the potential for small molecule inhibitors to mimic the physiological effects of hepcidin and offer novel therapeutic strategies for managing iron-related disorders. Further research into compounds like this compound will be crucial to expand the arsenal of tools available to researchers and clinicians in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2443432-65-1 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Oral Ferroportin Inhibitor VIT-2763 Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Hepcidin Regulates Cellular Iron Efflux by Binding to Ferroportin and Inducing Its Internalization | Semantic Scholar [semanticscholar.org]
- 15. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Oral ferroportin inhibitor VIT-2763: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ferroportin-Targeting Therapeutics: A Guide for Researchers
Introduction
Ferroportin, the sole known vertebrate iron exporter, plays a critical role in maintaining systemic iron homeostasis. Its dysregulation is implicated in a variety of disorders, including iron-overload diseases like β-thalassemia and hemochromatosis, as well as anemia of chronic disease. Consequently, ferroportin has emerged as a key therapeutic target. While information on a compound referred to as "Ferroportin-IN-1" is not publicly available, this guide provides a comparative analysis of two leading strategies for modulating the ferroportin pathway: direct inhibition with small molecules, exemplified by VIT-2763 (vamifeport) , and indirect modulation through hepcidin mimetics, represented by PTG-300 (rusfertide) . This analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Direct vs. Indirect Inhibition
The regulation of ferroportin activity is primarily governed by the peptide hormone hepcidin. Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation, thereby blocking cellular iron efflux.[1][2][3] Therapeutic strategies aim to mimic or enhance this natural regulatory mechanism.
VIT-2763 (vamifeport) is an orally bioavailable small molecule that acts as a direct ferroportin inhibitor. It competes with hepcidin for binding to ferroportin, which also leads to the internalization and degradation of the transporter.[4][5] This action effectively reduces the amount of iron released into the bloodstream from enterocytes (absorbing dietary iron), macrophages (recycling iron from old red blood cells), and hepatocytes (storing iron).[4][6]
PTG-300 (rusfertide) , on the other hand, is a hepcidin mimetic. It is a synthetic peptide that mimics the function of endogenous hepcidin.[7][8] By binding to ferroportin, PTG-300 effectively reduces iron availability in the blood, making it a potential treatment for conditions characterized by excessive red blood cell production, such as polycythemia vera.[7][9][10]
Preclinical and Clinical Data Summary
The following tables summarize key data from preclinical and clinical studies of VIT-2763 and PTG-300, providing a basis for comparison of their pharmacological profiles and therapeutic potential.
Table 1: VIT-2763 (vamifeport) - A Direct Ferroportin Inhibitor
| Parameter | Finding | Model/Study | Reference |
| Mechanism of Action | Competes with hepcidin for ferroportin binding, inducing its ubiquitination, internalization, and degradation. | In vitro cell-based assays | [4][11] |
| In Vitro Potency | Inhibited cellular iron efflux with a potency comparable to hepcidin. | Cell-based assays | [4] |
| Preclinical Efficacy | Ameliorated anemia, improved ineffective erythropoiesis, and prevented liver iron loading. | Hbbth3/+ mouse model of β-thalassemia | [4][12] |
| Reduced hemoglobin S concentration, intravascular hemolysis, and inflammation. | Townes mouse model of sickle cell disease | [13] | |
| Prevented liver iron loading. | Hfe C282Y mouse model of hemochromatosis | [5] | |
| Pharmacokinetics (Human) | Rapidly absorbed (detectable levels 15-30 mins post-dose) with a mean elimination half-life of 1.9 to 5.3 hours after single doses. | Phase 1, healthy volunteers | [14][15] |
| Pharmacodynamics (Human) | Temporary decrease in mean serum iron levels and transferrin saturation with single doses ≥60 mg. | Phase 1, healthy volunteers | [14][15] |
| Safety (Human) | Well-tolerated with a safety profile similar to placebo. No serious or severe adverse events reported in Phase 1. | Phase 1, healthy volunteers | [14] |
Table 2: PTG-300 (rusfertide) - A Hepcidin Mimetic
| Parameter | Finding | Model/Study | Reference |
| Mechanism of Action | Mimics endogenous hepcidin, binding to ferroportin to control iron levels. | N/A (by design) | [7] |
| Therapeutic Rationale | Limits iron availability for red blood cell production in erythrocytosis. | Polycythemia Vera | [7][9] |
| Clinical Efficacy | Eliminated the need for phlebotomy by maintaining hematocrit levels <45%. | Phase 2, Polycythemia Vera patients | [8][10] |
| Normalized hematological parameters and repleted iron stores. | Phase 2, Polycythemia Vera patients | [9] | |
| Reduced transferrin saturation and serum iron levels. | Phase 2, Hereditary Hemochromatosis patients | [16] | |
| Administration | Subcutaneous injection. | Clinical trials | [8] |
| Safety (Human) | Generally well-tolerated. Primary adverse effects were injection site reactions and bruising. | Phase 2, Polycythemia Vera patients | [8] |
Experimental Protocols
Detailed experimental protocols are proprietary to the developing companies. However, based on the published literature, the key experiments to characterize and compare these compounds would involve the following general methodologies:
1. In Vitro Ferroportin Binding and Internalization Assays:
-
Objective: To determine the binding affinity and functional consequence of compound binding to ferroportin.
-
Methodology:
-
Utilize cell lines engineered to express tagged ferroportin (e.g., GFP-tagged).
-
For binding assays, competitive binding experiments can be performed using a fluorescently labeled hepcidin analog and measuring its displacement by the test compound (e.g., VIT-2763) via fluorescence polarization or similar techniques.[4]
-
For internalization assays, cells are treated with the compound, and the localization of ferroportin is monitored by fluorescence microscopy. A decrease in cell surface fluorescence indicates internalization.[4]
-
To confirm degradation, Western blotting can be used to measure total ferroportin protein levels after compound treatment over a time course.[1][2]
-
2. Cellular Iron Efflux Assays:
-
Objective: To quantify the inhibitory effect of the compounds on ferroportin-mediated iron export.
-
Methodology:
-
Load cells (e.g., J774 macrophages) with a radioactive iron isotope (55Fe or 59Fe).
-
Wash the cells to remove extracellular iron.
-
Treat the cells with the test compound (e.g., VIT-2763 or PTG-300) or a vehicle control.
-
At various time points, collect the supernatant and the cell lysate.
-
Measure the radioactivity in both fractions using a scintillation counter to determine the amount of iron exported from the cells.[4]
-
3. In Vivo Pharmacodynamic Studies in Animal Models:
-
Objective: To assess the effect of the compounds on systemic iron parameters in a living organism.
-
Methodology:
-
Administer the compound (e.g., orally for VIT-2763, subcutaneously for PTG-300) to rodents (e.g., C57BL/6 mice or relevant disease models).[4]
-
Collect blood samples at various time points post-administration.
-
Measure serum iron and transferrin saturation using commercially available colorimetric assays.[4][5]
-
Tissue iron levels (e.g., in the liver and spleen) can be measured at the end of the study using inductively coupled plasma mass spectrometry (ICP-MS) or colorimetric methods after acid digestion of the tissue.[5]
-
4. Efficacy Studies in Disease Models:
-
Objective: To evaluate the therapeutic potential of the compounds in relevant animal models of human disease.
-
Methodology:
-
Utilize established mouse models such as the Hbbth3/+ model for β-thalassemia, the Townes model for sickle cell disease, or genetic models of hemochromatosis.[4][5][13]
-
Treat the animals with the compound or vehicle over a defined period.
-
Monitor disease-relevant parameters such as complete blood counts (hemoglobin, red blood cell count, reticulocytes), spleen size (as an indicator of extramedullary hematopoiesis), and markers of ineffective erythropoiesis and hemolysis.[4][11][13]
-
Visualizing the Pathways and Workflows
Diagram 1: Signaling Pathway of Ferroportin Regulation
Caption: Regulation of iron efflux by the hepcidin-ferroportin axis.
Diagram 2: Experimental Workflow for In Vitro Inhibitor Screening
Caption: Workflow for screening and characterizing ferroportin inhibitors in vitro.
Diagram 3: Comparison of Therapeutic Mechanisms
Caption: Contrasting the direct and indirect mechanisms of ferroportin inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. UBA6 and NDFIP1 regulate the degradation of ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepcidin targets ferroportin for degradation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral ferroportin inhibitor vamifeport prevents liver iron overload in a mouse model of hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Hepcidin Mimetic for Polycythemia Vera · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. onclive.com [onclive.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Hepcidin Mimetics in Polycythemia Vera: Resolving the Irony of Iron deficiency and Erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protagonist begins Phase II trials of Hepcidin Mimetic PTG-300 [clinicaltrialsarena.com]
Comparative Analysis of Ferroportin Inhibitors: A Guide for Researchers
While the query specifically requested information on Ferroportin-IN-1, a thorough review of scientific literature and public databases reveals a notable absence of peer-reviewed studies validating this compound. The available information is currently limited to patent filings (WO2020123850A1) and listings by commercial suppliers. [1][2][3]
In light of this, the following guide provides a comparative overview of two other notable ferroportin inhibitors, VIT-2763 (Vamifeport) and Rusfertide (PTG-300) , for which peer-reviewed preclinical and clinical data are available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of iron metabolism and related disorders.
Mechanism of Action and Performance Overview
Ferroportin is the sole known cellular iron exporter in vertebrates, playing a crucial role in intestinal iron absorption and the recycling of iron by macrophages.[4][5] Its activity is principally regulated by the hormone hepcidin, which binds to ferroportin, inducing its internalization and degradation, thereby decreasing iron export into the plasma. Dysregulation of the hepcidin-ferroportin axis is implicated in various iron overload and iron-deficiency disorders.
Ferroportin inhibitors aim to modulate this pathway to restore iron homeostasis. The two compounds detailed below, VIT-2763 and Rusfertide, employ different strategies to achieve this.
VIT-2763 (Vamifeport)
VIT-2763 is an orally available small molecule that acts as a direct ferroportin inhibitor.[6][7][8] Its mechanism of action is similar to that of hepcidin, involving binding to ferroportin to trigger its ubiquitination, internalization, and subsequent degradation.[4][9] This leads to a reduction in iron efflux from cells.
Rusfertide (PTG-300)
Rusfertide is an injectable peptide-based hepcidin mimetic.[10][11][12] By mimicking the action of endogenous hepcidin, Rusfertide binds to ferroportin, leading to its degradation and a subsequent reduction in plasma iron concentrations.[11] This targeted action on iron availability has shown therapeutic potential in diseases characterized by excessive red blood cell production.
Quantitative Data Comparison
The following tables summarize the available quantitative data for VIT-2763 and Rusfertide from preclinical and clinical studies.
Table 1: In Vitro and Preclinical Efficacy of Ferroportin Inhibitors
| Parameter | VIT-2763 (Vamifeport) | Rusfertide (PTG-300) |
| Mechanism of Action | Direct Ferroportin Inhibitor (induces internalization and degradation)[4][9] | Hepcidin Mimetic (induces ferroportin degradation)[11] |
| IC50 (Hepcidin Competition) | 9 ± 5 nM (in J774 mouse macrophage cells)[13] | Data not available |
| EC50 (BLA Reporter Gene Assay) | 140 ± 50 nM (in HEK293 cells)[6] | Data not available |
| Animal Model Efficacy | Hbbth3/+ mouse model of β-thalassemia: - Significantly decreased serum iron by 77% (30 mg/kg) and 84% (100 mg/kg)[6][14]- Corrected anemia and improved RBC parameters[6]- Decreased ROS-positive RBCs from 67% to 30%[6] | Mouse model of β-thalassemia: - Ameliorated anemia and iron overload[11] |
Table 2: Clinical Trial Data for Ferroportin Inhibitors
| Parameter | VIT-2763 (Vamifeport) - Phase 1 (Healthy Volunteers) | Rusfertide (PTG-300) - Phase 3 (Polycythemia Vera) |
| Population | Healthy Volunteers[15][16] | Phlebotomy-dependent Polycythemia Vera patients[17][18][19][20] |
| Primary Outcome | Safety and Tolerability[15][16] | Clinical Response (absence of phlebotomy eligibility)[17][19][20] |
| Key Findings | - Well-tolerated with a safety profile similar to placebo[15][16]- Temporary decrease in mean serum iron levels with single doses ≥60 mg[15][16]- Tmax: 0.50 to 3.00 hours[15]- T1/2: 1.9 to 5.3 hours (single dose)[15][16] | - 77% of patients on Rusfertide achieved a clinical response vs. 33% on placebo (p<0.0001)[17][19][20]- Mean of 0.5 phlebotomies in the Rusfertide arm vs. 1.8 in the placebo arm (p<0.0001)[17][20]- Generally well-tolerated; most common adverse events were grade 1-2 injection site reactions[19][20] |
Experimental Protocols
Key Experiments for VIT-2763 (Vamifeport) Validation
1. Ferroportin Internalization Assay: [4]
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably expressing human ferroportin fused to a fluorescent HaloTag.
-
Methodology:
-
Label the HaloTag-fused ferroportin with a fluorescent ligand (TMR-HaloTag).
-
Treat the cells with varying concentrations of VIT-2763 or hepcidin for different time points (e.g., 20 minutes to 18 hours).
-
Monitor the internalization of ferroportin from the plasma membrane by observing the disappearance of the surface TMR signal using fluorescence microscopy.
-
2. Ferroportin Ubiquitination Assay: [4]
-
Cell Line: J774 mouse macrophage cell line expressing endogenous ferroportin.
-
Methodology:
-
Treat cells with VIT-2763 (e.g., 100 nM) for various durations (e.g., 10 to 120 minutes).[6]
-
Lyse the cells and perform immunoprecipitation of ferroportin.
-
Analyze the immunoprecipitated proteins by Western blot using an anti-ubiquitin antibody to detect ubiquitinated ferroportin.
-
3. In Vivo Efficacy in a Mouse Model of β-Thalassemia (Hbbth3/+): [6][9]
-
Animal Model: Hbbth3/+ mice.
-
Methodology:
-
Administer VIT-2763 orally at different doses (e.g., 30 and 100 mg/kg) twice daily for a specified period (e.g., 36 days).[6]
-
Collect blood samples to measure serum iron levels, transferrin saturation, and complete blood counts (CBC) to assess red blood cell parameters.
-
Measure reactive oxygen species (ROS) in red blood cells using flow cytometry to evaluate oxidative stress.
-
Assess liver iron concentration to determine the effect on iron overload.
-
Key Experiments for Rusfertide (PTG-300) Validation
1. Phase 3 Clinical Trial in Polycythemia Vera (VERIFY study): [17][18][19][20]
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Phlebotomy-dependent patients with polycythemia vera.
-
Intervention: Subcutaneous injection of Rusfertide or placebo as an add-on to standard of care.
-
Primary Endpoint: The proportion of patients achieving a clinical response, defined as the absence of phlebotomy eligibility during a specified period (e.g., weeks 20-32).[17][19][20]
-
Secondary Endpoints: Mean number of phlebotomies, hematocrit control, and patient-reported outcomes.[17][20]
Signaling Pathways and Experimental Workflows
Caption: Regulation of ferroportin and points of intervention for inhibitors.
Caption: A typical experimental workflow for the evaluation of a ferroportin inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2443432-65-1 | Chemsrc [chemsrc.com]
- 3. gentaur.pl [gentaur.pl]
- 4. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 5. Portico [access.portico.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. filecache.mediaroom.com [filecache.mediaroom.com]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is Rusfertide acetate used for? [synapse.patsnap.com]
- 12. Rusfertide, a Hepcidin Mimetic, for Control of Erythrocytosis in Polycythemia Vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Vamifeport: Monography of the First Oral Ferroportin Inhibitor [mdpi.com]
- 15. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral ferroportin inhibitor VIT-2763: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rusfertide Demonstrates Promising Results in Phase 3 VERIFY Trial in Polycythemia Vera [takedaoncology.com]
- 18. takeda.com [takeda.com]
- 19. takeda.com [takeda.com]
- 20. targetedonc.com [targetedonc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
